(2-methyl-2H-indazol-3-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2-methylindazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLMYXWHXCXTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428754 | |
| Record name | (2-methyl-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58536-48-4 | |
| Record name | (2-methyl-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-METHYL-2H-INDAZOL-3-YL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (2-methyl-2H-indazol-3-yl)methanol for Advanced Research
Introduction: The Strategic Importance of (2-methyl-2H-indazol-3-yl)methanol in Modern Drug Discovery
This compound, a key heterocyclic building block, has emerged as a compound of significant interest within the pharmaceutical and medicinal chemistry landscapes. Its indazole core is a privileged scaffold, present in a variety of biologically active molecules and approved therapeutics.[1] The specific substitution pattern of this compound, featuring a methyl group at the 2-position of the indazole ring and a hydroxymethyl group at the 3-position, offers a unique combination of structural rigidity and versatile functionality. This guide provides an in-depth exploration of this compound, covering its physicochemical properties, a validated synthetic approach, its reactivity, and its critical applications as a pivotal intermediate in the development of novel therapeutics. The insights provided herein are intended to empower researchers and drug development professionals to effectively leverage this valuable molecule in their scientific endeavors.
Physicochemical Properties and Identification
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 58536-48-4 | [2][3][4][5][6] |
| Molecular Formula | C₉H₁₀N₂O | [2][3][4][5] |
| Molecular Weight | 162.19 g/mol | [2][3][5][6] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 363.2°C at 760 mmHg | [5] |
| Flash Point | 173.5°C | [5] |
| Density | 1.22 g/cm³ | [5] |
| Refractive Index | 1.622 | [5] |
| SMILES | CN1N=C2C=CC=CC2=C1CO | [4] |
| Purity | Typically ≥95% | [3][4] |
Strategic Synthesis of this compound
The regioselective synthesis of 2-substituted-2H-indazoles presents a common challenge in heterocyclic chemistry, as N-1 substitution is often the thermodynamically favored outcome.[7] However, various strategies have been developed to achieve selective N-2 alkylation.[8] The most direct and logical approach to synthesizing this compound involves the reduction of a suitable precursor, such as 2-methyl-2H-indazole-3-carboxylic acid or its corresponding ester. This method is advantageous as it leverages a common and high-yielding transformation.
A plausible and efficient synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reduction of 2-methyl-2H-indazole-3-carboxylic acid
This protocol is based on established chemical principles for the reduction of carboxylic acids to primary alcohols using lithium aluminum hydride (LAH).
Materials:
-
2-methyl-2H-indazole-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Addition of Starting Material: Dissolve 2-methyl-2H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LAH suspension via a dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C. Cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by silica gel column chromatography if necessary.
Reactivity and Potential for Further Functionalization
The primary alcohol functionality of this compound is a key feature that makes it a valuable intermediate.[4] This hydroxyl group can readily undergo a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Caption: Key chemical transformations of this compound.
-
Etherification: The alcohol can be converted to ethers through reactions such as the Williamson ether synthesis.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) yields the corresponding esters.
-
Oxidation: Mild oxidation can convert the primary alcohol to the corresponding aldehyde, 2-methyl-2H-indazole-3-carbaldehyde, another valuable synthetic intermediate.
This versatility allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[4]
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as an essential building block for constructing these important structures. It is particularly valuable in the synthesis of compounds targeting a range of diseases.
-
Kinase Inhibitors: The indazole nucleus is a common feature in many kinase inhibitors developed for cancer therapy. This compound provides a scaffold for creating molecules that can compete with ATP for binding to the kinase domain of various oncogenic proteins.
-
Central Nervous System (CNS) Agents: Derivatives of indazole have shown activity against targets in the CNS, suggesting potential for the development of treatments for neurodegenerative diseases, depression, and anxiety.
-
Anti-inflammatory Agents: The compound is used in the synthesis of molecules with potential anti-inflammatory properties.[5]
-
Metabolic Disorders: Indazole-based compounds are also being explored for the treatment of metabolic disorders.
-
Immunotherapy: Recent research has highlighted the potential of 2H-indazole derivatives as antagonists for receptors like EP4, which could be beneficial in colorectal cancer immunotherapy.
The use of this compound allows for the systematic exploration of the chemical space around the indazole core, enabling the fine-tuning of pharmacological properties to optimize drug candidates.
Safety, Handling, and Storage
Adherence to proper safety protocols is crucial when working with any chemical compound. The following information is based on available safety data.
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Precautionary Statements & Handling:
-
Prevention: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] Wear protective gloves, protective clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.
-
Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[2] Rinse mouth.[2] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of water and soap.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is at 2-8°C.[4]
-
Disposal: Dispose of contents/container to a licensed hazardous-waste disposal contractor or collection site except for empty clean containers which can be disposed of as non-hazardous waste.
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward synthetic route and the reactive potential of its primary alcohol group, make it an indispensable tool for researchers. The strategic use of this compound will undoubtedly continue to contribute to the discovery and development of novel therapeutics for a wide range of human diseases.
References
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Material Safety Data Sheet - (2015-04-02). [Link]
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This compound - MySkinRecipes. [Link]
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Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. [Link]
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2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem - NIH. [Link]
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This compound - MySkinRecipes (Thai). [Link]
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Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. [Link]
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2H-Indazole synthesis - Organic Chemistry Portal. [Link]
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Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - Semantic Scholar. [Link]
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SAFETY DATA SHEET - Methanol (230, 232, 233) - State of Michigan. [Link]
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Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed. [Link]
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Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - MDPI. [Link]
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A Technical Guide to (2-methyl-2H-indazol-3-yl)methanol: Structure, Synthesis, and Applications
Executive Summary
(2-methyl-2H-indazol-3-yl)methanol is a heterocyclic building block of significant interest within the fields of medicinal chemistry and drug discovery. Its core structure, a methylated indazole, is a privileged scaffold found in numerous clinically approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its critical applications as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.[2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and research programs.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. This compound is an aromatic heterocyclic compound featuring a bicyclic indazole core, N-methylated at the 2-position, and substituted with a hydroxymethyl group at the 3-position.
Molecular Structure
The structural arrangement of this compound is depicted below. The N2-methylation is a key isomeric feature, distinguishing it from its N1-methyl counterpart and influencing its three-dimensional conformation and interaction with biological targets.
Caption: 2D Structure of this compound.
Compound Identifiers
Quantitative data and identifiers are crucial for procurement, registration, and computational analysis.
| Identifier | Value | Source |
| CAS Number | 58536-48-4 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O | [3][5] |
| Molecular Weight | 162.19 g/mol | [3][6] |
| SMILES String | CN1N=C2C=CC=CC2=C1CO | [5] |
| InChI Key | WJLMYXWHXCXTDR-UHFFFAOYSA-N | [5] |
Physicochemical Data
The physical properties of the compound inform its handling, storage, and reaction conditions.
| Property | Value | Source |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 363.2 °C at 760 mmHg | [3] |
| Density | 1.22 g/cm³ | [3] |
| Flash Point | 173.5 °C | [3] |
| LogP | 1.06560 | [3] |
| Storage | 2-8 °C, protected from light |
Synthesis and Mechanistic Considerations
A reliable and scalable synthetic route is paramount for the utilization of any chemical intermediate. The most direct and efficient laboratory-scale synthesis of this compound involves the chemical reduction of its corresponding aldehyde precursor, 2-methyl-2H-indazole-3-carbaldehyde.
Choice of Reducing Agent: A Mechanistic Rationale
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Two common hydride-based reducing agents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Lithium Aluminum Hydride (LiAlH₄): A highly potent reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. Its high reactivity necessitates anhydrous conditions and careful handling due to its violent reaction with protic solvents like water and alcohols.
-
Sodium Borohydride (NaBH₄): A milder and more selective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids.[7][8] Its key advantage is its stability in protic solvents, particularly methanol and ethanol, which simplifies the reaction setup and workup procedures significantly.
Expertise-Driven Decision: For the specific conversion of 2-methyl-2H-indazole-3-carbaldehyde to the target alcohol, sodium borohydride is the superior choice. The causality is clear: its selectivity ensures that only the aldehyde functional group is targeted, while its compatibility with alcoholic solvents allows for a simple, safe, and high-yielding protocol without the stringent requirements of LiAlH₄. This makes the process more robust and easily transferable.
Synthetic Workflow Diagram
The following diagram outlines the straightforward synthetic pathway from the aldehyde precursor to the final product.
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, employing standard and well-established laboratory techniques for aldehyde reduction.
Objective: To synthesize this compound from 2-methyl-2H-indazole-3-carbaldehyde.
Materials:
-
2-methyl-2H-indazole-3-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2H-indazole-3-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice-water bath. Slowly and carefully add deionized water to quench the excess NaBH₄. Safety Note: Quenching is exothermic and produces hydrogen gas.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the methanol.
-
Extraction: Transfer the resulting aqueous residue to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required to achieve high purity (>95%).
Applications in Research and Drug Discovery
The value of this compound lies not in its own biological activity, but in its role as a versatile synthetic intermediate.[2][3]
-
Privileged Scaffold: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that can bind to multiple, diverse biological targets with high affinity. This is evidenced by its presence in approved drugs like the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron.[1]
-
Kinase Inhibitor Synthesis: The compound is frequently used as a key building block in the synthesis of novel kinase inhibitors.[2] Kinases are a critical class of enzymes often dysregulated in cancer, making them a prime target for therapeutic intervention. The indazole core can serve as an effective hinge-binding motif in the ATP-binding pocket of many kinases.
-
Versatile Functional Handle: The primary alcohol (-CH₂OH) group is a highly versatile functional handle. It allows for straightforward chemical modifications through reactions such as:
-
Etherification: To introduce lipophilic or linking groups.
-
Esterification: To create prodrugs or modify solubility.
-
Oxidation: To re-form the aldehyde for subsequent reactions (e.g., Wittig, reductive amination).
-
Conversion to Halides: To enable nucleophilic substitution reactions.
-
This versatility allows chemists to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. The compound has been specifically investigated for its potential in developing new anti-inflammatory and anticancer agents.[3]
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly grounded in the proven success of the indazole scaffold in clinical therapeutics. Its well-defined structure, predictable physicochemical properties, and straightforward synthesis make it an accessible and reliable building block for research and development. The strategic placement of the N-methyl group and the versatile hydroxymethyl functionality provides a robust platform for the design and synthesis of next-generation targeted therapies, particularly in the field of oncology.
References
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This compound - PubChemLite. PubChemLite. Available at: [Link]
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Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]
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Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. National Center for Biotechnology Information. Available at: [Link]
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This compound - MySkinRecipes. MySkinRecipes. Available at: [Link]
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Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - MDPI. MDPI. Available at: [Link]
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Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - Semantic Scholar. Semantic Scholar. Available at: [Link]
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This compound - CAS:58536-48-4 - Sunway Pharm Ltd. Sunway Pharm Ltd. Available at: [Link]
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The Ascendant Therapeutic Potential of 2-Methyl-2H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Privileged Scaffold
The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of biologically active compounds, including several FDA-approved drugs. Among the various isomeric forms, the 2H-indazole moiety, and specifically its 2-methylated derivatives, have emerged as a particularly promising class of compounds with a diverse pharmacological profile. This guide provides an in-depth technical exploration of the biological activities of 2-methyl-2H-indazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals engaged in the quest for novel therapeutics. We will delve into the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, elucidating their mechanisms of action, exploring structure-activity relationships, and providing detailed experimental protocols to facilitate further research and development.
The 2-Methyl-2H-Indazole Core: A Synthetic Overview
The strategic placement of a methyl group at the N2 position of the indazole ring significantly influences the molecule's physicochemical properties, including its metabolic stability and target engagement. Several synthetic strategies have been developed to access this important scaffold. A common and effective method involves the reductive cyclization of o-nitrobenzylidene amines.
Representative Synthetic Protocol: Reductive Cyclization
This protocol outlines a general procedure for the synthesis of 2-methyl-2H-indazole derivatives.
Step 1: Formation of the Schiff Base (o-nitrobenzylidene amine)
-
In a round-bottom flask, dissolve o-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Add methylamine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude Schiff base in a solvent like ethanol or acetic acid.
-
Add a reducing agent, such as sodium dithionite (Na2S2O4) or tin(II) chloride (SnCl2), portion-wise to the solution.
-
The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-methyl-2H-indazole derivative.
Caption: General synthetic workflow for 2-methyl-2H-indazole derivatives.
Anticancer Activity: Targeting the Hallmarks of Malignancy
2-Methyl-2H-indazole derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of key kinases, and modulation of the tumor microenvironment.
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of 2-methyl-2H-indazole derivatives are frequently attributed to their ability to induce programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway. Treatment with these compounds has been shown to lead to a decrease in the mitochondrial membrane potential, an increase in the production of reactive oxygen species (ROS), and the subsequent release of cytochrome c into the cytoplasm.[1] This cascade of events culminates in the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the dismantling of the cell.[1]
Furthermore, many indazole derivatives, including those with a 2-methyl substitution, function as potent kinase inhibitors.[2][3] Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. By targeting specific kinases, such as fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and Aurora kinases, 2-methyl-2H-indazole derivatives can effectively disrupt these aberrant signaling networks.[2][4]
Caption: Key anticancer mechanisms of 2-methyl-2H-indazole derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2-methyl-2H-indazole derivatives is highly dependent on the nature and position of substituents on the indazole core and any appended functionalities. The following table summarizes representative SAR data for a series of indazole derivatives, highlighting the impact of various substituents on their antiproliferative activity.
| Compound | R1 | R2 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. MCF-7 |
| 2a | H | H | >10 | 4.89 | 1.15 |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | H | 0.88 | 1.15 | 0.34 |
| 2j | 6-amino-pyridin-3-yl | H | 0.88 | >10 | >10 |
| 2o | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 2,6-dichloro | 2.10 | 3.31 | 0.79 |
Data adapted from a study on indazole derivatives.[5]
Key SAR Observations:
-
Substitution at the 6-position: The introduction of a substituted pyridine ring at the 6-position, as seen in compound 2f , significantly enhances the antiproliferative activity compared to the unsubstituted analog 2a .
-
Importance of the piperazine moiety: The presence of a 4-methylpiperazin-1-yl group on the pyridine ring appears to be crucial for potent activity. Replacement with a simple amino group (2j ) leads to a dramatic decrease in potency against HCT116 and MCF-7 cell lines.
-
Impact of styryl substituents: The addition of chloro substituents to the styryl group at the 3-position (2o ) generally results in a slight decrease in activity compared to the unsubstituted styryl analog (2f ).
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
2-Methyl-2H-indazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2-methyl-2H-indazole derivatives and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
96-well plates
-
Treated and untreated cells
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Lyse the treated and untreated cells using the lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 2-Methyl-2H-indazole derivatives have shown promise as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Targeting the COX Pathway
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Some indazole derivatives have been shown to be potent and selective inhibitors of COX-2.[6]
Caption: Inhibition of the COX-2 pathway by 2-methyl-2H-indazole derivatives.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of 2-methyl-2H-indazole derivatives is influenced by the substitution pattern on the indazole ring system. The following table presents IC50 values for the inhibition of COX-2 by a series of indazole derivatives.
| Compound | R | IC50 (µM) for COX-2 Inhibition |
| Indazole | H | 23.42 |
| 5-Aminoindazole | 5-NH2 | 12.32 |
| 6-Nitroindazole | 6-NO2 | 19.22 |
Data from a study on the anti-inflammatory activity of indazole and its derivatives.[6]
Key SAR Observations:
-
Substituent effects: The introduction of an amino group at the 5-position of the indazole ring enhances COX-2 inhibitory activity, as evidenced by the lower IC50 value of 5-aminoindazole compared to the parent indazole.
-
Electron-withdrawing groups: The presence of a nitro group at the 6-position also results in potent COX-2 inhibition.
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
2-Methyl-2H-indazole derivatives
-
Detection reagent (e.g., a fluorescent probe that reacts with prostaglandins)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the fluorescence or absorbance to determine the amount of prostaglandin produced.
-
Calculate the percentage of COX-2 inhibition and the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. 2-Methyl-2H-indazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Spectrum of Activity and SAR
Studies have shown that certain 2-methyl-1H-indazol-1-yl containing 1,8-naphthyridine derivatives exhibit notable antimicrobial properties. The antimicrobial efficacy is influenced by the substituents on the naphthyridine and indazole moieties.
| Compound | R | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. A. niger |
| 4b | 4-Cl | 15 | 14 | 24 |
| 4d | 4-OCH3 | 16 | 15 | 22 |
Data adapted from a study on 2-{(3-methyl-1H-indazol-1-yl) containing 1, 8-naphthyridine derivatives.[7]
Key SAR Observations:
-
Antibacterial Activity: Both chloro and methoxy substituents on the phenyl ring of the naphthyridine moiety result in moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
-
Antifungal Activity: The compounds exhibit significant antifungal activity against Aspergillus niger, with the chloro-substituted derivative 4b being particularly potent.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
2-Methyl-2H-indazole derivatives
-
Inoculum of the microorganism
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the 2-methyl-2H-indazole derivatives in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
Conclusion and Future Directions
The 2-methyl-2H-indazole scaffold represents a versatile and highly promising platform for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of new and improved drug candidates.
Future research in this area should focus on several key aspects. Firstly, the synthesis and screening of more diverse libraries of 2-methyl-2H-indazole derivatives are needed to further explore the chemical space and identify compounds with enhanced potency and selectivity. Secondly, more in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways responsible for their biological effects. This will enable a more targeted approach to drug design and development. Finally, preclinical and clinical evaluation of the most promising lead compounds is essential to translate these scientific discoveries into tangible benefits for patients. The continued exploration of the 2-methyl-2H-indazole scaffold holds immense promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.
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Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR. Retrieved January 11, 2026, from [Link]
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- Laxman, G., et al. (2021). TWO STEP SYNTHESIS OF INDAZOLE DERIVATIVES AND THEIR ANTI-CANCER EVALUATION. RASĀYAN Journal of Chemistry, 14(4), 2191-2195.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
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Rodríguez-Villar, K., et al. (2021). Principally SAR features derived from the 2-phenyl-2H-indazole... ResearchGate. Retrieved January 11, 2026, from [Link]
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The (2-methyl-2H-indazol-3-yl)methanol Scaffold: A Cornerstone in the Development of Targeted Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets.[1][2][3] Its unique electronic properties and structural rigidity make it an ideal foundation for the design of potent and selective therapeutic agents. Among the various isomeric forms, the 2H-indazole core has garnered significant attention, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. This technical guide delves into the core utility of a key synthetic intermediate, (2-methyl-2H-indazol-3-yl)methanol, as a foundational building block for a new generation of targeted therapies. While this molecule itself is not the final active pharmaceutical ingredient, its structural features are pivotal in the synthesis of potent kinase inhibitors. This guide will explore the mechanism of action of exemplary final drug molecules derived from this scaffold, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, and provide insights into the experimental validation of their therapeutic potential.
From Intermediate to Innovator Drug: The Synthetic Trajectory
This compound serves as a crucial starting material for the elaboration of more complex molecular architectures. Its hydroxymethyl group at the 3-position and the methyl group at the 2-position of the indazole ring provide key handles for synthetic diversification. The 2-substitution on the indazole ring is a critical feature, as it directs the regioselectivity of further chemical modifications and influences the ultimate binding mode of the final drug molecule with its target protein.
A prime example of the therapeutic potential unlocked by the 2-substituted indazole scaffold is the development of potent and selective IRAK4 inhibitors. One such inhibitor, N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide, showcases the evolution from a simple indazole core to a highly specific therapeutic agent.[4][5][6] While the direct synthesis from this compound is a proprietary process, the structural conservation of the 2-substituted indazole highlights its indispensable role.
Mechanism of Action: Targeting the IRAK4 Signaling Cascade in Immunity and Disease
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[7][8] These pathways are central to the innate immune response. Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[7][9]
IRAK4 inhibitors containing the 2-methyl-2H-indazole scaffold exert their therapeutic effect by binding to the ATP-binding pocket of the IRAK4 kinase domain.[10] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the inflammatory signaling cascade.[9][11]
The key steps in the IRAK4 signaling pathway and the point of intervention by these inhibitors are as follows:
-
Ligand Binding and Receptor Activation: The pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of interleukins to IL-1Rs.
-
Myddosome Formation: Upon receptor activation, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 and other IRAK family members (IRAK1, IRAK2) to form a multi-protein complex known as the Myddosome.[12]
-
IRAK4 Autophosphorylation and Activation: Within the Myddosome, IRAK4 autophosphorylates and becomes fully active.
-
Downstream Signaling: Activated IRAK4 then phosphorylates IRAK1 and IRAK2, leading to the activation of downstream signaling molecules such as TRAF6. This ultimately results in the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[11]
Indazole-based IRAK4 inhibitors physically occupy the ATP-binding site of IRAK4, preventing the transfer of a phosphate group to its substrates.[10] This blockade of IRAK4's kinase activity effectively halts the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.[9]
Diagram of the IRAK4 Signaling Pathway and Inhibition by 2-Substituted Indazole Derivatives
Caption: IRAK4 signaling pathway and the point of inhibition.
Structure-Activity Relationship (SAR) and Molecular Interactions
The potency and selectivity of indazole-based kinase inhibitors are heavily influenced by the nature of the substituents on the indazole core and appended functionalities. Structure-activity relationship (SAR) studies have revealed several key insights:
-
The 2-Substituted Indazole Core: The 2-methyl-2H-indazole moiety serves as a critical anchor, positioning the inhibitor within the ATP-binding pocket of the kinase. Molecular docking studies have shown that the indazole ring often forms crucial hydrogen bonds and hydrophobic interactions with the hinge region of the kinase, a key structural element for ATP binding.[13][14]
-
Substituents at the 3- and 6-positions: Modifications at these positions are crucial for optimizing potency and selectivity. For instance, in the case of the aforementioned IRAK4 inhibitor, the side chain at the 2-position and the carboxamide group at the 5-position of the indazole ring are designed to occupy specific sub-pockets within the IRAK4 active site, thereby enhancing binding affinity and selectivity over other kinases.[15]
-
Contribution of the Methanol-Derived Side Chain: The hydroxymethyl group of this compound provides a versatile point of attachment for various side chains that can be tailored to interact with specific residues in the target kinase. This allows for the fine-tuning of the inhibitor's pharmacological properties.
| Feature | Role in Kinase Inhibition | Key Interactions |
| 2-Methyl-2H-indazole Core | Anchors the inhibitor in the ATP binding pocket. | Hydrogen bonds with the kinase hinge region; hydrophobic interactions. |
| Substituents on the Indazole Ring | Enhance potency and selectivity. | Occupy specific sub-pockets of the active site. |
| Side Chains Derived from the 3-Methanol Group | Fine-tune pharmacological properties. | Interact with specific amino acid residues in the target kinase. |
Table 1: Key Structural Features and Their Role in Kinase Inhibition
Experimental Protocols for Evaluating Inhibitor Activity
The characterization of indazole-based kinase inhibitors involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular efficacy.
In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate peptide. The amount of ADP is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the purified recombinant kinase (e.g., IRAK4) in assay buffer.
-
Prepare a solution of the kinase-specific substrate peptide and ATP in assay buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the serially diluted test compound or vehicle control (DMSO) to the wells.
-
Add the kinase solution to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).[16][17][18]
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal, which is proportional to the ADP concentration.
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.[17]
-
Diagram of the In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Target Engagement Assay
This assay determines whether the inhibitor can access and engage its target within a cellular context.
Principle: For IRAK4, a common method is to measure the phosphorylation of its direct downstream substrate, IRAK1. A reduction in IRAK1 phosphorylation in response to a stimulus (e.g., a TLR agonist) indicates successful target engagement by the IRAK4 inhibitor.[19][20]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target kinase.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
-
Stimulation:
-
Stimulate the cells with a specific agonist to activate the signaling pathway (e.g., a TLR7/8 agonist for IRAK4).
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells to release their protein content.
-
Measure the levels of phosphorylated IRAK1 (p-IRAK1) and total IRAK1 using an immunoassay method such as an electrochemiluminescence (ECL)-based assay or Western blotting.[19]
-
-
Data Analysis:
-
Normalize the p-IRAK1 signal to the total IRAK1 signal.
-
Plot the normalized p-IRAK1 levels against the inhibitor concentration to determine the cellular EC50 value (the concentration of inhibitor that produces 50% of the maximal response).
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be an exceptionally valuable starting point for the development of a diverse range of kinase inhibitors. Its synthetic accessibility and the versatility of its functional groups allow for the creation of highly potent and selective drug candidates. The successful development of IRAK4 inhibitors and other targeted therapies based on the 2-substituted indazole core underscores the power of this privileged scaffold in modern drug discovery. Future research will undoubtedly continue to leverage the unique properties of this chemical motif to design novel therapeutics for a wide spectrum of human diseases, from cancer to autoimmune disorders. The continued exploration of structure-activity relationships and the application of advanced screening methodologies will further unlock the therapeutic potential of this remarkable molecular framework.
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Substituted 2H-Indazoles: A Technical Guide to Synthesis, Characterization, and Biological Applications
Abstract
The 2H-indazole scaffold is a significant pharmacophore in modern medicinal chemistry, present in a variety of therapeutic agents. However, the regioselective synthesis of the less thermodynamically stable 2H-isomer over the 1H-counterpart presents a considerable synthetic challenge. This technical guide provides an in-depth review of the core methodologies for the regioselective synthesis of substituted 2H-indazoles, including classical cyclization reactions and modern transition-metal-catalyzed approaches. Detailed experimental protocols, mechanistic insights, and spectroscopic characterization are discussed. Furthermore, this guide explores the diverse biological activities of substituted 2H-indazoles, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions, supported by quantitative biological data.
Introduction: The Significance of the 2H-Indazole Core
Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are of immense interest to the pharmaceutical industry.[1] They exist as two primary tautomers, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable.[1] Consequently, the synthesis of the 2H-indazole isomer often requires specific regioselective strategies. The unique electronic and steric properties of the 2H-indazole nucleus have led to its incorporation into a range of biologically active molecules, including kinase inhibitors for cancer therapy, antimicrobial agents, and anti-inflammatory compounds.[2][3] This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the synthesis, characterization, and therapeutic potential of substituted 2H-indazoles.
Regioselective Synthesis of Substituted 2H-Indazoles
The selective synthesis of 2H-indazoles is a key challenge that has been addressed through various innovative methodologies. This section will detail some of the most effective approaches, providing both mechanistic understanding and practical experimental protocols.
The Cadogan Reductive Cyclization
The Cadogan reaction is a classical and robust method for the synthesis of 2H-indazoles from ortho-nitroaromatic compounds.[4] The reaction typically involves the deoxygenation of a nitro group by a phosphine reagent to generate a nitrene intermediate, which then undergoes cyclization. Modern modifications of this reaction have allowed for milder reaction conditions.[5]
Mechanism of the Cadogan Reductive Cyclization:
The reaction proceeds through the initial condensation of an o-nitrobenzaldehyde with an amine to form an o-imino-nitrobenzene intermediate. This is followed by reductive cyclization promoted by a trivalent phosphorus reagent, such as tri-n-butylphosphine or triethyl phosphite.[5][6] The phosphorus reagent deoxygenates the nitro group, leading to a nitrene intermediate which then attacks the imine nitrogen to form the N-N bond of the indazole ring.
Figure 1: Mechanism of the Cadogan Reductive Cyclization.
Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization [5][7]
-
To a solution of o-nitrobenzaldehyde (1.0 equiv) in isopropanol, add the desired aniline or aliphatic amine (1.1 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole.
Transition-Metal-Catalyzed Synthesis
Transition metal catalysis has emerged as a powerful tool for the regioselective synthesis of 2H-indazoles, often proceeding through C-H activation pathways. Rhodium, palladium, and copper catalysts have been successfully employed in these transformations.
Rhodium(III) catalysts can facilitate the C-H bond addition of azobenzenes to aldehydes in a formal [4+1] annulation to produce N-aryl-2H-indazoles.[8] This method is highly functional group tolerant.
Mechanism of Rh(III)-Catalyzed Synthesis:
The catalytic cycle begins with the ortho C-H activation of the azobenzene by the Rh(III) catalyst. The resulting rhodacycle then undergoes insertion of the aldehyde. Subsequent intramolecular cyclization and reductive elimination yield the 2H-indazole product and regenerate the active catalyst.
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(2-methyl-2H-indazol-3-yl)methanol safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of (2-methyl-2H-indazol-3-yl)methanol
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The novel compounds we synthesize and handle, such as this compound, are often accompanied by an incomplete toxicological profile. This guide provides a comprehensive overview of the known safety data for this compound (CAS No. 58536-48-4), moving beyond a simple recitation of data sheet points to instill a deep, causal understanding of the necessary handling protocols. Our approach is grounded in the principle that a robust safety culture is built on expertly validated procedures and a clear understanding of the risks involved.
Chemical Identity and Physicochemical Characteristics
This compound is a heterocyclic building block utilized in medicinal chemistry and drug discovery.[1][2] Its indazole core, substituted with a methyl group and a hydroxymethyl group, presents specific physicochemical properties that inform its handling and storage requirements.[2] Understanding these foundational characteristics is the first step in a comprehensive risk assessment.
The compound is typically supplied as a solid with purities ranging from 95% to 99%.[1][2][3] Key physical and chemical data are summarized below.
| Property | Value | Source |
| CAS Number | 58536-48-4 | [1][2][4] |
| Molecular Formula | C₉H₁₀N₂O | [1][3][4] |
| Molecular Weight | 162.19 g/mol | [1][3] |
| Physical Form | Solid | |
| Boiling Point | 363.2°C at 760 mmHg | [1] |
| Flash Point | 173.5°C | [1] |
| Density | 1.22 g/cm³ | [1] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on available data, this compound has a specific, though limited, GHS classification.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
Source: Guidechem[4], Sigma-Aldrich
Proactive Risk Management and Handling Protocols
A self-validating safety protocol is one where the prescribed actions directly mitigate the identified hazards. For a solid compound whose primary risk is oral toxicity, the core objective is to prevent ingestion through direct or cross-contamination pathways.
Engineering Controls & Work Environment
The first line of defense is to control the environment where the compound is handled.
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer of the solid, a chemical fume hood or a ventilated balance enclosure is strongly recommended to minimize inhalation and prevent contamination of the general lab space.
-
Designated Areas: Designate specific areas for handling this compound. This prevents the spread of contamination to common areas like desks, keyboards, and break rooms, thereby reducing the risk of accidental ingestion.
Personal Protective Equipment (PPE) Selection
The selection of PPE must be a deliberate process based on the identified risks. The following workflow illustrates the decision-making process for handling this compound.
Caption: PPE selection logic for handling the compound.
Standard Operating Procedure: Handling and Storage
Adherence to a strict protocol minimizes risk during routine handling and storage.
Handling Protocol:
-
Preparation: Before handling, confirm the location of the nearest safety shower and eyewash station.
-
Don PPE: Put on all required PPE as determined by the workflow above: lab coat, chemical safety goggles, and nitrile gloves.
-
Weighing and Transfer: Conduct any transfer of the solid compound within a chemical fume hood or ventilated enclosure to contain any dust. Use a dedicated spatula and weighing paper.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.
-
Decontamination: Remove gloves and wash hands thoroughly with soap and water. This is the most critical step to prevent accidental ingestion.[4] The GHS precautionary statement P264 ("Wash ... thoroughly after handling") directly addresses this need.[4]
-
Prohibition: Strictly enforce the GHS precautionary statement P270 ("Do not eat, drink or smoke when using this product").[4]
Storage Protocol:
-
Container: Keep the container tightly sealed to prevent contamination and exposure to moisture.
-
Conditions: Store in a dry, cool, and well-ventilated place at room temperature.[5] Some suppliers may recommend storage at 2-8°C, which is also an acceptable practice.[2]
-
Compatibility: Store away from strong oxidizing agents, strong bases, and amines, as these are generally incompatible with similar chemical structures.[6]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
The response must be tailored to the route of exposure, with the highest priority given to ingestion.
Caption: First-aid response workflow for accidental ingestion.
-
If Swallowed: This is the most critical exposure route. Immediately call a poison control center or physician for guidance.[4] Rinse the mouth with water.[4] Do not induce vomiting unless specifically directed by a medical professional.
-
Skin Contact: While not classified as a skin irritant, it is prudent to wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.
Accidental Release Measures
For a small spill of this solid compound:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material. Avoid creating dust. A HEPA-filtered vacuum can be used for larger spills.
-
Collect: Place the spilled material into a sealed, labeled container for chemical waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and dispose of all cleanup materials as hazardous waste.
Stability, Reactivity, and Disposal
-
Stability: The compound is stable under recommended storage conditions.[6][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][7]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[7]
-
Disposal: All waste material, including empty containers and contaminated cleanup supplies, must be disposed of in accordance with local, state, and federal regulations. This should be done through a licensed chemical waste disposal company.
References
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An In-depth Technical Guide to the Solubility of (2-methyl-2H-indazol-3-yl)methanol for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility of (2-methyl-2H-indazol-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds.[3][4] While specific experimental solubility data for this compound is not extensively published, this document will equip researchers with the foundational knowledge of its known properties, theoretical solubility considerations, and most importantly, detailed, field-proven methodologies to accurately determine its solubility profile in a range of relevant solvents.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior. This compound (CAS No: 58536-48-4) is a heterocyclic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[3][5][6]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [3][5] |
| Molecular Weight | 162.19 g/mol | [3][5] |
| Appearance | Colorless liquid | [3] |
| LogP | 1.06560 | [3] |
| Boiling Point | 363.2°C at 760 mmHg | [3] |
| Flash Point | 173.5°C | [3] |
| Density | 1.22 g/cm³ | [3] |
| Topological Polar Surface Area (TPSA) | 38 Ų | [5] |
The LogP value of approximately 1.07 suggests that this compound has a moderate degree of lipophilicity. This indicates it is likely to have some solubility in both nonpolar organic solvents and, to a lesser extent, in polar protic solvents due to the presence of the hydroxyl group capable of hydrogen bonding. The topological polar surface area (TPSA) of 38 Ų further supports the potential for interactions with polar solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] The solubility of this compound in a given solvent will be governed by the interplay of intermolecular forces between the solute and solvent molecules.
-
Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxymethyl group (-CH₂OH) allows for hydrogen bonding with protic solvents. However, the nonpolar indazole ring system will limit its aqueous solubility. In short-chain alcohols like ethanol and methanol, the alkyl portion of the solvent can interact with the nonpolar part of the molecule, while the hydroxyl group of the solvent can hydrogen bond with the solute, likely leading to good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic indazole core suggests that there will be favorable van der Waals interactions with nonpolar aromatic solvents like toluene. Solubility in aliphatic nonpolar solvents such as hexane is expected to be lower due to the lack of strong intermolecular interactions.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of compounds due to their large dipole moments and ability to accept hydrogen bonds. It is anticipated that this compound will exhibit high solubility in these solvents. Acetonitrile, being less polar, may show moderate solubility.
Experimental Determination of Solubility: Protocols and Methodologies
Given the absence of extensive published solubility data, a robust experimental approach is necessary. The following section provides detailed protocols for determining both the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method, as described by Higuchi and Connors, is considered the gold standard for determining thermodynamic equilibrium solubility.[8] It measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to sediment. To separate the saturated solution from the excess solid, either centrifuge the sample at a high speed or filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput method often employed in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[9] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Assessment.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: To each well, add a specific volume of the aqueous buffer (e.g., PBS, pH 7.4) and mix thoroughly. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effects.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period, typically 1 to 2 hours.
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually or, more quantitatively, by measuring the turbidity of each well using a nephelometer or a UV-Vis plate reader (by measuring light scattering at a non-absorbing wavelength).[2]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
Data Presentation and Interpretation
The experimentally determined solubility data should be meticulously recorded and presented in a clear and concise manner. The following table provides a template for summarizing the solubility of this compound in various solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Thermodynamic | |
| Phosphate-Buffered Saline (pH 7.4) | 37 | Thermodynamic | |
| Ethanol | 25 | Thermodynamic | |
| Methanol | 25 | Thermodynamic | |
| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | |
| Acetonitrile | 25 | Thermodynamic | |
| Toluene | 25 | Thermodynamic | |
| Hexane | 25 | Thermodynamic | |
| Aqueous Buffer (e.g., PBS, pH 7.4) | 37 | Kinetic |
Interpreting the Results:
-
High solubility in both polar and nonpolar solvents would classify this compound as a broadly soluble compound.
-
Poor aqueous solubility is a common challenge in drug development and may necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to enhance bioavailability.[8]
-
A significant difference between thermodynamic and kinetic solubility can indicate supersaturation phenomena, which can be leveraged in formulation design but also poses a risk of precipitation in vivo.
Safety and Handling
This compound is classified as harmful if swallowed.[5] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10][11][12] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for its characterization. By understanding its physicochemical properties and employing the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the critical solubility data needed to advance their research and development efforts. The indazole scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of the solubility of its derivatives, such as this compound, is essential for the successful development of novel therapeutics.[13]
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2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem - NIH. (n.d.). Retrieved from [Link]
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2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. (2021, April 8). Retrieved from [Link]
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(2-methyl-2H-indazol-4-yl)methanol from Aladdin Scientific Corporation - Labcompare. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and Background of Methyl-Indazole Compounds
Abstract: The indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] The strategic addition of a methyl group to this bicyclic aromatic heterocycle can profoundly influence its physicochemical properties and pharmacological activity, leading to the development of potent and selective therapeutics. This guide provides a comprehensive technical overview of methyl-indazole compounds, charting their historical discovery, detailing core synthetic methodologies, exploring their mechanistic roles in disease, and outlining future directions. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with field-proven insights to support ongoing innovation.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazole ring.[2] This arrangement results in a stable, 10 π-electron aromatic system that can exist in three tautomeric forms (1H, 2H, and 3H), with the 1H-indazole being the most thermodynamically stable and predominant tautomer.[2] The indazole nucleus is considered a bioisostere of indole, capable of participating in crucial hydrogen bond donor-acceptor interactions with biological targets, which underpins its status as a privileged scaffold in drug discovery.[2][3] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, with several compounds such as Pazopanib and Axitinib achieving clinical success.[4][5][6]
The Strategic Importance of Methyl Substitution
The introduction of a methyl group onto the indazole core is a critical and deliberate strategy in medicinal chemistry. Methylation can significantly impact a molecule's properties in several ways:
-
Potency and Selectivity: A methyl group can serve as a key binding element, fitting into specific hydrophobic pockets within a target protein, thereby enhancing binding affinity and potency. For example, the addition of a methyl group to the indazole phenyl ring of certain kinase inhibitors led to a remarkable increase in activity.[6]
-
Metabolic Stability: Methyl groups can block sites of metabolism (metabolic blockers), preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) and thus improving the compound's pharmacokinetic profile and half-life.
-
Regiochemical Control: In synthesis, the position of a methyl group can direct subsequent reactions to other positions on the ring system. Furthermore, N-methylation at the N1 or N2 position is a critical determinant of biological activity and physical properties, making regioselective synthesis a key challenge.[7][8]
-
Physicochemical Properties: Methylation increases lipophilicity, which can influence a compound's solubility, permeability across cell membranes, and overall drug-like properties.
The targeted placement of methyl groups, as seen in the anticancer drug Pazopanib (a 2,3-dimethyl-2H-indazole derivative), highlights the profound impact of this seemingly simple functional group on therapeutic efficacy.[9][10]
Historical Perspective and Discovery
The journey of indazole chemistry began in the late 19th century. Emil Fischer reported the first synthesis of an indazolone in 1883 by heating ortho-hydrazine benzoic acid.[2][4] This was followed by the development of other classical methods, such as the Jacobson method in 1908, which provided access to 3-unsubstituted indazoles from o-toluidine.[4] These early syntheses, while foundational, often required harsh conditions and suffered from moderate yields, spurring the development of more efficient methodologies.[4]
The discovery of the biological significance of indazole derivatives, and specifically methylated versions, evolved from broad screening to targeted drug design. Initially, compounds were identified through phenotypic screens, revealing a wide array of activities.[11][12] The modern era, however, is characterized by a structure-based design approach, where methyl-indazole scaffolds are rationally incorporated to target specific enzymes, most notably protein kinases, which are frequently dysregulated in cancer.[6][13] The development of kinase inhibitors like Pazopanib, approved by the FDA in 2009 for renal cell carcinoma, stands as a testament to the success of this scaffold in oncology.[9]
Core Synthetic Strategies for Methyl-Indazoles
The synthesis of methyl-indazole derivatives is a central focus of organic and medicinal chemistry. The primary challenge lies in controlling the regioselectivity of both C-methylation (on the benzene ring) and N-methylation (at the N1 or N2 position of the pyrazole ring).
Classical and Modern Synthetic Routes
A variety of methods have been established for constructing the core indazole ring, which can then be methylated.
-
Jacobson Indazole Synthesis: A classical route starting from o-toluidine, which proceeds via N-acetylation, nitrosation, and thermal rearrangement to form 1-acetyl-1H-indazole, followed by deprotection.[4] This method is effective for 3-unsubstituted indazoles.
-
Davis-Beirut Reaction: A more modern and versatile method that provides an efficient synthesis of 2H-indazoles through an N,N-bond forming heterocyclization.[14][15] It is appealing due to its use of inexpensive starting materials and the absence of toxic metals.[14] This reaction can be catalyzed by either acid or base and proceeds through a key o-nitrosobenzylidine imine intermediate.[15]
-
Palladium-Catalyzed Cross-Coupling: These methods offer a powerful way to construct the indazole ring, for instance, by coupling 2-bromobenzaldehyde with benzophenone hydrazone, followed by cyclization.[2]
Regioselective N-Methylation
Alkylation of the indazole nitrogen atoms is notoriously challenging, often yielding a mixture of N1 and N2 isomers.[7] The regiochemical outcome is highly dependent on the substrate, the methylating agent, and the reaction conditions.
-
Thermodynamic vs. Kinetic Control: Generally, N1-alkylated products are thermodynamically more stable, while N2-alkylation is often favored under kinetic control.[7][8]
-
Reagent-Dependent Selectivity: The choice of methylating agent is critical. For instance, methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of products, whereas using diazomethane in the presence of a Lewis acid can favor the N1-methylated product.[7] Conversely, methyl 2,2,2-trichloroacetimidate has been described as an efficient reagent for the regioselective synthesis of 2-methyl-2H-indazoles.[7]
Detailed Experimental Protocol: Synthesis of 6-Bromo-1-methyl-1H-indazole
This protocol is a representative example of a copper-catalyzed cyclization to form an N1-methylindazole, a key intermediate in the synthesis of some MET kinase inhibitors.[16] This method highlights a modern approach that achieves high regioselectivity.
Objective: To synthesize 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole from its precursor.
Materials:
-
(E)-1-(2,4-Dibromo-5-(2-fluoro-4-nitrophenoxy)benzylidene)-2-methylhydrazine
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add the starting hydrazine precursor, toluene, potassium carbonate, and N,N'-dimethylethylenediamine.
-
Catalyst Addition: Add copper(I) iodide to the mixture.
-
Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for several hours until reaction completion is confirmed by a suitable monitoring technique (e.g., HPLC or TLC). The causality for heating is to provide the necessary activation energy for the intramolecular C-N bond formation, which is the key cyclization step. The copper catalyst, in conjunction with the DMEDA ligand, facilitates this bond formation with high regioselectivity for the N1 position.
-
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. The filtrate is then washed sequentially with aqueous ammonium chloride solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole.
-
Characterization: The structure and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[17][18]
Medicinal Chemistry and Mechanism of Action
Methyl-indazole derivatives are prominent as inhibitors of protein kinases, a class of enzymes that regulate a majority of cellular pathways and are frequently implicated in cancer.[6]
Case Study: Pazopanib, a Methyl-Indazole Kinase Inhibitor
Pazopanib is a potent, multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[19][20] Its structure features a 2,3-dimethyl-indazole moiety.[9]
Mechanism of Action: Pazopanib exerts its anticancer effects by inhibiting several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis (the formation of new blood vessels).[19][20] Key targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Inhibition of VEGFR blocks the signaling cascade responsible for angiogenesis, effectively cutting off the tumor's supply of nutrients and oxygen.[19][20]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α/β): Blocking PDGFR disrupts the growth and survival signals in both tumor cells and the surrounding supportive stromal cells.[19]
-
c-Kit: Inhibition of c-Kit is effective against tumors driven by this particular kinase.[19]
This multi-targeted approach allows Pazopanib to disrupt several critical pathways that cancer cells rely on for proliferation, survival, and metastasis.[19]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For indazole-based compounds, subtle structural changes can lead to significant differences in biological activity.
| Compound/Modification | Target | IC₅₀ (nM) | Key Insight |
| Indazole Core | Kinase X | 1200 | The unsubstituted scaffold shows baseline activity. |
| + 5-Methyl group | Kinase X | 640 | The methyl group likely occupies a small hydrophobic pocket, increasing affinity.[6] |
| + 7-Methyl group | Cardiovascular Target | Increased Activity | Substitution at the C7 position of the indazole nucleus can enhance cardiovascular activity.[21] |
| Indazole-3-carboxamide | CRAC Channel | 670 | The 3-carboxamide linkage is critical for activity; the reverse amide is inactive.[22] |
| N1-benzyl substitution | CCR4 | Potent | N1 substitution with specific benzyl groups significantly enhances antagonist potency.[23] |
Data is illustrative and synthesized from multiple sources to show trends.
Analytical Characterization Workflow
The robust characterization of synthesized methyl-indazole compounds is a non-negotiable step to ensure identity, purity, and quality. A multi-step analytical workflow is essential for regulatory and research integrity.
Future Directions and Emerging Applications
The versatility of the methyl-indazole scaffold ensures its continued prominence in drug discovery. Future research is likely to focus on several key areas:
-
Novel Targets: While kinase inhibition is a well-established application, methyl-indazoles are being explored for novel targets, including epigenetic modulators (e.g., BRD4) and inhibitors of protein-protein interactions.[13]
-
Advanced Synthesis: The development of more efficient and highly regioselective synthetic methods, such as C-H activation and flow chemistry, will enable the rapid generation of diverse compound libraries.
-
Targeted Drug Delivery: Conjugating methyl-indazole warheads to antibodies or other targeting moieties to create antibody-drug conjugates (ADCs) could enhance efficacy and reduce off-target toxicity.
-
New Therapeutic Areas: Beyond oncology, the anti-inflammatory and neuroprotective properties of indazole derivatives suggest potential applications in treating autoimmune disorders and neurodegenerative diseases.[2]
Conclusion
Methyl-indazole compounds represent a powerful and adaptable class of molecules that have transitioned from historical chemical curiosities to clinically vital therapeutics. Their discovery and development showcase the core principles of medicinal chemistry: the strategic use of subtle structural modifications, like methylation, to fine-tune biological activity. A deep understanding of their synthesis, structure-activity relationships, and mechanisms of action is essential for leveraging this privileged scaffold to design the next generation of innovative medicines. The continued exploration of their synthetic accessibility and biological potential promises to unlock new treatments for a wide range of human diseases.
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spectroscopic data for (2-methyl-2H-indazol-3-yl)methanol
An In-depth Technical Guide to the Spectroscopic Characterization of (2-methyl-2H-indazol-3-yl)methanol
Abstract
This guide provides a comprehensive, technically-grounded framework for the spectroscopic characterization of this compound (CAS No: 58536-48-4).[1] As a key heterocyclic building block in medicinal chemistry, the unambiguous confirmation of its structure is a prerequisite for its use in synthesis and drug discovery pipelines. This document moves beyond a simple data dump, focusing on the causality behind experimental choices and the logical process of structural elucidation. We will dissect the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting detailed acquisition protocols and interpretation frameworks. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Introduction: The Role of Spectroscopic Integrity in Synthesis
In modern drug development, the principle of "garbage in, garbage out" holds absolute authority. The structural integrity of a starting material, such as this compound, dictates the success and reproducibility of subsequent synthetic steps. Trivial impurities or isomeric confusion can lead to failed reactions, misinterpreted biological data, and significant loss of resources. Therefore, a rigorous and multi-faceted spectroscopic analysis is not a formality but a cornerstone of reliable chemical science. This guide treats the structural confirmation of this compound as a case study in applying first principles of spectroscopy to a molecule of practical importance.
Molecular Blueprint: Structure and Key Regions of Interest
Before analyzing spectral data, we must visualize the molecule's architecture. The structure consists of a bicyclic indazole core, an N-methyl group at the 2-position, and a hydroxymethyl substituent at the 3-position. This arrangement dictates the electronic environment of every atom and, consequently, its spectroscopic signature.
Caption: Key structural features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is a field-proven standard for small molecules.
Instrumentation: 400 MHz (or higher) NMR Spectrometer. Sample Preparation:
-
Solvent Selection: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[2]
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable calibration point for all other signals.
-
Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulate matter is visible.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 30° pulse ('zg30'). A 30° pulse is chosen as a compromise between signal intensity and ensuring a sufficiently short relaxation delay.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 2 seconds. This ensures that most protons have time to return to equilibrium between pulses, providing more accurate integrations.
-
Number of Scans: 16 scans, to achieve an adequate signal-to-noise ratio.
¹³C{¹H} NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by collapsing carbon-proton coupling, resulting in a single sharp peak for each unique carbon atom.[3]
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: ≥ 1024 scans. A higher number of scans is required due to the low natural abundance (~1.1%) of the ¹³C isotope.
Expected ¹H NMR Data & Interpretation
The following table outlines the predicted chemical shifts for this compound. While experimental values may vary slightly, these predictions are based on established chemical shift principles and data from analogous structures.[4][5]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment | Rationale for Assignment |
|---|---|---|---|---|
| ~ 7.75 | Doublet (d) | 1H | Aromatic H | Deshielded proton on the benzene portion of the indazole ring. |
| ~ 7.30 | Multiplet (m) | 2H | Aromatic H | Overlapping signals from two distinct aromatic protons. |
| ~ 7.10 | Triplet (t) | 1H | Aromatic H | Aromatic proton coupled to two neighboring protons. |
| ~ 4.90 | Singlet (s) | 2H | -CH₂OH | Methylene protons adjacent to an oxygen and the indazole ring. |
| ~ 4.10 | Singlet (s) | 3H | N-CH₃ | Methyl protons attached to a nitrogen atom. |
| Variable (~1.5 - 3.0) | Broad Singlet (br s) | 1H | -OH | Labile hydroxyl proton; its chemical shift is concentration and temperature dependent. |
Expected ¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
|---|---|---|
| ~ 148.0 | Quaternary C | Aromatic/heterocyclic carbon atom with no attached protons. |
| ~ 146.5 | Quaternary C | Aromatic/heterocyclic carbon atom with no attached protons. |
| ~ 129.0 | Aromatic CH | Protonated aromatic carbon. |
| ~ 127.0 | Quaternary C | Aromatic/heterocyclic carbon atom with no attached protons. |
| ~ 121.5 | Aromatic CH | Protonated aromatic carbon. |
| ~ 120.0 | Aromatic CH | Protonated aromatic carbon. |
| ~ 110.0 | Aromatic CH | Protonated aromatic carbon. |
| ~ 56.0 | -CH₂OH | Aliphatic carbon bonded to an oxygen atom. |
| ~ 38.5 | N-CH₃ | Aliphatic carbon of the N-methyl group. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation requirements.
-
Instrument Background: Record a background spectrum of the clean, empty ATR crystal (typically diamond). This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount of the solid this compound onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Expected IR Absorption Bands & Interpretation
Table 3: Characteristic IR Data for this compound
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment | Significance |
|---|---|---|---|
| 3500 - 3200 | Strong, Broad | O-H Stretch | Diagnostic peak for the alcohol (-OH) group. The broadness is due to intermolecular hydrogen bonding.[6] |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the aromatic ring system. |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Indicates the presence of the -CH₃ and -CH₂ groups. |
| ~ 1620, ~1500 | Medium-Strong | C=C and C=N Stretches | Characteristic of the indazole ring system. |
| ~ 1050 | Strong | C-O Stretch | Confirms the presence of the primary alcohol functionality. |
Caption: Streamlined workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound.
Protocol: Electrospray Ionization (ESI) MS
ESI is a soft ionization technique ideal for polar molecules like the target compound, as it typically keeps the molecule intact.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate in positive ion mode. The solvent spray is charged at high voltage, leading to the formation of protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.
-
Detection: Scan a mass range that comfortably brackets the expected molecular weight (e.g., m/z 100-300).
Expected High-Resolution MS Data
The molecular formula C₉H₁₀N₂O gives a precise theoretical mass that can be confirmed experimentally.[1][7]
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₉H₁₀N₂O | 162.0788 |
| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.0866 |
| [M+Na]⁺ | C₉H₁₀N₂ONa⁺ | 185.0685 |
The observation of a peak at m/z 163.0866 (for the protonated molecule) with high mass accuracy (typically < 5 ppm error) provides definitive confirmation of the compound's elemental composition.[8]
Conclusion: A Self-Validating Spectroscopic Profile
The true power of spectroscopic analysis lies not in any single technique, but in the confluence of data from multiple, orthogonal methods. The ¹H and ¹³C NMR data map the C-H framework, the IR spectrum confirms the presence of key functional groups (notably the -OH), and high-resolution mass spectrometry validates the elemental formula. Together, these datasets provide an unambiguous, self-validating, and scientifically rigorous confirmation of the structure of this compound, enabling its confident use in further research and development.
References
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Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Contents - Supporting Information. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
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MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
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ResearchGate. (2010). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. Retrieved from [Link]
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The Selective Cannabinoid Receptor 2 Agonist GW405833: A Technical Guide to its Biological Targets and Mechanisms of Action
This technical guide provides an in-depth exploration of the biological targets and mechanisms of action of (2-methyl-2H-indazol-3-yl)methanol, a compound widely recognized in the scientific community as GW405833. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this selective cannabinoid receptor 2 (CB2) agonist.
Introduction: The Significance of GW405833 in Cannabinoid Research
The indazole scaffold is a prominent feature in many medicinally important compounds, contributing to a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] this compound, or GW405833, has emerged as a critical research tool for elucidating the physiological and pathophysiological roles of the cannabinoid receptor 2 (CB2). Its high selectivity for the CB2 receptor over the psychoactive cannabinoid receptor 1 (CB1) has made it an invaluable asset in studying the therapeutic potential of targeting the endocannabinoid system without inducing the central nervous system effects associated with CB1 activation.[5][6]
Primary Biological Target: The Cannabinoid Receptor 2 (CB2)
The predominant and most well-characterized biological target of GW405833 is the cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR).[5][6] The CB2 receptor is primarily expressed in immune cells and peripheral tissues, and its activation is implicated in the modulation of immune responses and inflammation.[6][7]
Binding Affinity and Selectivity
GW405833 exhibits a high binding affinity for both human and rat CB2 receptors.[5] Studies have demonstrated its high selectivity for the CB2 receptor over the CB1 receptor, a crucial characteristic that separates its pharmacological profile from that of non-selective cannabinoid agonists.[5] This selectivity is a key factor in its utility as a research compound to probe CB2 receptor function in isolation.
Table 1: Binding Affinity of GW405833 for Cannabinoid Receptors
| Receptor | Species | Affinity (Ki) | Selectivity (CB2/CB1) | Reference |
| CB2 | Human | 3.9 nM | ~1217 | [5] |
| CB1 | Human | - | - | [5] |
| CB2 | Rat | 3.6 nM | ~76 | [5] |
| CB1 | Rat | - | - | [5] |
| CB2 | Rat | 14 nM | ~146 | [5] |
| CB1 | Rat | - | - | [5] |
Mechanism of Action: A Partial Agonist at the CB2 Receptor
GW405833 functions as a partial agonist at the CB2 receptor.[5][8] This means that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist.[8] This property is significant as partial agonists can offer a more modulated and potentially safer therapeutic window by avoiding overstimulation of the receptor.
Downstream Signaling Pathways Modulated by GW405833
Activation of the CB2 receptor by GW405833 initiates a cascade of intracellular signaling events, primarily through its coupling to Gi/o proteins.[6] This leads to the modulation of several key signaling pathways:
-
Inhibition of Adenylyl Cyclase: A primary consequence of CB2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This reduction in cAMP can impact the activity of downstream effectors such as protein kinase A (PKA).
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB2 receptor activation can influence various MAPK pathways, including p38 and p44/42 (ERK1/2), which are critical regulators of cellular processes like inflammation, proliferation, and survival.[6]
-
Activation of the Akt/mTOR Pathway: Studies have shown that GW405833 can induce the expression and phosphorylation of proteins in the Akt/mTOR pathway.[9] This pathway is central to cell growth, proliferation, and survival.[9]
Caption: Signaling pathways activated by GW405833 binding to the CB2 receptor.
Dual Activity: Noncompetitive Antagonism at the CB1 Receptor
While highly selective for the CB2 receptor in binding assays, emerging evidence indicates that GW405833 can also act as a noncompetitive antagonist at the CB1 receptor.[8] This means it can block the effects of CB1 agonists without directly competing for the same binding site.[8] This dual activity is a critical consideration for the interpretation of in vivo studies, as it may contribute to the overall pharmacological effects observed.
Therapeutic Implications and Research Applications
The selective activation of the CB2 receptor by GW405833 has demonstrated therapeutic potential in a variety of preclinical models.
Anti-inflammatory and Analgesic Effects
GW405833 has been shown to effectively reduce inflammation and pain in rodent models of acute and chronic pain.[5] Its anti-inflammatory mechanism involves the reduction of pro-inflammatory cytokine production, such as TNF-α and IL-1β, and the inhibition of neutrophil migration, which in turn decreases oxidative stress.[7]
Cancer Research
In the context of cancer, GW405833 has shown promising effects. For instance, it has been reported to suppress the survival of breast cancer cells.[9] Furthermore, it has demonstrated protective effects on bone cells (osteoblasts) in the context of breast cancer bone metastasis, partly through the activation of the pro-survival Akt/mTOR pathway in these cells.[9]
Experimental Protocols
To aid researchers in the investigation of GW405833 and its biological targets, the following are generalized protocols for key in vitro assays.
Radioligand Binding Assay for CB2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of GW405833 for the CB2 receptor.
Materials:
-
Cell membranes expressing the human CB2 receptor (e.g., from HEK293 cells)
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)
-
GW405833
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-labeled cannabinoid agonist like WIN55,212-2)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of GW405833 in the assay buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), the non-specific control, or varying concentrations of GW405833.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of GW405833 and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine CB2 receptor affinity.
cAMP Inhibition Assay
Objective: To assess the functional activity of GW405833 as a CB2 receptor agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the CB2 receptor (e.g., CHO or HEK293 cells)
-
Forskolin
-
GW405833
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of GW405833 for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of GW405833 to determine the EC₅₀ value.
Conclusion
This compound (GW405833) is a potent and selective partial agonist of the cannabinoid receptor 2. Its ability to modulate inflammatory responses and cell survival pathways, largely independent of CB1-mediated psychoactivity, underscores its importance as a research tool and a potential scaffold for the development of novel therapeutics. A thorough understanding of its primary target, the CB2 receptor, its mechanism of action, and its downstream signaling effects is crucial for accurately interpreting experimental data and advancing our knowledge of the endocannabinoid system. The dual activity at the CB1 receptor, though less pronounced, should also be considered in the design and interpretation of in vivo experiments.
References
- BenchChem. (n.d.). GW-405833: A Technical Guide to a Selective Cannabinoid Receptor 2 (CB2) Agonist.
- Vardar, S. A., et al. (2018). The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress. National Institutes of Health.
- Inson, I., et al. (2025). Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells. PubMed Central.
- Valenzano, K. J., et al. (2025). Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy. ResearchGate.
- Atwood, B. K., et al. (n.d.). CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold?. PubMed Central.
- Reyes-Mayorga, J. I., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PubMed Central.
- Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
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- Kim, H. J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
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Methodological & Application
Application Note & Protocol: A Regioselective Synthesis of (2-methyl-2H-indazol-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical properties such as metabolic stability and serving as a versatile template for exploring structure-activity relationships.[1] While N1-substituted indazoles are more common, the 2-alkyl-2H-indazole moiety is a crucial feature in a number of important pharmaceutical compounds.[1][2] The target molecule, (2-methyl-2H-indazol-3-yl)methanol, serves as a key intermediate and building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for potential anticancer therapies.[3]
However, the synthesis of N2-alkylated indazoles presents a significant challenge due to the tautomeric nature of the indazole ring. Direct alkylation often yields a mixture of N1 and N2 isomers, complicating purification and reducing the overall yield of the desired product.[1][4] This guide provides a detailed, field-proven protocol for the highly regioselective synthesis of this compound, focusing on a robust two-step pathway that ensures high purity and yield of the N2-isomer.
Part 1: Synthetic Strategy & Mechanistic Insights
The Challenge: Regiocontrol in Indazole Alkylation
The primary obstacle in synthesizing 2-substituted indazoles is controlling the site of alkylation. The 1H- and 2H-tautomers of indazole are in equilibrium, with the 1H-tautomer being energetically more stable by approximately 4-5 kcal/mol.[5] Consequently, many traditional alkylation methods, which often favor thermodynamic control, lead predominantly to the N1-alkylated product.[1] Achieving high N2 selectivity requires a kinetically controlled reaction pathway that specifically favors reaction at the less stable, yet often more nucleophilic, N2 position.
A Two-Step Strategy for High N2-Selectivity
To overcome this challenge, we present a two-step synthetic route commencing from a readily available C3-functionalized indazole. The strategy is as follows:
-
Regioselective N2-Methylation: Utilizing a modern and highly selective methylation protocol to install the methyl group exclusively at the N2 position of the indazole core.
-
Reduction of the C3-Substituent: Conversion of the C3 functional group (aldehyde or ester) to the primary alcohol to yield the final product.
This approach hinges on the critical N2-methylation step. We will detail a protocol based on the work of Clemens et al., which employs an alkyl 2,2,2-trichloroacetimidate as the alkylating agent, promoted by a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[1]
Mechanism of Selective N2-Alkylation
The high N2-selectivity of this method can be attributed to a well-defined, kinetically controlled mechanism. Computational studies suggest that while the 1H-indazole tautomer is more stable, the energy barrier for N2-alkylation is significantly lower than for N1-alkylation.[5]
The proposed mechanism proceeds as follows[5]:
-
Activation: The trichloroacetimidate reagent is first protonated by the strong acid catalyst (TfOH), making it a highly reactive electrophile.
-
Nucleophilic Attack: The indazole's N2 nitrogen acts as the nucleophile, attacking the activated imidate.
-
Displacement & Re-aromatization: This nucleophilic displacement, followed by re-aromatization of the indazole ring, leads to the formation of the thermodynamically stable N2-alkylated product with the expulsion of trichloroacetamide.
The transition state for the N2 attack is energetically favored over the N1 attack, leading to the observed high regioselectivity.[5]
Figure 1: Proposed mechanism for TfOH-catalyzed N2-alkylation.
Part 2: Experimental Protocols
This section details two reliable protocols for the synthesis, starting from either 1H-indazole-3-carboxaldehyde or its corresponding methyl ester.
Protocol A: Synthesis from 1H-Indazole-3-Carboxaldehyde
This two-step protocol involves the N2-methylation of the aldehyde followed by a mild reduction.
Step 1: Synthesis of 2-methyl-2H-indazole-3-carbaldehyde
-
Materials:
-
1H-Indazole-3-carboxaldehyde
-
Methyl 2,2,2-trichloroacetimidate (1.2 equiv.)
-
Trifluoromethanesulfonic acid (TfOH, 0.1 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-indazole-3-carboxaldehyde (1.0 equiv.) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add methyl 2,2,2-trichloroacetimidate (1.2 equiv.) to the stirred solution.
-
Slowly add trifluoromethanesulfonic acid (0.1 equiv.) dropwise. The reaction may exotherm slightly.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., gradient elution with 10-30% EtOAc in hexanes) to afford pure 2-methyl-2H-indazole-3-carbaldehyde.
-
Step 2: Synthesis of this compound
-
Materials:
-
2-methyl-2H-indazole-3-carbaldehyde
-
Sodium borohydride (NaBH₄, 1.5 equiv.)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve 2-methyl-2H-indazole-3-carbaldehyde (1.0 equiv.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding deionized water dropwise.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound, which can be further purified by recrystallization if necessary.
-
Protocol B: Synthesis from Methyl 1H-indazole-3-carboxylate
This pathway involves N2-methylation of the ester followed by a more potent reduction.
Step 1: Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate
-
Procedure: Follow the same procedure as in Protocol A, Step 1 , substituting Methyl 1H-indazole-3-carboxylate[6] for 1H-indazole-3-carboxaldehyde. The purification will similarly be done via column chromatography.
Step 2: Synthesis of this compound
-
Materials:
-
Methyl 2-methyl-2H-indazole-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄, 2.0 equiv.), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Fieser workup reagents (H₂O, 15% NaOH, H₂O)
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a solution of methyl 2-methyl-2H-indazole-3-carboxylate (1.0 equiv.) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the LiAlH₄ solution (2.0 equiv.) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5 °C.[7]
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of: water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This should produce a granular precipitate.
-
Stir the resulting slurry vigorously for 30 minutes, then add anhydrous Na₂SO₄ and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization as needed.
-
Part 3: Data Summary & Workflow Visualization
Quantitative Data Summary
The following table summarizes the typical quantities and expected outcomes for the described protocols.
| Parameter | Protocol A (from Aldehyde) | Protocol B (from Ester) |
| Starting Material | 1H-Indazole-3-carboxaldehyde | Methyl 1H-indazole-3-carboxylate |
| Step 1 Reagents | Me-trichloroacetimidate, TfOH | Me-trichloroacetimidate, TfOH |
| Step 1 Solvent | Anhydrous DCM | Anhydrous DCM |
| Step 1 Temp. | 0 °C to RT | 0 °C to RT |
| Step 1 Yield | 85-95% (N2-isomer) | 85-95% (N2-isomer) |
| Step 2 Reductant | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Step 2 Solvent | Methanol (MeOH) | Anhydrous THF |
| Step 2 Temp. | 0 °C | 0 °C |
| Step 2 Yield | >90% | >85% |
| Overall Yield | ~75-85% | ~70-85% |
Note: Yields are estimates and may vary based on experimental scale and purification efficiency.
Overall Synthetic Workflow
Figure 2: Two reliable pathways to the target compound.
Part 4: Conclusion
The synthesis of this compound can be achieved efficiently and with high regiochemical control. By employing a modern N2-alkylation strategy using an activated trichloroacetimidate reagent, the common problem of N1/N2 isomer formation is effectively circumvented. The subsequent reduction of the C3-functional group is a standard and high-yielding transformation. The protocols outlined in this guide provide researchers with a robust and reproducible method for accessing this valuable building block for drug discovery and development programs.
Part 5: References
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]
-
ACS Publications. (2023). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. [Link]
-
PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). RSC Medicinal Chemistry. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. (2017). Molecules. [Link]
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experimental protocol for using (2-methyl-2H-indazol-3-yl)methanol in vitro
Application Note & Protocol
Topic: In Vitro Experimental Protocols for the Functional Characterization of (2-methyl-2H-indazol-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including several FDA-approved kinase inhibitors used in oncology.[1][2] this compound is a synthetic intermediate featuring this core structure; however, its intrinsic biological activity has not been extensively characterized.[3][4] Based on its structural class, it is hypothesized to possess potential anti-proliferative, kinase inhibitory, or anti-inflammatory properties.[5][6][7] This document provides a comprehensive, multi-phased experimental strategy for the initial in vitro characterization of this compound, guiding researchers from fundamental cytotoxicity assessment to specific, hypothesis-driven mechanistic assays.
Introduction: The Rationale for Investigation
Indazole derivatives are renowned for their diverse pharmacological activities, largely due to the scaffold's ability to mimic a purine bioisostere and form critical hydrogen bonds with protein targets.[2] Compounds incorporating this moiety have been successfully developed as inhibitors of protein kinases, cyclooxygenase (COX) enzymes, and other key cellular regulators.[1][8] this compound serves as a valuable building block in the synthesis of more complex molecules, particularly kinase inhibitors.[4][7] Its hydroxymethyl group provides a convenient handle for further chemical modification.[7]
This guide outlines a logical workflow to determine if this foundational molecule possesses inherent biological activity. The proposed protocols are designed to be self-validating through the inclusion of appropriate controls and provide a clear path for generating robust, interpretable data.
Compound Preparation and Handling
Accurate and reproducible results begin with proper compound management.
Protocol 2.1: Preparation of Stock Solutions
-
Solvent Selection: Due to its organic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.
-
Stock Concentration: Weigh a precise amount of this compound powder and dissolve it in anhydrous, cell culture-grade DMSO to create a 10 mM stock solution.
-
Expert Insight: A 10 mM stock is standard for small molecule screening, providing a sufficient concentration range for most cell-based assays while minimizing the final DMSO concentration in the culture medium.
-
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect for any particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock into small-volume, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the assay wells should ideally be ≤0.5% to avoid solvent-induced cytotoxicity.[9]
Phase I: General Cytotoxicity and Viability Screening
The initial step is to determine the concentration range over which the compound affects basic cell viability. This is critical for differentiating general toxicity from specific anti-proliferative or cytostatic effects and for selecting appropriate concentrations for subsequent mechanistic assays.[10][11]
Workflow for Initial In Vitro Screening
Caption: A logical workflow for characterizing this compound.
Protocol 3.1: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[12][13] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
-
Cell Seeding: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous HEK293) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.[10]
-
Untreated Control: Cells in culture medium only.
-
Blank: Medium only (no cells).
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[10][12]
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC₅₀ values in a table to compare the compound's potency across different cell lines and determine its selectivity.
| Cell Line | Cell Type | This compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Breast Cancer | Experimental Value | e.g., 1.5 ± 0.2 | Calculated Value |
| A549 | Lung Cancer | Experimental Value | e.g., 2.1 ± 0.3 | Calculated Value |
| HCT116 | Colon Cancer | Experimental Value | e.g., 1.8 ± 0.1 | Calculated Value |
| HEK293 | Normal Kidney | Experimental Value | e.g., 5.5 ± 0.6 | N/A |
¹Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI value suggests selective toxicity towards cancer cells.[13]
Phase II: Hypothesis-Driven Mechanistic Assays
If Phase I results indicate significant and potentially selective cytotoxicity, the next step is to investigate the mechanism of action. Based on the indazole scaffold, kinase inhibition is a primary hypothesis.[1][7]
Protocol 4.1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol determines if the compound directly inhibits the activity of a specific kinase in a cell-free system.[14][15] A luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay) is a common, non-radioactive method.[16]
Caption: Principle of an ADP-Glo™ kinase inhibition assay.
-
Assay Setup: In a 384-well plate, add the kinase, a suitable substrate, and varying concentrations of this compound in a kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP at a concentration near the Kₘ for the specific kinase.[15]
-
Expert Insight: Using an ATP concentration close to the Kₘ value is crucial for accurately determining the potency of ATP-competitive inhibitors.[15]
-
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated by the kinase back into ATP, producing a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition relative to a DMSO vehicle control and determine the IC₅₀ value. Screening against a panel of kinases is recommended to assess selectivity.[14]
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (nM) | Positive Control (e.g., Staurosporine) IC₅₀ (nM) |
| EGFR | Experimental Value | e.g., 6.5 ± 0.8 |
| FLT3 | Experimental Value | e.g., 4.2 ± 0.5 |
| Pim-1 | Experimental Value | e.g., 15.1 ± 2.3 |
| COX-2 | Experimental Value | e.g., 250 ± 30 (Celecoxib) |
Protocol 4.2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
If the compound induces cytotoxicity, it is important to determine the mode of cell death. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Conclusion
This application note provides a structured, phased approach to the initial in vitro characterization of this compound. By starting with broad cytotoxicity screening and progressing to specific, hypothesis-driven assays for kinase inhibition and apoptosis, researchers can efficiently determine the compound's biological activity profile. The data generated from these protocols will establish a strong foundation for further investigation, including lead optimization, mechanism of action studies, and potential preclinical development.
References
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- Cell-based Assays for Drug Discovery. Reaction Biology.
- Cancer Cell-Based Assays. Charles River Laboratories.
- The role of cell-based assays for drug discovery. News-Medical.Net.
- Cell-Based Assays. Sigma-Aldrich.
- Cell based assays for drug discovery. Miltenyi Biotec.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH.
- This compound 58536-48-4. Guidechem.
- In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Ingenta Connect.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PubMed.
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- In vitro kinase assay. Protocols.io.
- Kinase assays. BMG LABTECH.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- This compound. ChemShuttle.
- This compound 58536-48-4 wiki. Guidechem.
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- 2H-Indazole synthesis. Organic Chemistry Portal.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH.
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Application Notes and Protocols for (2-methyl-2H-indazol-3-yl)methanol in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the application of (2-methyl-2H-indazol-3-yl)methanol (CAS No: 58536-48-4) in medicinal chemistry. The indazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2][3] this compound, in particular, serves as a crucial and versatile building block for the synthesis of a diverse range of therapeutic agents. Its strategic placement of a reactive hydroxymethyl group on the 2-methyl-2H-indazole core allows for straightforward chemical modification and elaboration into complex drug-like molecules.[4] These application notes detail the significance of this intermediate, provide validated protocols for its synthesis and derivatization, and explore its role in the development of kinase inhibitors, anti-inflammatory, and antiprotozoal agents. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their research programs.
Introduction: The Strategic Value of the 2H-Indazole Scaffold
The indazole moiety, a bicyclic aromatic heterocycle, is of significant interest to medicinal chemists due to its ability to act as a bioisostere for other aromatic systems, such as indole, and its capacity to engage in key hydrogen bonding interactions with biological targets.[5] The 2H-indazole tautomer, specifically, is a recurring motif in a variety of pharmacologically active compounds.[6] Drugs like Niraparib (a PARP inhibitor) and Pazopanib (a multi-targeted tyrosine kinase inhibitor) feature the 2H-indazole core, highlighting its acceptance and success in clinical applications.[3][7]
This compound emerges as a particularly useful starting material. The N-methylation at the 2-position blocks one of the common sites for metabolic degradation and prevents tautomerization, thus providing a stable and predictable chemical entity. The primary alcohol at the 3-position is a versatile functional handle, readily enabling the formation of ethers, esters, and other derivatives, which is essential for creating chemical libraries for lead discovery and optimization.[4][8]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 58536-48-4 | [8][9] |
| Molecular Formula | C₉H₁₀N₂O | [9][10] |
| Molecular Weight | 162.19 g/mol | [9][10] |
| Boiling Point | 363.2°C at 760 mmHg | [9] |
| Flash Point | 173.5°C | [9] |
| Topological Polar Surface Area | 38.05 Ų | [10] |
| LogP | 1.06560 | [9] |
Synthesis of this compound
The synthesis of 2-substituted-2H-indazoles can be achieved through various methods, including the reductive cyclization of ortho-imino-nitrobenzenes or copper-catalyzed multi-component reactions.[6] A common and direct laboratory-scale synthesis of the title compound involves the reduction of a corresponding ester, such as methyl 2-methyl-2H-indazole-3-carboxylate.
Protocol 1: Synthesis via Ester Reduction
This protocol describes the reduction of a commercially available or synthesized indazole ester to the corresponding alcohol. The choice of reducing agent is critical; Lithium aluminum hydride (LAH) is highly effective for this transformation.
Causality: LAH is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. A careful workup procedure using a specific sequence of water and sodium hydroxide solution (Fieser workup) is employed to safely quench the excess LAH and precipitate aluminum salts, facilitating their removal by filtration.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium aluminum hydride (1.5 eq.) in anhydrous Tetrahydrofuran (THF, 10 mL per gram of ester).
-
Reaction Initiation: Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve methyl 2-methyl-2H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF (15 mL per gram) and add it dropwise to the LAH suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH solution (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. A granular precipitate should form.
-
Workup: Stir the resulting slurry for an additional 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or Ethyl Acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a gradient of 20-50% Ethyl Acetate in Hexanes) to afford this compound as a pure product.
Caption: Synthesis of the target compound via ester reduction.
Applications and Derivatization Protocols
The true utility of this compound lies in its role as a versatile intermediate. The hydroxyl group can be easily converted into other functionalities to build more complex molecules.
Core Intermediate for Kinase Inhibitors
The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where it mimics the purine core of ATP. This compound is an excellent starting point for synthesizing inhibitors targeting kinases implicated in cancer, such as FLT3.[11]
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- 11. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
Topic: High-Fidelity Analytical Methods for the Detection and Quantification of (2-methyl-2H-indazol-3-yl)methanol
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols for the analytical detection and quantification of (2-methyl-2H-indazol-3-yl)methanol, a key intermediate and potential impurity in pharmaceutical synthesis. Recognizing the criticality of precise analytical control in drug development, we present validated methodologies employing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis, alongside Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural steps to ensure robust and reproducible results.
Introduction and Significance
This compound (CAS 58536-48-4) is a heterocyclic compound belonging to the indazole class. Indazole derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer and anti-inflammatory drugs.[1][2][3] As a functionalized intermediate, the purity and concentration of this compound must be meticulously controlled during synthesis to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The development of robust, accurate, and precise analytical methods is therefore not merely a procedural requirement but a cornerstone of regulatory compliance and product quality.[4]
This guide provides a multi-platform approach to the analysis of this compound, leveraging the strengths of orthogonal techniques to provide a complete analytical picture.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to analytical method development.
| Property | Value | Source |
| CAS Number | 58536-48-4 | [1][5][6] |
| Molecular Formula | C₉H₁₀N₂O | [1][5] |
| Molecular Weight | 162.19 g/mol | [1][5] |
| Boiling Point | 363.2°C at 760 mmHg | [1] |
| Flash Point | 173.5°C | [1] |
| Density | 1.22 g/cm³ | [1] |
| Appearance | Colorless liquid | [1] |
General Analytical Workflow
A systematic approach, from sample preparation to data analysis, is crucial for achieving reliable results. The following workflow illustrates the logical progression for the analysis of this compound.
Caption: General workflow for analyte characterization.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the premier technique for quantifying non-volatile to semi-volatile organic molecules like indazole derivatives.[4][7] Its robustness, precision, and wide applicability make it ideal for quality control environments. We utilize a C18 column, which provides excellent retention and separation for moderately polar aromatic compounds, and a methanol/water mobile phase, which is effective, economical, and offers good UV transparency.
HPLC Experimental Workflow
Caption: Step-by-step HPLC analysis workflow.
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).
-
Reference Standard: this compound, >98% purity.
Detailed Protocol
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol and Water (60:40 v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample expected to contain this compound and dissolve it in the mobile phase to achieve a final theoretical concentration of ~25 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (Indazole scaffold exhibits strong absorbance in this region).[8]
-
Run Time: 10 minutes
-
-
Analysis Sequence: a. Inject a blank (mobile phase) to ensure no system contamination. b. Inject the calibration standards in increasing order of concentration. c. Inject the sample solutions. d. Inject a mid-level calibration standard every 10-15 sample injections to verify system stability.
-
Data Processing: Plot the peak area of the analyte against the concentration for the calibration standards. Perform a linear regression to obtain the calibration curve (R² should be >0.999).[7] Calculate the concentration of the analyte in the sample solutions using the regression equation.
Protocol 2: Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for both quantification and confirmation of identity. Given the analyte's boiling point, it is sufficiently volatile for GC analysis without derivatization.[1] Mass spectrometry provides a "molecular fingerprint" through fragmentation patterns, offering a very high degree of confidence in the analyte's identity. This method is orthogonal to HPLC and serves as an excellent confirmatory technique.
GC-MS Experimental Workflow
Caption: Step-by-step GC-MS analysis workflow.
Materials and Instrumentation
-
GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Reagents: Dichloromethane (GC grade), Helium (UHP, 99.999%).
-
Reference Standard: this compound, >98% purity.
Detailed Protocol
-
Standard and Sample Preparation: Prepare standards and samples in a suitable volatile solvent like Dichloromethane or Ethyl Acetate at concentrations similar to those used for HPLC.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Analysis and Interpretation:
-
Identify the analyte peak in the Total Ion Chromatogram (TIC) by comparing its retention time to that of the injected standard.
-
Extract the mass spectrum for the identified peak.
-
Confirm identity by matching the fragmentation pattern with the standard. Key expected fragments include the molecular ion (M⁺) at m/z 162, and fragments corresponding to the loss of -OH (m/z 145), -CH₂OH (m/z 131), and the stable indazolyl cation.
-
Protocol 3: Structural Confirmation by NMR Spectroscopy
Rationale: NMR is the gold standard for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming connectivity and isomeric form. While not a primary quantitative tool in this context, it is essential for reference standard characterization and for identifying unknown related impurities.
Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[9]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected Chemical Shifts (Predicted): Based on the structure and data for similar indazole derivatives, the following signals are anticipated.[10][11]
-
¹H NMR (in CDCl₃):
-
Aromatic protons (4H): ~7.0-7.8 ppm (multiplets).
-
Methylene protons (-CH₂OH): ~4.9 ppm (singlet or doublet if coupled to OH).
-
Methyl protons (-NCH₃): ~4.2 ppm (singlet).
-
Hydroxyl proton (-OH): Variable, broad singlet.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic/Heterocyclic carbons: ~110-150 ppm.
-
Methylene carbon (-CH₂OH): ~55-65 ppm.
-
Methyl carbon (-NCH₃): ~35-45 ppm.
-
-
Method Validation Summary
All quantitative methods must be validated to ensure they are fit for purpose. Key validation parameters based on International Council for Harmonisation (ICH) guidelines are summarized below.
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | Analyte-specific (typically ng/mL range) | Analyte-specific (typically pg range) |
| Limit of Quantification (LOQ) | Analyte-specific (typically ng/mL range) | Analyte-specific (typically pg range) |
| Specificity | Demonstrated by peak purity (DAD) and resolution from impurities | Demonstrated by unique retention time and mass spectrum |
Conclusion
This application note provides a robust and comprehensive framework for the analysis of this compound. The quantitative HPLC and GC-MS methods are precise, accurate, and suitable for routine quality control, while NMR spectroscopy offers definitive structural confirmation. The orthogonal nature of these techniques ensures high confidence in analytical results, supporting the rigorous demands of pharmaceutical development and manufacturing.
References
- BenchChem. A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. BenchChem.
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- The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. The Royal Society of Chemistry.
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Al-Masoudi, N. A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 48. Available at: [Link]
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Zarzycki, P. K., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 63(3), 185-190. Available at: [Link]
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National Center for Biotechnology Information. 2-Methyl-2H-indazole. PubChem. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 2H-indazoles. Organic Chemistry Portal. Available at: [Link]
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Kozin, D., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427–431. Available at: [Link]
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Lee, S., & Lee, S. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of analytical methods in chemistry, 2019, 8560138. Available at: [Link]
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Geetha, D., et al. (2016). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn.) Swingle. The Journal of Phytopharmacology, 5(5), 199-203. Available at: [Link]
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Salas-Ambrosio, P., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2118. Available at: [Link]
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Reddy, T. J., et al. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 23(10), 2465. Available at: [Link]
-
Reddy, T. J., et al. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 23(10), 2465. Available at: [Link]
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Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296. Available at: [Link]
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Kuo, C.-C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2). Available at: [Link]
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Kuo, C.-C., et al. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis, 10(2), 101-106. Available at: [Link]
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NIOSH. (1998). METHANOL: METHOD 2000, Issue 3. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Available at: [Link]
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Raj, A. A., & Rajan, S. (2020). Gas Chromatography-mass spectrometry Analysis of Methanol Extracts from Marine Red Seaweed Gracilaria corticata. Pharmacognosy Journal, 12(6). Available at: [Link]
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El-Kimary, E. I., et al. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Future Journal of Pharmaceutical Sciences, 9(1), 86. Available at: [Link]
-
Al-Rubaye, A. F. M., & Jawad, B. O. (2025). Analysis of Metabolites by GC-MS and FTIR Spectroscopy Techniques to Ethanolic Whole Plant Extract from Thymus Vulgaris and. South Asian Research Journal of Applied Medical Sciences, 7(4), 158-168. Available at: [Link]
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Allschoolabs. (2-methyl-2H-indazol-7-yl)methanol - 97%, high purity, CAS No.1159511-54-2. Allschoolabs. Available at: [Link]
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Sunway Pharm Ltd. This compound - CAS:58536-48-4. Sunway Pharm Ltd. Available at: [Link]
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Pham Ngoc Thuy, V., et al. (2021). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. IOP Conference Series: Earth and Environmental Science, 947, 012022. Available at: [Link]
-
Jooken, E., et al. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15, 43-55. Available at: [Link]
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The Versatile Synthon: (2-methyl-2H-indazol-3-yl)methanol as a Key Intermediate in Modern Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after motif in the design of targeted therapeutics, particularly kinase inhibitors.[3][4] Within the diverse family of indazole-based building blocks, (2-methyl-2H-indazol-3-yl)methanol emerges as a particularly valuable and versatile chemical intermediate.
This technical guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its synthesis and subsequent utilization in the construction of complex molecular architectures. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 58536-48-4 | [5][6] |
| Molecular Formula | C₉H₁₀N₂O | [6][7] |
| Molecular Weight | 162.19 g/mol | [6][7] |
| Appearance | Colorless liquid or solid | [8] |
| Boiling Point | 363.2°C at 760 mmHg | [8] |
| Flash Point | 173.5°C | [8] |
| Storage | 2-8°C, dry, well-ventilated | [6] |
Safety and Handling: this compound is harmful if swallowed.[7] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]
Synthesis of this compound: A Protocol Grounded in First Principles
The most direct and reliable route to this compound is through the reduction of its corresponding carbonyl precursor, 2-methyl-2H-indazole-3-carbaldehyde. This transformation is typically achieved with high fidelity using a mild hydride reducing agent such as sodium borohydride (NaBH₄).
Protocol 1: Synthesis via Reduction of 2-methyl-2H-indazole-3-carbaldehyde
This protocol details the reduction of the aldehyde to the primary alcohol. The choice of sodium borohydride is predicated on its chemoselectivity for aldehydes and ketones, its operational simplicity, and its compatibility with protic solvents like methanol or ethanol.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the preparation of the target intermediate.
Materials:
-
2-methyl-2H-indazole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2H-indazole-3-carbaldehyde (1.0 eq) in anhydrous methanol (10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Reduction: To the cooled solution, add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes. The addition of NaBH₄ in portions helps to control the reaction rate and prevent excessive foaming.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water at 0°C to decompose any unreacted NaBH₄.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Application Notes: Harnessing the Reactivity of the Hydroxymethyl Group
The synthetic utility of this compound lies in the reactivity of its primary hydroxyl group. This functional handle allows for a variety of transformations, enabling the facile introduction of the 2-methyl-2H-indazol-3-yl)methyl moiety into diverse molecular scaffolds.
Application 1: O-Alkylation of Phenols via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the formation of C-O bonds with inversion of stereochemistry (though not relevant for this achiral alcohol).[1][2] It allows for the coupling of this compound with phenolic compounds under mild conditions to form the corresponding ethers, which are common structural motifs in kinase inhibitors.
Reaction Mechanism Overview: Mitsunobu Reaction
Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.
Protocol 2: Mitsunobu Etherification with a Phenolic Substrate
This protocol provides a general procedure for the O-alkylation of a phenol with this compound.
Materials:
-
This compound
-
Phenolic substrate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq), the phenolic substrate (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. The characteristic red-orange color of the azodicarboxylate should dissipate as the reaction progresses.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to isolate the desired ether product and separate it from the triphenylphosphine oxide byproduct.
Application 2: Esterification and N-Alkylation
The versatility of this compound extends to the formation of esters and the alkylation of nitrogen-containing nucleophiles.
-
Esterification: Standard esterification conditions can be employed. For example, reaction with a carboxylic acid in the presence of a carbodiimide coupling agent (e.g., EDC) and a catalyst (e.g., DMAP) will yield the corresponding ester. Alternatively, Fischer esterification with a large excess of a carboxylic acid under acidic catalysis can be used.[11]
-
N-Alkylation: The Mitsunobu reaction can also be adapted for the alkylation of nitrogen nucleophiles such as imides (e.g., phthalimide) or sulfonamides.[3] This provides a route to (2-methyl-2H-indazol-3-yl)methanamine derivatives after subsequent deprotection.
Application 3: Conversion to a Halide for Subsequent Coupling Reactions
The hydroxymethyl group can be readily converted to a more reactive leaving group, such as a halide, to facilitate a broader range of C-C and C-heteroatom bond-forming reactions.
Protocol 3: Conversion to 3-(Chloromethyl)-2-methyl-2H-indazole
This protocol describes the conversion of the alcohol to the corresponding chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the solution. Gas evolution (HCl and SO₂) will be observed.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a saturated aqueous sodium bicarbonate solution at 0°C. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the crude 3-(chloromethyl)-2-methyl-2H-indazole. This product is often used in the next step without further purification due to its potential instability.
Conclusion
This compound is a high-value chemical intermediate that provides a gateway to a wide array of functionalized indazole derivatives. Its straightforward synthesis and the versatile reactivity of its hydroxymethyl group make it an indispensable tool for medicinal chemists engaged in the design and synthesis of novel therapeutics. The protocols and application notes provided herein offer a solid foundation for the effective utilization of this important building block in drug discovery programs.
References
- Dembinski, R. (2017). Recent Advances in the Mitsunobu Reaction: Modifications and Applications. European Journal of Organic Chemistry, 2017(1), 4-24.
- Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry, 51(15), 4632–4640.
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
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Application Notes and Protocols: Regioselective N-Alkylation of Indazoles
Introduction
Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug development, serving as a bioisostere for indole in numerous pharmacologically active compounds.[1][2] The nitrogen atoms of the pyrazole ring are frequent sites for substitution, and the resulting N-alkylated indazoles often exhibit enhanced biological activity. However, the presence of two reactive nitrogen atoms (N1 and N2) presents a significant synthetic challenge: the regioselective alkylation to obtain either the N1- or N2-substituted isomer exclusively.[3][4] Direct alkylation of 1H-indazoles often leads to a mixture of both N1 and N2-alkylated products, necessitating difficult chromatographic separations and reducing overall yield.[5][6]
This guide provides a comprehensive overview of the key factors governing the regioselectivity of indazole N-alkylation and details field-proven protocols for achieving high selectivity for either the N1 or N2 position. We will delve into the mechanistic rationale behind these methods, offering insights to empower researchers to make informed decisions in their synthetic strategies.
The Challenge of Regioselectivity: N1 vs. N2
The indazole ring exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[5][6][7] Deprotonation of the N-H bond generates a mesomeric indazolide anion, with negative charge density distributed between the N1 and N2 positions. The subsequent alkylation can therefore occur at either nitrogen, and the ratio of the resulting N1 and N2 isomers is highly dependent on a variety of factors.
Key factors influencing regioselectivity include:
-
Steric and Electronic Effects of Indazole Substituents: The size and electronic nature of substituents on the indazole ring can dramatically influence the accessibility and nucleophilicity of the N1 and N2 positions.[3][8]
-
Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent play a crucial role.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the regiochemical outcome.[8]
-
Counterion Effects: The nature of the cation from the base can influence the reaction through coordination effects.[8]
Visualizing the N-Alkylation Pathway
The following diagram illustrates the general mechanism for the N-alkylation of indazole, highlighting the competing pathways leading to N1 and N2 substitution.
Caption: General mechanism of indazole N-alkylation.
Protocols for Regioselective N1-Alkylation
Achieving high selectivity for the N1 position often relies on carefully controlling the reaction conditions to favor kinetic or thermodynamic control, depending on the substrate.
Protocol 1: Sodium Hydride in Tetrahydrofuran (THF) for N1-Selectivity
This protocol has proven to be a robust and highly selective method for the N1-alkylation of a wide range of indazoles, particularly those with C3 substituents that can participate in chelation.[3][4][8]
Causality: The high N1-selectivity observed with NaH in THF is often attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion.[8] It is proposed that the sodium cation coordinates in a bidentate fashion with the N2 nitrogen and a nearby electron-rich group (e.g., a carbonyl oxygen at C3), sterically hindering the approach of the electrophile to the N2 position and directing alkylation to N1.[5] THF, being a less polar, coordinating solvent, supports the formation of this tight ion pair.
Detailed Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.0-1.2 equiv) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction to 50 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Indazole Substituent (C3) | Alkylating Agent | N1:N2 Ratio | Reference |
| -CO₂Me | n-Pentyl bromide | >99:1 | [4] |
| -C(O)Me | n-Pentyl bromide | >99:1 | [8] |
| -tert-Butyl | n-Pentyl bromide | >99:1 | [8] |
| -CONH₂ | n-Pentyl bromide | >99:1 | [8] |
Protocol 2: Reductive Amination of Aldehydes for N1-Selectivity
A recently developed two-step, one-pot procedure provides excellent N1 selectivity for a broad range of indazoles and alkyl groups, including those that are challenging under traditional SN2 conditions.[1]
Causality: This method leverages the thermodynamic preference for the formation of an N1-enamine intermediate. The indazole first condenses with an aldehyde to form an enamine, with the N1-isomer being the thermodynamically favored product. Subsequent reduction of the enamine double bond furnishes the N1-alkylated indazole.[1] The use of Dean-Stark conditions is critical for driving the initial condensation to completion by removing water.[1]
Detailed Experimental Protocol:
-
Enamine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the 1H-indazole (1.0 equiv), the desired aldehyde (1.5-2.0 equiv), and a suitable solvent like toluene.
-
Catalysis: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
-
Cooling and Solvent Removal: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Reduction: Dissolve the crude enamine intermediate in a suitable solvent for hydrogenation (e.g., methanol or ethyl acetate).
-
Hydrogenation: Add a hydrogenation catalyst (e.g., 5% Pt/C) and subject the mixture to a hydrogen atmosphere (e.g., 40 psi) at room temperature until the reaction is complete as monitored by LC-MS.[1]
-
Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, wash the pad with the solvent, and concentrate the filtrate. Purify the residue by column chromatography if necessary.
Protocols for Regioselective N2-Alkylation
Selective alkylation at the N2 position often requires conditions that favor attack at the more nucleophilic nitrogen or utilize specific directing effects.
Protocol 3: Mitsunobu Reaction for N2-Selectivity
The Mitsunobu reaction is a powerful tool for achieving N2-alkylation of indazoles, particularly when using primary or secondary alcohols as the alkyl source.[6][9]
Causality: The preference for N2-alkylation under Mitsunobu conditions is often attributed to the steric bulk of the intermediate phosphonium salt formed from the alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD). The sterically less hindered N2-position is more accessible for nucleophilic attack on this bulky intermediate.[4][10]
Detailed Experimental Protocol:
-
Preparation: To a solution of the 1H-indazole (1.0 equiv), the desired alcohol (1.5-2.0 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in an anhydrous solvent such as THF or dioxane at 0 °C, add the azodicarboxylate (e.g., DEAD or DIAD, 1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, heating to 50 °C may be necessary.[6]
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide and hydrazide byproducts can be challenging to remove, and specific purification strategies may be required.
| Indazole | Alcohol | N2:N1 Ratio | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various primary & secondary alcohols | High N2 selectivity | [6] |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol | 2.5:1 | [4][10] |
Protocol 4: Acid-Catalyzed Alkylation with Diazo Compounds or Trichloroacetimidates for N2-Selectivity
Recent advances have demonstrated that strong acid catalysis can promote highly regioselective N2-alkylation.
Causality:
-
With Diazo Compounds: In the presence of a strong acid like triflic acid (TfOH), the diazo compound is protonated to form a highly reactive diazonium ion. The N2-position of the indazole then acts as the nucleophile. The high N2 selectivity is attributed to the electronic properties of the protonated indazole intermediate.[11][12]
-
With Trichloroacetimidates: Under acidic conditions, the trichloroacetimidate is protonated, making it a potent alkylating agent. Computational studies suggest that while N1 alkylation has a lower activation energy, the 1H-indazole tautomer is significantly more stable than the 2H-tautomer. For N1 alkylation to occur, the substrate must first tautomerize to the higher-energy 2H form, making the overall energy barrier for N1 alkylation higher than that for N2 alkylation, thus favoring the N2 product.[7]
Detailed Experimental Protocol (Using Diazo Compounds):
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a solvent like dichloromethane (CH₂Cl₂) at room temperature, add the diazo compound (1.2 equiv).[12]
-
Catalyst Addition: Add a catalytic amount of triflic acid (TfOH, e.g., 10 mol%) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Alkylating Agent | Catalyst | N2:N1 Ratio | Reference |
| Diazo Compounds | TfOH | Up to 100:0 | [11][12] |
| Trichloroacetimidates | TfOH | N2 product exclusively | [7] |
Visualizing Selectivity Factors
The choice of reaction conditions dictates the regiochemical outcome by influencing the properties of the indazolide anion and its environment.
Caption: Factors influencing N1 vs. N2 selectivity.
Conclusion
The regioselective N-alkylation of indazoles is a critical transformation in the synthesis of many important pharmaceutical compounds. While direct alkylation often yields inseparable mixtures, a clear understanding of the underlying mechanistic principles allows for the rational selection of reagents and conditions to achieve high selectivity. For N1-alkylation, methods involving sodium hydride in THF or a two-step reductive amination sequence are highly effective. Conversely, for N2-alkylation, the Mitsunobu reaction and acid-catalyzed approaches using specific alkylating agents provide excellent regiocontrol. By applying the protocols and insights detailed in this guide, researchers can efficiently access the desired N-alkylated indazole isomers, accelerating the pace of drug discovery and development.
References
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
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Wang, Y., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(38), 5757-5760. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
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Wang, Y., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
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Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Applied & Interfaces. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
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Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]
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Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2004). N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]
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Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
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Introduction: The Analytical Challenge of (2-methyl-2H-indazol-3-yl)methanol
An Application Guide and Protocols for the Derivatization of (2-methyl-2H-indazol-3-yl)methanol for Enhanced Analytical Detection
This compound (CAS No. 58536-48-4) is a heterocyclic building block increasingly utilized in pharmaceutical research and drug discovery.[1][2] Its structure, featuring an indazole core and a primary alcohol (hydroxymethyl group), provides a versatile scaffold for chemical synthesis. However, these same features present significant challenges for quantitative analysis in complex biological or chemical matrices. The primary alcohol imparts polarity, which can lead to poor chromatographic peak shape, low volatility, and thermal instability, particularly for gas chromatography (GC) methods.[3][4] Furthermore, while the indazole ring provides a native chromophore, its absorbance may be insufficient for trace-level quantification by High-Performance Liquid Chromatography (HPLC) with UV detection, and the molecule is not natively fluorescent, precluding highly sensitive fluorescence detection.[5][6]
To overcome these limitations, chemical derivatization is an essential strategy.[6] Derivatization modifies the analyte's functional groups to enhance its physicochemical properties for a specific analytical technique.[4][7] For this compound, targeting the reactive hydroxymethyl group can dramatically improve its analyzability by:
-
Increasing Volatility and Thermal Stability for GC analysis.
-
Enhancing UV Absorbance for improved sensitivity in HPLC-UV.
-
Introducing a Fluorophore for ultra-sensitive quantification by HPLC with fluorescence detection (HPLC-FLD).
This document provides a detailed guide and validated protocols for three distinct derivatization strategies tailored for the robust and sensitive analysis of this compound.
Conceptual Framework: Selecting the Right Derivatization Strategy
The choice of derivatization method is fundamentally dictated by the analytical instrumentation available and the sensitivity required. The workflow below illustrates the decision-making process based on these core considerations.
Caption: Logical workflow for selecting a derivatization strategy.
Strategy 1: Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Silylation is the most prevalent derivatization technique for GC analysis of compounds containing active hydrogens, such as alcohols.[8] The reaction replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This conversion to a TMS ether drastically reduces the molecule's polarity and hydrogen-bonding capacity, which in turn increases its volatility and thermal stability, making it ideal for GC analysis.[3][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.
Caption: Workflow for silylation prior to GC-MS analysis.
Protocol 1: TMS Derivatization with BSTFA + TMCS
Materials:
-
This compound standard or dried sample extract.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous Pyridine or Acetonitrile (GC grade).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Place up to 1 mg of the dried sample residue or standard into a reaction vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The use of a catalyst (TMCS) ensures the efficient derivatization of even slightly hindered primary alcohols.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes. For primary alcohols, this is typically sufficient for complete derivatization.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.
Strategy 2: Acylation for High-Performance Liquid Chromatography-UV (HPLC-UV)
Causality: To enhance UV detection, a strong chromophore must be attached to the analyte.[5] Acylation of the alcohol with an acyl chloride containing an aromatic moiety, such as benzoyl chloride, forms a stable ester.[10][11] This new benzoyl ester derivative possesses a significantly higher molar absorptivity in the UV range (typically around 230-280 nm) compared to the parent molecule, thereby lowering the limit of detection. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[12]
Caption: Workflow for acylation prior to HPLC-UV analysis.
Protocol 2: Benzoylation for Enhanced UV Detection
Materials:
-
This compound standard or dried sample extract.
-
Benzoyl Chloride.
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).
-
Anhydrous Pyridine or Triethylamine (TEA).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Methanol (for quenching).
-
HPLC mobile phase for dilution.
Procedure:
-
Sample Preparation: Place the dried sample residue (up to 1 mg) in a reaction vial.
-
Reagent Preparation: Dissolve the sample in 200 µL of anhydrous DCM. Add 20 µL of anhydrous pyridine.
-
Derivatization: Add 10 µL of benzoyl chloride dropwise while vortexing. The reaction is exothermic.
-
Reaction: Cap the vial and allow it to react at room temperature for 60 minutes.
-
Quenching: Add 50 µL of methanol to quench any unreacted benzoyl chloride. Let it stand for 10 minutes.
-
Final Preparation: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 1 mL ACN/water mixture). The sample is now ready for injection.
Strategy 3: Fluorescent Labeling for High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD)
Causality: For assays demanding the highest sensitivity, derivatization with a fluorescent tag is the method of choice.[5] 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a well-established reagent that reacts with alcohols (and amines) to form highly fluorescent carbamate derivatives.[5][10][13] The reaction proceeds rapidly under mild, slightly basic conditions.[13] The resulting Fmoc-derivative can be excited at ~265 nm and emits strongly at ~315-340 nm, allowing for picomole or even femtomole-level detection.[5]
Caption: Workflow for fluorescent labeling prior to HPLC-FLD analysis.
Protocol 3: Fluorescent Labeling with Fmoc-Cl
Materials:
-
This compound standard or sample extract.
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl).
-
Acetonitrile (ACN), HPLC grade.
-
Borate buffer (0.1 M, pH 8.5).
-
Reaction vials (2 mL).
-
Heating block or water bath.
Procedure:
-
Sample Preparation: Prepare a solution of the standard or sample in ACN/Borate buffer (1:1 v/v).
-
Reagent Preparation: Prepare a fresh solution of Fmoc-Cl in ACN (e.g., 5 mg/mL). This reagent is moisture-sensitive and should be prepared immediately before use.
-
Derivatization: In a reaction vial, mix 100 µL of the sample solution with 100 µL of the Fmoc-Cl solution.
-
Reaction: Cap the vial and heat at 40°C for 30 minutes.[13]
-
Analysis: Cool the vial to room temperature. The reaction mixture can be injected directly into the HPLC-FLD system. A guard column is recommended to protect the analytical column from excess reagent.
Summary and Comparison of Methods
| Parameter | Silylation (GC-MS) | Acylation (HPLC-UV) | Fluorescent Labeling (HPLC-FLD) |
| Principle | Increased volatility & thermal stability | Attachment of a strong chromophore | Attachment of a fluorophore |
| Primary Reagent | BSTFA + 1% TMCS | Benzoyl Chloride | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Typical Conditions | Anhydrous, 70°C, 30 min | Anhydrous, Room Temp, 60 min | Aqueous/Organic, pH 8.5, 40°C, 30 min |
| Advantages | Excellent for structural confirmation (MS), high chromatographic efficiency | Robust, widely applicable, cost-effective | Exceptional sensitivity (pg to fg levels), high selectivity |
| Disadvantages | Reagents are highly moisture-sensitive, potential for thermal degradation of some compounds | Moderate sensitivity, byproduct removal may be needed | Reagent can produce interfering peaks, potential for photobleaching |
| Best Suited For | Identification and quantification in moderately complex matrices | Routine quantification at moderate concentrations | Trace and ultra-trace level quantification in highly complex matrices (e.g., plasma) |
Conclusion and Best Practices
The derivatization of this compound is a powerful and necessary step for its reliable quantification in many research settings. The choice between silylation, acylation, and fluorescent labeling should be guided by the specific analytical requirements of the assay. For all methods, it is imperative to perform proper validation, including an assessment of reaction yield, derivative stability, linearity, and accuracy. Running a reagent blank is crucial to identify any potential interferences arising from the derivatization reagents themselves or their byproducts. By carefully selecting and optimizing the appropriate derivatization protocol, researchers can achieve the sensitivity, selectivity, and robustness required for their analytical goals.
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Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Institutes of Health (NIH). [Link]
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Application Notes & Protocols for High-Throughput Screening Assays Involving Indazole Scaffolds
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: The Indazole Scaffold - A Privileged Structure in Modern Drug Discovery
The indazole moiety, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as a bioisostere for indoles and benzimidazoles, have cemented its importance in the development of novel therapeutics.[3][4] This is evidenced by the numerous FDA-approved drugs containing the indazole core, such as the kinase inhibitors Axitinib and Pazopanib, which are cornerstones in oncology.[5] The versatility of the indazole ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns targeting a wide array of protein classes.[2][3]
High-throughput screening (HTS) remains a cornerstone for identifying novel chemical matter that modulates biological targets.[1] When screening compound libraries enriched with indazole derivatives, a nuanced understanding of both the assay technologies and the inherent properties of the scaffold is paramount for success. This guide provides an in-depth technical overview and actionable protocols for researchers embarking on HTS campaigns with indazole-based libraries. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols for key HTS methodologies, and address the critical aspects of data analysis and hit validation, with a specific focus on the unique considerations for the indazole scaffold.
I. Strategic Considerations for HTS with Indazole Libraries
The success of any HTS campaign is predicated on a robust and well-validated assay. The choice of assay technology should be guided by the target class and the specific biological question being addressed. However, when working with indazole-containing libraries, several scaffold-specific properties must be considered to mitigate potential artifacts and ensure the generation of high-quality, actionable data.
Physicochemical Properties of Indazoles: A Double-Edged Sword
Indazole derivatives often exhibit a planar, aromatic structure, which can influence their behavior in aqueous assay buffers.[3]
-
Solubility: While the indazole core itself is relatively soluble, substitutions on the ring can significantly impact aqueous solubility. Poor solubility can lead to compound precipitation and aggregation, a notorious source of false positives in HTS.[6] It is crucial to assess the solubility of library compounds under the final assay conditions and consider the inclusion of detergents like Triton X-100 or Tween-20 to maintain compound integrity.
-
Autofluorescence: Aromatic systems, including indazoles, have the potential to exhibit intrinsic fluorescence.[7][8][9] This can interfere with fluorescence-based assays, leading to false positives or negatives. It is imperative to perform pre-screening checks for compound autofluorescence at the excitation and emission wavelengths of the chosen assay.
-
Pan-Assay Interference Compounds (PAINS): Certain substructures are known to be frequent hitters in HTS assays due to non-specific mechanisms, and are classified as PAINS.[10][11][12] While the indazole core itself is not typically considered a PAIN, specific derivatives could contain reactive moieties that lead to promiscuous inhibition. Careful library curation and the use of computational filters to flag potential PAINS are recommended.[13][14]
Workflow for Assay Selection and Development
The following diagram illustrates a logical workflow for selecting and developing a robust HTS assay for screening indazole-based libraries.
Caption: HTS Assay Development and Validation Workflow.
II. Application Protocols for Target-Based Screening
The following sections provide detailed, step-by-step protocols for three widely used HTS assay formats suitable for screening indazole libraries against specific molecular targets.
Application Note 1: Fluorescence Polarization (FP) for Kinase Inhibition
Principle: FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15] In a kinase inhibition assay, a fluorescently labeled tracer (e.g., a peptide substrate or a known ligand) binds to the kinase, resulting in a high FP signal. An active inhibitor from the indazole library will compete with the tracer for binding to the kinase, displacing it and causing a decrease in the FP signal.
Protocol: FP-Based Kinase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100. Rationale: This buffer composition provides a stable environment for most kinases while the detergent helps to mitigate compound aggregation.[16]
-
Kinase Stock: Prepare a concentrated stock of the target kinase in Assay Buffer. The final concentration in the assay should be determined empirically, typically in the low nanomolar range.
-
Tracer Stock: Prepare a concentrated stock of the fluorescently labeled tracer in Assay Buffer. The final concentration should be at or below its Kd for the kinase to ensure assay sensitivity.
-
Indazole Library: Prepare 10 mM stock solutions of the indazole compounds in 100% DMSO. Create intermediate dilutions in Assay Buffer for the final assay concentration (e.g., 10 µM).
-
-
Assay Procedure (384-well format):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 0.5 µL of indazole compound solution or DMSO (for controls) to the appropriate wells.
-
Add 5 µL of a 2X kinase solution in Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Add 10 µL of a 2X tracer solution in Assay Buffer to initiate the competition reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader using appropriate excitation and emission filters.
-
-
Data Analysis and Quality Control:
-
Calculate the FP values for each well.
-
Determine the Z'-factor using positive (tracer + kinase) and negative (tracer only) controls. A Z'-factor > 0.5 is considered excellent for HTS.[15]
-
Normalize the data to the controls and calculate the percent inhibition for each compound.
-
Identify hits based on a predefined inhibition threshold (e.g., >50%).
-
| Parameter | Typical Value | Reference |
| Final Assay Volume | 20.5 µL | |
| Final Compound Conc. | 10 µM | |
| Final DMSO Conc. | < 1% | |
| Incubation Time | 60 min | |
| Z'-Factor | > 0.5 | [15] |
Application Note 2: AlphaLISA for Protein-Protein Interaction (PPI) Disruption
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology that measures molecular interactions.[17] Donor and acceptor beads are coated with molecules that bind to the two interacting proteins. When the proteins interact, the beads are brought into close proximity, allowing for the transfer of singlet oxygen from the donor to the acceptor bead upon laser excitation, generating a chemiluminescent signal. An indazole compound that disrupts the PPI will prevent this proximity, leading to a loss of signal.
Protocol: AlphaLISA-Based PPI Disruption Assay
-
Reagent Preparation:
-
AlphaLISA Buffer: Prepare according to the manufacturer's instructions.
-
Protein A-Acceptor Beads: Reconstitute in AlphaLISA Buffer.
-
Streptavidin-Donor Beads: Reconstitute in AlphaLISA Buffer.
-
Biotinylated Protein 1 & Fc-Tagged Protein 2: Prepare stocks in AlphaLISA Buffer. Optimal concentrations need to be determined through a cross-titration experiment.
-
Indazole Library: Prepare as described for the FP assay.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the indazole compound solution or DMSO to the wells.
-
Add 5 µL of a mixture containing Biotinylated Protein 1 and Fc-Tagged Protein 2 in AlphaLISA Buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of Protein A-Acceptor beads diluted in AlphaLISA Buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 12.5 µL of Streptavidin-Donor beads diluted in AlphaLISA Buffer.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-capable plate reader.
-
-
Data Analysis and Quality Control:
-
Calculate the AlphaLISA signal for each well.
-
Determine the Z'-factor and signal-to-background ratio.
-
Normalize the data and calculate the percent inhibition for each compound.
-
Counter-screen: To identify compounds that interfere with the AlphaLISA beads, run a control experiment with a biotinylated-Fc fusion protein that brings the beads into proximity without a biological PPI.
-
| Parameter | Typical Value | Reference |
| Final Assay Volume | 25 µL | |
| Final Compound Conc. | 10 µM | |
| Final DMSO Conc. | < 1% | |
| Incubation Time | ~2 hours | [17] |
| Z'-Factor | > 0.5 |
III. Application Protocols for Cell-Based and Phenotypic Screening
Cell-based assays provide a more physiologically relevant context for screening and are essential for identifying compounds that modulate cellular pathways.
Application Note 3: Luciferase Reporter Assay for Pathway Modulation
Principle: Luciferase reporter assays are widely used to study the regulation of gene expression.[3] A firefly luciferase gene is placed under the control of a promoter that is responsive to a specific signaling pathway. An indazole compound that activates or inhibits this pathway will lead to a corresponding increase or decrease in luciferase expression, which is quantified by measuring the light output upon addition of the luciferin substrate. A second, constitutively expressed luciferase (e.g., Renilla) is often used as an internal control for cell viability and transfection efficiency.[18]
Protocol: Dual-Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well or 384-well white, clear-bottom plate.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the reporters for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium.
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the firefly luciferase substrate solution to each well and measure the luminescence.
-
Add the stop-and-glow reagent, which quenches the firefly signal and provides the substrate for the Renilla luciferase.
-
Measure the Renilla luminescence.
-
-
Data Analysis and Quality Control:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for variations in cell number and transfection efficiency.[18]
-
Normalize the data to vehicle-treated controls.
-
Counter-screen: To identify compounds that directly inhibit firefly luciferase, perform the assay in a cell-free system with purified luciferase enzyme.
-
| Parameter | Typical Value | Reference |
| Plate Format | 96- or 384-well | |
| Treatment Time | 6-24 hours | |
| Readout | Luminescence | [3] |
| Normalization | Renilla Luciferase | [18] |
Application Note 4: High-Content Screening (HCS) for Phenotypic Changes
Principle: HCS combines automated fluorescence microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in a cell-based assay.[19][20] This is particularly powerful for screening for complex cellular events like apoptosis, cell cycle arrest, or changes in morphology.[21][22] For example, to screen for indazole-based anti-angiogenic compounds, one could use an HCS assay that measures the inhibition of endothelial cell tube formation.[23][24][25]
Protocol: HCS for Cell Cycle Arrest
-
Cell Preparation:
-
Seed a cancer cell line (e.g., U2OS) in optically clear multi-well plates.
-
Synchronize the cells at a specific phase of the cell cycle if desired.[26]
-
-
Compound Treatment:
-
Treat the cells with the indazole library for a duration equivalent to one or two cell cycles (e.g., 24-48 hours).
-
-
Staining and Imaging:
-
Fix and permeabilize the cells.
-
Stain with fluorescent dyes to visualize key cellular components, such as:
-
Hoechst 33342: To label the nucleus and assess DNA content.
-
Anti-phospho-Histone H3 Antibody: To identify cells in mitosis.
-
Phalloidin: To visualize the actin cytoskeleton and cell morphology.
-
-
Acquire images using an automated high-content imaging system.
-
-
Image Analysis and Data Interpretation:
-
Use image analysis software to segment the cells and extract quantitative features, such as nuclear size, DNA content, and the percentage of mitotic cells.
-
Profile the phenotypic "fingerprint" of each compound.
-
Identify hits that induce a specific cell cycle arrest phenotype (e.g., an increase in the G2/M population).
-
Caption: High-Content Screening Workflow.
IV. Hit Validation and Triage: From Primary Hits to Confirmed Leads
A primary HTS campaign will inevitably generate a number of false positives. A rigorous hit validation cascade is essential to triage these and focus resources on the most promising chemical matter.[16]
The Hit Validation Funnel
The following workflow illustrates a typical hit validation process:
Caption: The Hit Validation Funnel.
-
Dose-Response Confirmation: Re-testing primary hits in a concentration-response format is the first step to confirm their activity and determine their potency (IC₅₀ or EC₅₀).[17]
-
Orthogonal Assays: To eliminate false positives arising from interference with the primary assay technology, it is crucial to confirm hits using an orthogonal assay that employs a different detection method.[15][16] For example, a kinase inhibitor hit from an FP screen could be validated using an ADP-Glo assay, which measures ATP consumption.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Thermal Shift Assays (TSA), and Isothermal Titration Calorimetry (ITC) can provide direct evidence of compound-target engagement, confirming that the indazole derivative binds to the protein of interest.[16][27][28][29][30] These methods are label-free and less prone to the artifacts that can plague primary screening assays.
-
Cellular Target Engagement: For hits identified in biochemical assays, it is essential to demonstrate that they can engage their target in a cellular context.[31] This can be achieved using techniques like the Cellular Thermal Shift Assay (CETSA).
V. Conclusion and Future Perspectives
The indazole scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. The successful application of HTS to indazole-based libraries requires a thoughtful and multi-faceted approach. By carefully considering the physicochemical properties of the scaffold, selecting appropriate and robust assay technologies, and implementing a rigorous hit validation cascade, researchers can significantly increase the probability of identifying high-quality, progressible lead compounds. The integration of phenotypic screening and advanced biophysical methods will further enhance our ability to deconvolute the mechanism of action of novel indazole-based modulators and accelerate their translation into the clinic.
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Luciferase Assay: Principles, Purpose, and Process. Ubigene. Available at: [Link]
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An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Available at: [Link]
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Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available at: [Link]
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PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. Available at: [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
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Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Request PDF. Available at: [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ScienceDirect. Available at: [Link]
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Abstract 2322: Rapid discovery of novel antiangiogenic drugs using a phenotypic profiling platform with high predictive value for preclinical models of cancer. Request PDF. Available at: [Link]
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Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds. arkat usa. Available at: [Link]
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Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC - NIH. Available at: [Link]
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Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]
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Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. Request PDF. Available at: [Link]
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Phenotypic screening for small molecules with anti-angiogenic activity... ResearchGate. Available at: [Link]
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Synthesis of Indazole Fused 2-Benzazepines with Polarity-Dependent Fluorescence Based on Formal [4 + 3] Annulation of 3-Aryl-1H-indazoles with Cyclopropenones. Scilit. Available at: [Link]
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Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. Available at: [Link]
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Cell-cycle inhibitor profiling by high-content analysis. PubMed. Available at: [Link]
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Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. Available at: [Link]
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The use of biophysical methods in the hit-to-lead process. Drug Target Review. Available at: [Link]
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target engagement and validation. o2h discovery website. Available at: [Link]
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Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC - NIH. Available at: [Link]
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Applications of Biophysics in High-Throughput Screening Hit Validation. PubMed. Available at: [Link]
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Synthesis of indazole-based fluorophores. Request PDF. Available at: [Link]
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Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Semantic Scholar. Available at: [Link]
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Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Taylor & Francis Online. Available at: [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
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Live-Cell High Content Screening in Drug Development. Springer Nature Experiments. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available at: [Link]
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Applications of High Content Screening in Life Science Research. PMC - NIH. Available at: [Link]
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Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. PMC - NIH. Available at: [Link]
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Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. Assay Guidance Manual - NCBI. Available at: [Link]
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Application Notes and Protocols for In Vivo Administration of Indazole-Based Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
Indazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and cardiovascular effects.[1][2][3][4] The transition from in vitro discovery to in vivo validation is a pivotal step in the drug development pipeline. However, the inherent physicochemical properties of many indazole-based compounds, particularly their poor aqueous solubility, present significant challenges for systemic administration in preclinical models.[5] This document provides a comprehensive technical guide detailing field-proven formulation strategies and step-by-step administration protocols to enable robust and reproducible in vivo studies. We emphasize the causality behind experimental choices, from vehicle selection to administration route, to empower researchers to design and execute effective animal studies.
Part 1: Pre-formulation and Formulation Development: A Strategy-First Approach
The success of any in vivo study hinges on the ability to deliver a consistent and bioavailable dose of the test compound. For indazole derivatives, this almost invariably begins with addressing the challenge of poor aqueous solubility.[5] A logical, stepwise approach to formulation is not merely a procedural step but the foundation of experimental validity.
The Causality of Vehicle Selection: Understanding the Physicochemical Landscape
Most novel indazole-based compounds are lipophilic, a property that contributes to their biological activity but also results in poor water solubility.[6][7] Therefore, the primary goal of formulation is to create a stable solution or homogenous suspension that can be safely administered and allows for maximal absorption. The choice of vehicle is a critical decision driven by the compound's specific properties.
Common strategies involve the use of co-solvents, surfactants, and complexing agents to create a suitable delivery medium.[6][8]
-
Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol are powerful solubilizing agents. However, their in vivo use must be carefully managed due to potential toxicity. The guiding principle is to use the absolute minimum volume of the organic solvent to dissolve the compound before diluting it with a more physiologically tolerated vehicle.
-
Surfactants/Emulsifiers: Non-ionic surfactants such as Polysorbate 80 (Tween 80) and polyethylene glycols (PEGs) are indispensable.[9][10] They work by forming micelles that encapsulate the hydrophobic drug molecules, rendering them dispersible in an aqueous environment.[8][11] This not only improves solubility but also enhances the stability of the formulation, preventing the compound from precipitating out of solution upon injection into the bloodstream.[8]
-
Suspending Agents: For oral administration, creating a uniform suspension is often the most practical approach. Vehicles containing carboxymethylcellulose (CMC) or other suspending agents increase the viscosity of the formulation, which slows the sedimentation of drug particles and ensures consistent dosing.[12][13]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "carrying" the drug in a water-soluble package, which can significantly enhance solubility and bioavailability.[14][15]
Formulation Decision Workflow
The process of selecting a formulation strategy should be systematic. The following diagram illustrates a typical decision-making workflow for a novel indazole-based compound.
Caption: Critical steps and checkpoints for a safe IP injection.
Purpose: To deliver a substance into the space just beneath the skin for slower, sustained absorption.
Materials:
-
Formulated compound
-
Syringe and sterile needle (25-27 gauge)
Procedure:
-
Prepare Dose: Draw the calculated volume into the syringe.
-
Restrain Animal: Scruff the animal firmly to expose the dorsal (back) area.
-
Create Skin Tent: Using your thumb and forefinger, gently lift the loose skin over the shoulders or back to form a "tent". [16]4. Insert Needle: Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body. [16]Ensure the needle is in the subcutaneous space and has not gone through the other side of the tent.
-
Inject: Depress the plunger. You may feel a small bleb or pocket form under the skin as the substance is injected.
-
Withdraw and Monitor: Withdraw the needle and gently massage the area to aid dispersal if necessary. Return the animal to its cage and monitor.
Part 3: Safety, Handling, and Toxicity
Given that many indazole derivatives are developed as anti-cancer agents or potent kinase inhibitors, they must be handled as potentially cytotoxic or hazardous compounds. [2][5][17]
Personnel and Environmental Protection
Strict adherence to safety protocols is mandatory to protect both the researcher and the integrity of the experiment.
-
Engineering Controls: All weighing, formulation, and dose preparation activities should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of aerosolized powder. [18]* Personal Protective Equipment (PPE): Full PPE is required at all times. This includes a lab coat, double gloves (chemotherapy-rated), and safety glasses. [19]* Waste Disposal: All materials that come into contact with the compound (needles, syringes, tubes, bedding from dosed animals) must be disposed of as cytotoxic or chemical waste according to institutional guidelines. [20]Needles and syringes must be placed directly into a sharps container without recapping. [21]* Spill Management: Have a designated spill kit readily available. In the event of a spill, secure the area, use the kit to absorb and decontaminate the spill, and dispose of all materials as hazardous waste. [22]
Safety Workflow for Compound Handling
Caption: A workflow emphasizing safety at each stage of handling.
Toxicity Considerations
The toxicity profile of novel indazole derivatives is often unknown. [1]Researchers must be vigilant in monitoring animal health.
-
Acute Toxicity: Following administration, monitor animals for signs of acute toxicity, including lethargy, ruffled fur, weight loss, labored breathing, or changes in behavior.
-
Vehicle Toxicity: The administration vehicle itself can cause adverse effects. High concentrations of DMSO can cause skin irritation and sterile inflammation. [23]Edible oils can alter metabolism. [12]Always include a vehicle-only control group in your study to differentiate compound effects from vehicle effects.
-
Dose-Range Finding: Before initiating a large efficacy study, it is essential to perform a dose-range finding or maximum tolerated dose (MTD) study to establish a safe and effective dose range.
Conclusion
The successful in vivo administration of indazole-based compounds is a multi-faceted process that demands careful attention to physicochemical properties, formulation science, administration technique, and safety. By understanding the causal relationships between a compound's solubility and the choice of vehicle, and by employing meticulous, validated protocols for administration, researchers can generate reliable and reproducible data. This guide provides the foundational principles and actionable protocols to navigate the complexities of in vivo research with this important class of therapeutic agents, ultimately bridging the gap between the bench and the bedside.
References
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SOP: Mouse Intraperitoneal Injection. Virginia Tech Research and Innovation. Available at: [Link]
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Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. Available at: [Link]
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Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed. Available at: [Link]
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Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PubMed Central. Available at: [Link]
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Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. Available at: [Link]
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Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? PubMed Central. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available at: [Link]
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Application Note: Leveraging (2-methyl-2H-indazol-3-yl)methanol for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying novel chemical starting points for drug development, particularly for challenging protein targets.[1][2] This approach screens low molecular weight compounds (fragments) that typically bind with low affinity but do so with high ligand efficiency, providing superior vectors for optimization.[1] This application note provides a detailed guide for researchers on the strategic use of (2-methyl-2H-indazol-3-yl)methanol (CAS: 58536-48-4), a high-value fragment, in FBDD campaigns. We will explore the rationale for its selection, present detailed protocols for primary screening and hit validation using key biophysical techniques, and outline a workflow for its evolution from a fragment hit to a lead compound.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Its prevalence in FDA-approved drugs like the kinase inhibitors Pazopanib and Axitinib underscores its ability to engage with critical biological targets.[4][5] The fragment this compound was specifically chosen for its embodiment of three key FBDD principles:
-
A Validated Core: The indazole motif has a proven track record of forming key interactions within protein binding sites, particularly the ATP-binding site of kinases.[6][7][8]
-
Favorable Fragment Properties: With a molecular weight of 162.19 Da, it comfortably adheres to the "Rule of Three," a guideline for desirable fragment characteristics (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[9][10]
-
A Handle for Optimization: The primary alcohol (methanol group) at the 3-position is a crucial synthetic handle. It provides a direct, modifiable vector for the "fragment growing" strategy, allowing for the rational exploration of adjacent pockets to rapidly build affinity.[11][12]
This guide will provide the scientific and technical framework for leveraging these properties in a typical FBDD project.
Section 1: Rationale and Characteristics of the Fragment
The selection of fragments is the cornerstone of a successful FBDD campaign. This compound is an exemplary candidate due to its optimal balance of structural simplicity, physicochemical properties, and synthetic tractability.
Key Molecular Properties
| Property | Value | Significance in FBDD |
| CAS Number | 58536-48-4 | Unique identifier for procurement and data tracking. |
| Molecular Formula | C₉H₁₀N₂O[10] | Indicates a low number of heavy atoms, typical for a fragment. |
| Molecular Weight | 162.19 g/mol [10] | Well within the desired range for fragments (<300 Da), maximizing the potential for high ligand efficiency. |
| Topological Polar Surface Area | 38 Ų[10] | Suggests good potential for cell permeability and favorable ADME properties during optimization. |
| Synthetic Vector | C3-Methanol group | Provides a reactive site for predictable chemical modification, crucial for the hit-to-lead stage. |
The diagram below illustrates the key features of the fragment that make it suitable for FBDD.
Caption: Key strategic features of this compound.
Section 2: Primary Screening Protocols for Hit Identification
Detecting the weak binding of fragments requires sensitive biophysical techniques.[13] No single method is perfect; they provide orthogonal data that, when combined, build a robust case for a true binding event. Below are detailed protocols for three industry-standard screening methods.
Caption: Workflow comparing primary screening techniques in FBDD.
Protocol 2.1: Surface Plasmon Resonance (SPR) Screening
Causality: SPR is a label-free technology that measures changes in mass on a sensor surface in real time, allowing for the direct detection of binding events.[14] Its sensitivity is ideal for detecting low-affinity fragment interactions and it provides valuable kinetic data (association and dissociation rates) that other methods do not.[15]
Methodology:
-
Target Immobilization:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) using standard amine coupling chemistry to achieve a target density of 8,000-12,000 Response Units (RU).
-
Scientist's Note: The stability and conformation of the immobilized target are critical. Ensure the protein is functional post-immobilization.[15]
-
-
Buffer Optimization:
-
Prepare a running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 1-2%).
-
Crucially, dissolve the fragment stock solution in 100% DMSO and then dilute it into the exact same running buffer to create a concentration series (e.g., 10 µM to 1 mM). Mismatched DMSO concentrations between the running buffer and the sample are a primary source of false positives.[14]
-
-
Screening Execution:
-
Inject the fragment concentration series over the target and a reference flow cell (an empty, activated/deactivated surface).
-
Use a short contact time (e.g., 30-60 seconds) followed by a longer dissociation time (e.g., 120-300 seconds). The weak affinity of fragments means dissociation is typically rapid.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.
-
Plot the steady-state response against fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).
-
Calculate Ligand Efficiency (LE) using the formula: LE = (–RT ln Kᴅ) / N, where N is the number of non-hydrogen atoms. An LE value > 0.3 is generally considered a good starting point.[16]
-
Protocol 2.2: Protein-Observed NMR Spectroscopy (¹H-¹⁵N HSQC)
Causality: This technique monitors the protein directly. Upon fragment binding, the chemical environment of amino acid residues at or near the binding site is altered, causing a change in their corresponding peaks in a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.[17][18] This provides unambiguous evidence of binding and can map the interaction site.
Methodology:
-
Protein Preparation:
-
Express and purify the target protein using media enriched with ¹⁵N (e.g., ¹⁵NH₄Cl). This isotopic labeling is essential for the HSQC experiment.[17]
-
Scientist's Note: The protein must be stable and soluble at the high concentrations required for NMR (typically 50-200 µM) for the duration of the screen.[19]
-
-
Experiment Setup:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.0) with a small percentage of deuterated DMSO.
-
-
Fragment Screening:
-
Add a high concentration (e.g., 200-500 µM) of this compound to a fresh sample of the protein.
-
Acquire a second HSQC spectrum and overlay it with the reference spectrum.
-
-
Data Analysis and Hit Validation:
-
Look for Chemical Shift Perturbations (CSPs), which are changes in the position of specific peaks. Significant and consistent CSPs indicate a binding event.
-
To confirm the hit and determine affinity, perform a titration. Acquire a series of HSQC spectra with increasing concentrations of the fragment.
-
Track the movement of the perturbed peaks and fit the data to a binding isotherm to calculate the Kᴅ.[9] If the protein's resonance assignments are known, the specific residues showing CSPs can be mapped onto the protein's 3D structure to reveal the binding site.[17]
-
Protocol 2.3: X-ray Crystallography Screening
Causality: X-ray crystallography provides the most detailed and unambiguous information by revealing the precise 3D atomic interactions between the fragment and the target protein.[20] This structural insight is the gold standard for FBDD and is invaluable for guiding the subsequent structure-based design and optimization of the hit.[13][21]
Methodology:
-
Crystallization:
-
Generate high-quality, reproducible crystals of the target protein. This is often the most significant bottleneck in the process.
-
-
Fragment Soaking:
-
Prepare a solution of this compound (typically 1-10 mM) in a cryo-protectant solution compatible with the protein crystals.
-
Transfer protein crystals into this solution and allow them to soak for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data, preferably at a synchrotron beamline to ensure high resolution.[21]
-
-
Structure Solution and Analysis:
-
Process the diffraction data and solve the protein structure using molecular replacement with a known apo-structure.
-
Carefully examine the resulting electron density maps. A clear, unambiguous region of positive difference density corresponding to the shape of the fragment confirms its binding and reveals its specific orientation and interactions within the binding pocket.
-
Scientist's Note: Fragments bind with low occupancy, so electron density can be weak. Specialized data analysis software and careful inspection are required to confidently identify a true hit.[13]
-
Section 3: Hit Validation and Fragment-to-Lead Evolution
A confirmed "hit" is a fragment that shows binding in at least two orthogonal assays, with the binding mode confirmed by crystallography. The next phase is to convert this low-affinity hit into a high-affinity lead compound.
Workflow: The "Fragment Growing" Strategy
The C3-methanol group of our fragment is the key to this process. The crystal structure reveals the solvent-exposed direction of this group and, crucially, the nearby protein residues and pockets that can be targeted to form new, affinity-enhancing interactions.
Caption: Iterative cycle for hit-to-lead optimization via fragment growing.
Protocol 4.1: Structure-Guided Fragment Elaboration
-
Structural Analysis: Using the co-crystal structure of the target with this compound, identify unoccupied pockets adjacent to the C3-methanol group. Note any nearby hydrogen bond donors or acceptors, or hydrophobic patches.
-
Computational Design: Employ molecular docking software to virtually "grow" the fragment. Design a small set of 5-10 new molecules where the methanol's hydroxyl group is converted into ethers or esters that are predicted to favorably occupy the adjacent pocket.
-
Synthesis: Synthesize the designed analogues. The primary alcohol is readily converted. For example, an ether can be formed via a Williamson ether synthesis by first deprotonating the alcohol with a mild base (e.g., NaH) and reacting with a suitable alkyl halide.
-
Re-evaluation: Screen the newly synthesized compounds using the primary binding assay (e.g., SPR) to quantify any improvement in affinity (a lower Kᴅ value).
-
Iteration: For any analogue that shows a significant (e.g., >5-fold) improvement in affinity, obtain a new co-crystal structure. This new structural information will guide the next round of design and synthesis, creating an iterative cycle of optimization that drives the project toward a potent lead compound.[11]
Conclusion
This compound represents more than just a chemical; it is a strategic tool for modern drug discovery. Its validated indazole core provides a high probability of interacting with relevant biological targets, while its ideal fragment properties and synthetically tractable methanol group offer a clear and rational path for optimization. By employing a multi-faceted screening approach combining the strengths of SPR, NMR, and X-ray crystallography, researchers can confidently identify and validate its binding. The subsequent structure-guided "growing" strategy provides a direct and efficient workflow to rapidly translate a millimolar fragment hit into a potent, nanomolar lead candidate, accelerating the journey toward novel therapeutics.
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Neveu, C., et al. (2017). Developments in SPR Fragment Screening. Expert Opinion on Drug Discovery, 12(9), 931-940. Available at: [Link]
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Shaikh, A., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of Molecular Structure. Available at: [Link]
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Luchini, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at: [Link]
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Schiebel, J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 8), 2202-13. Available at: [Link]
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Shin, S. K., et al. (2018). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. European Journal of Medicinal Chemistry, 144, 463-475. Available at: [Link]
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Ray, S., et al. (2018). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 9(1), 33-38. Available at: [Link]
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Quantitative Analysis of (2-methyl-2H-indazol-3-yl)methanol in Human Plasma using a Validated LC-MS/MS Method
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (2-methyl-2H-indazol-3-yl)methanol in human plasma. As a key heterocyclic building block in modern drug discovery, possessing a reliable bioanalytical method is paramount for pharmacokinetic and toxicokinetic studies.[1][2] This document provides a detailed rationale for analytical choices, complete experimental protocols, and guidance on method validation in accordance with international regulatory standards, such as the ICH M10 guideline.[3][4]
Introduction and Analyte Characterization
This compound is an important intermediate in the synthesis of various pharmacologically active compounds.[2] Its structure, featuring a methylated indazole core and a primary alcohol, presents specific challenges and opportunities for bioanalysis. The presence of two nitrogen atoms in the indazole ring makes the molecule readily ionizable, while the hydroxyl group contributes to its polarity.
A thorough understanding of the analyte's physicochemical properties is the foundation of an effective method development strategy.
| Property | Value | Source |
| Chemical Structure | [5] | |
| CAS Number | 58536-48-4 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1][6] |
| Molecular Weight | 162.19 g/mol | [1][6] |
| Predicted LogP | 1.066 | [1] |
| Predicted [M+H]⁺ (m/z) | 163.08660 | [5] |
The molecule's moderate polarity (LogP ≈ 1.07) suggests that while retention on a standard C18 reversed-phase column is feasible, careful optimization of chromatographic conditions is necessary to achieve adequate separation from endogenous plasma components.[7]
Method Development Strategy: A Rationale-Driven Approach
The goal is to develop a selective, sensitive, and robust method for quantifying this compound in a complex biological matrix. Our strategy is built on a systematic evaluation of each component of the LC-MS/MS workflow.
Mass Spectrometry Optimization
The primary objective is to determine the optimal precursor and product ions for selective and sensitive detection using Multiple Reaction Monitoring (MRM).
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar molecules like this compound, as it efficiently generates protonated molecular ions in the gas phase.[8][9] Given the basic nitrogen atoms in the indazole ring, positive ion mode (ESI+) is expected to yield the highest sensitivity.
-
Tuning and Fragmentation: The analyte standard is infused directly into the mass spectrometer to identify the precursor ion, which is the protonated molecule ([M+H]⁺). Subsequently, collision-induced dissociation (CID) is used to fragment the precursor ion and identify stable, high-intensity product ions. Selecting at least two product ions (a quantifier and a qualifier) enhances the method's specificity.
Chromatographic Development
Effective chromatographic separation is crucial to minimize interferences from matrix components that can cause ion suppression or enhancement.[10][11]
-
Stationary Phase: A standard C18 column is a logical starting point for small-molecule analysis.[7] However, due to the analyte's polarity, poor retention near the solvent front might occur. Should this be the case, alternative stationary phases should be considered:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase and a high organic mobile phase, offering excellent retention for very polar analytes.[12]
-
Mixed-Mode Chromatography: Combines reversed-phase and ion-exchange properties to retain both polar and nonpolar compounds.[13][14]
-
-
Mobile Phase: A combination of water and an organic solvent (acetonitrile or methanol) is standard for reversed-phase chromatography. The addition of a modifier like formic acid (typically 0.1%) serves two key purposes: it acidifies the mobile phase to promote analyte protonation for better ESI+ response and improves chromatographic peak shape.[7]
Sample Preparation
The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, thereby reducing matrix effects and improving method robustness.[15][16]
-
Protein Precipitation (PPT): A simple and fast technique, but often results in extracts with significant amounts of phospholipids and other endogenous components, leading to potential matrix effects.[17][18]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be labor-intensive and difficult to automate.[18]
-
Solid-Phase Extraction (SPE): Widely regarded as the gold standard for bioanalytical sample preparation.[15][18] It provides the cleanest extracts by leveraging different chemical interactions (e.g., reversed-phase, ion-exchange) to selectively isolate the analyte. For this method, a mixed-mode cation exchange SPE sorbent is recommended to exploit both the hydrophobic character of the indazole ring and the positive charge of the protonated nitrogen atoms.
Detailed Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity >98%)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., (2-methyl-d3-2H-indazol-3-yl)methanol
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant)
-
Mixed-mode Cation Exchange SPE cartridges/plates
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard (IS) in methanol.
-
Working Solutions: Serially dilute the primary stocks with 50:50 acetonitrile:water to create a series of working solutions for spiking the calibration curve (CAL) and QC samples.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range (e.g., 1-1000 ng/mL). Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a template for a mixed-mode cation exchange SPE procedure.
-
Pre-treatment: To 200 µL of plasma sample (CAL, QC, or unknown), add 20 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition: Condition the SPE plate wells with 1 mL of methanol.
-
Equilibrate: Equilibrate the wells with 1 mL of water.
-
Load: Load the pre-treated sample onto the SPE plate.
-
Wash 1: Wash with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Wash with 1 mL of methanol to remove lipids and other non-polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, breaking the ionic bond with the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumental Conditions
The following tables provide recommended starting parameters. These must be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
|---|---|
| LC System | High-performance UHPLC/HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to initial |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | e.g., 163.1 -> 132.1 (Quantifier), 163.1 -> 117.1 (Qualifier) |
| MRM Transition (IS) | e.g., 166.1 -> 135.1 |
| Collision Energy (CE) | Optimize for each transition |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Strategy
Once the method is developed, it must undergo a full validation to demonstrate its reliability and suitability for its intended purpose, as mandated by regulatory bodies like the FDA and EMA.[3][4][19] The ICH M10 guideline is the current global standard.[4]
The validation process involves a series of experiments designed to test the method's performance.
Table 3: Summary of Validation Parameters and Acceptance Criteria (based on ICH M10)
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous components at the analyte's retention time. | Response in blank samples should be <20% of LLOQ response. |
| Calibration Curve | Define the relationship between concentration and response. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the variability of the measurements. | For QCs, mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on ionization.[20][21] | The IS-normalized matrix factor CV should be ≤15%. |
| Extraction Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though 100% recovery is not required. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. By employing a rationale-driven strategy for optimizing mass spectrometry, chromatography, and sample preparation, a robust method suitable for regulatory submission can be achieved. Adherence to the validation principles outlined in the ICH M10 guidelines ensures the generation of high-quality data critical for advancing drug development programs.[4]
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
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Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]
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ACCULAB. LC-MS Sample Preparation: Techniques & Challenges. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Wojcik, J., et al. (2014). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. International Journal of Peptides. [Link]
-
Hossain, M., Wickramasuriya, R., & Jeon, H. (2019). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
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Chromatography Online. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
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ResearchGate. Basic Sample Preparation Techniques in LC-MS Bioanalysis. [Link]
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Hawach. (2024). Essential Guide to LCMS Sample Preparation Techniques. [Link]
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Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
-
EPTRI. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Slideshare. (2015). Bioanalytical method validation emea. [Link]
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ResearchGate. Detailed Information of the selected polar stationary phases. [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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PubChem. This compound. [Link]
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Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
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Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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SIELC Technologies. Polar Compounds. [Link]
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University of Wisconsin-Madison. Ionization Methods in Organic Mass Spectrometry. [Link]
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Emory University. Mass Spectrometry Ionization Methods. [Link]
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Application Note: Strategies and Protocols for the Regioselective Synthesis of 2H-Indazoles
Abstract
The 2H-indazole scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents, including the PARP inhibitor Niraparib and the VEGFR inhibitor Pazopanib.[1] The synthetic challenge in accessing these molecules often lies in controlling the regioselectivity of substitution on the pyrazole ring, with a frequent need to favor the 2H-isomer over the thermodynamically more stable 1H-isomer.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and field-proven techniques for the regioselective synthesis of 2H-indazoles. We will move beyond a simple listing of methods to explore the mechanistic underpinnings that govern regioselectivity, offering detailed, step-by-step protocols for two primary strategic approaches: the direct, late-stage N2-functionalization of the indazole core and the de novo construction of the ring system via reductive cyclization.
Introduction: The N1 vs. N2 Challenge
The indazole ring system contains two nitrogen atoms, N1 and N2, both of which are potential sites for functionalization, such as alkylation or arylation. Direct alkylation of an unsubstituted 1H-indazole often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the overall yield of the desired product.[2][3] The distribution of these isomers is highly sensitive to a variety of factors including the choice of base, solvent, the nature of the electrophile, and the electronic and steric properties of substituents already present on the indazole core.[4][5] Consequently, developing synthetic strategies that provide high and predictable selectivity for the N2 position is of paramount importance for the efficient construction of 2H-indazole-based drug candidates.
This guide will focus on two highly effective and distinct strategies to achieve this goal:
-
Acid-Catalyzed N2-Alkylation: A powerful method for the late-stage, highly regioselective introduction of alkyl groups onto a pre-existing indazole scaffold.
-
Condensation-Cadogan Reductive Cyclization: A robust, one-pot de novo synthesis that builds the 2H-indazole ring system from acyclic precursors, inherently establishing the desired N2-substitution pattern.
Strategy 1: Regioselective Acid-Catalyzed N2-Alkylation
A significant breakthrough in controlling regioselectivity involves the use of acid catalysis, which circumvents the issues associated with base-mediated methods. By activating a suitable alkylating agent under acidic conditions, the indazole N2 atom can be induced to act as the dominant nucleophile. This approach is particularly effective when using alkyl 2,2,2-trichloroacetimidates as the electrophile.[6]
Mechanistic Rationale for N2-Selectivity
The high N2-selectivity observed in this reaction is attributed to a mechanism involving acid-mediated activation of the trichloroacetimidate. As proposed by Londregan et al. and supported by quantum mechanical (QM) analyses, the reaction proceeds as follows:
-
Activation: A strong acid, such as trifluoromethanesulfonic acid (TfOH), protonates the imine nitrogen of the alkyl 2,2,2-trichloroacetimidate.[7][8]
-
Nucleophilic Attack: The protonated intermediate is now a highly activated electrophile. The N2 atom of the 1H-indazole tautomer attacks the alkyl group in an SN2-like displacement.
-
Product Formation: The resulting intermediate loses a proton to regenerate aromaticity, yielding the 2-alkyl-2H-indazole product and 2,2,2-trichloroacetamide as a byproduct.[6]
QM calculations suggest that while the transition state for N1 alkylation is slightly lower in energy, accounting for the higher stability and population of the 1H-indazole tautomer in solution reveals a kinetic preference for the N2-alkylation pathway.[8] This subtle interplay between tautomer stability and transition state energies is key to the reaction's success.
Caption: Mechanism of TfOH-catalyzed N2-alkylation.
Experimental Protocol: General Procedure for N2-Alkylation
This protocol is adapted from the work of Clemens, Bell, and Londregan.[6]
Materials:
-
1H-Indazole substrate (1.0 equiv)
-
Alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) or dioxane
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add the 1H-indazole substrate (e.g., 0.5 mmol, 1.0 equiv).
-
Add the corresponding alkyl 2,2,2-trichloroacetimidate (0.6 mmol, 1.2 equiv).
-
Under an inert atmosphere, add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M.
-
Begin stirring the solution at room temperature (20-25 °C).
-
Add trifluoromethanesulfonic acid (TfOH) (0.05 mmol, 10 mol%) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-alkyl-2H-indazole.
Data Presentation: Substrate Scope and Regioselectivity
The acid-catalyzed method demonstrates broad applicability with excellent regioselectivity.
| Indazole Substrate | Alkylating Agent | N2/N1 Ratio | Yield (%) | Reference |
| 1H-Indazole | Isopropyl 2,2,2-trichloroacetimidate | >98:2 | 96 | [6] |
| 5-Nitro-1H-indazole | tert-Butyl 2,2,2-trichloroacetimidate | >98:2 | 80 | [6] |
| 1H-Indazole | Ethyl 2,2,2-trichloroacetimidate | 100/0 | 95 | [7] |
| 6-Chloro-1H-indazole | Methyl 2,2,2-trichloroacetimidate | 100/0 | 94 | [7] |
Strategy 2: One-Pot Condensation-Cadogan Reductive Cyclization
An alternative and highly efficient strategy for accessing N2-substituted indazoles is to construct the heterocyclic ring from acyclic starting materials. The one-pot condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by a Cadogan reductive cyclization, is a powerful method that directly and unambiguously installs the desired substituent at the N2 position.[9][10]
Mechanistic Rationale
This one-pot transformation is a sequence of two distinct reactions:
-
Condensation: The ortho-nitrobenzaldehyde reacts with a primary amine (aromatic or aliphatic) to form an ortho-nitro-Schiff base (imine) intermediate. This step establishes the future C3-N2 bond and incorporates the N2-substituent.
-
Cadogan Reductive Cyclization: A trivalent phosphorus reagent, typically a trialkyl- or triarylphosphine, acts as an oxygen scavenger. It deoxygenates the nitro group, likely through a nitrene or nitroso intermediate, which then undergoes intramolecular cyclization onto the imine nitrogen to form the pyrazole ring of the 2H-indazole.[9][11] The use of milder conditions (e.g., 80 °C) compared to classic Cadogan reactions prevents unwanted side reactions.[10]
Caption: Workflow for the one-pot synthesis of 2H-indazoles.
Experimental Protocol: General Procedure for One-Pot Synthesis
This protocol is adapted from the work of Genung, Wei, and Aspnes at Pfizer.[9][10]
Materials:
-
ortho-Nitrobenzaldehyde derivative (1.0 equiv)
-
Primary amine (aromatic or aliphatic) (1.1 equiv)
-
Tri-n-butylphosphine (P(n-Bu)₃) (1.5 equiv)
-
Isopropanol (i-PrOH)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ortho-nitrobenzaldehyde (e.g., 1.0 mmol, 1.0 equiv) and the primary amine (1.1 mmol, 1.1 equiv).
-
Add isopropanol (i-PrOH) to achieve a concentration of approximately 0.2 M.
-
Flush the flask with an inert gas (e.g., argon or nitrogen).
-
Add tri-n-butylphosphine (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel to yield the desired 2-substituted-2H-indazole.
Data Presentation: Substrate Scope
This method is notable for its broad scope, accommodating a wide range of aldehydes and amines.
| o-Nitrobenzaldehyde | Amine | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | Aniline | 99 | [9] |
| 4,5-Dimethoxy-2-nitrobenzaldehyde | 4-Fluoroaniline | 94 | [9] |
| 2-Nitrobenzaldehyde | Cyclohexylamine | 80 | [10] |
| 5-Chloro-2-nitrobenzaldehyde | Benzylamine | 84 | [9] |
Conclusion and Outlook
Controlling regioselectivity in the synthesis of 2H-indazoles is a critical task for medicinal chemists. The two strategies detailed in this note offer powerful and reliable solutions to this challenge.
-
The acid-catalyzed N2-alkylation is an ideal choice for late-stage functionalization , where a pre-formed indazole core needs to be modified. Its high selectivity and mild conditions make it suitable for complex substrates.[6][7]
-
The one-pot Condensation-Cadogan Cyclization is a highly efficient method for the de novo construction of 2H-indazoles. It provides unambiguous regiochemical control from the outset and is well-suited for building libraries of N2-aryl and N2-alkyl indazoles from simple, commercially available starting materials.[9][10]
Beyond these core methods, emerging fields such as transition-metal-catalyzed C-H activation, photocatalysis, and electrosynthesis are continuously expanding the toolkit for creating and functionalizing the 2H-indazole scaffold, promising even more innovative and sustainable synthetic routes in the future.[12][13][14][15] Researchers should select a synthetic strategy based on the availability of starting materials, the desired substitution pattern, and the stage of the synthetic campaign.
References
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Zhang, C., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
-
Ma, S., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 912173. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
-
Zheng, Z., & Alper, H. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
Neel, A. J., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS Omega, 4(7), 12196–12202. [Link]
-
Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]
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Organic Chemistry Portal. (n.d.). Room‐Temperature, Metal‐Free, and One‐Pot Preparation of 2H‐Indazoles through a Mills Reaction and Cyclization Sequence. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]
-
Farrell, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1949. [Link]
-
Li, Y., et al. (2022). Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry, 87(17), 11839–11848. [Link]
-
S, S., et al. (2024). An Electrochemical Oxo-amination of 2H-Indazoles: Synthesis of Symmetrical and Unsymmetrical Indazolylindazolones. Chemistry, 30(12), e202303890. [Link]
-
Al-dujaili, A. H., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(23), 8303. [Link]
-
Mahanty, K., & Maiti, D. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry, 85(4), 2269–2277. [Link]
-
Li, A., et al. (2024). Electrochemical Oxidative Ring‐Opening Reactions of 2H‐Indazoles with Alcohols to Obtain Ortho‐alkoxycarbonylated Azobenzenes. Advanced Synthesis & Catalysis, 366(9). [Link]
-
Singh Bhati, K., et al. (2022). Electrochemical Regioselective Sulfenylation of 2H-Indazoles with Thiols in Batch and Continuous Flow. The Journal of Organic Chemistry, 87(21), 14321–14332. [Link]
-
Beilstein Archives. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
Synfacts. (2018). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Synfacts, 14(06), 0576. [Link]
-
ACS Publications. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]
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Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(40), 7746–7764. [Link]
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Das, B., et al. (2006). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 4(8), 1588–1592. [Link]
-
Janardhanan, J. C., et al. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(9). [Link]
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Garbarino, S., et al. (2020). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters, 22(16), 6394–6398. [Link]
-
ResearchGate. (n.d.). Representative example for 2H-indazole based drug and pharmaceutically active molecules. [Link]
-
Farrell, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1949. [Link]
-
Semantic Scholar. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114–3117. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed synthesis of 2H‐indazole. [Link]
-
Shi, H., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4647–4651. [Link]
-
Mondal, T., et al. (2023). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]
-
Bookser, B. C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101438. [Link]
-
ResearchGate. (2014). Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]
-
Bouattour, R., et al. (2022). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molbank, 2022(2), M1382. [Link]
-
ResearchGate. (2022). Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. [Link]
-
Le, C. M., et al. (2020). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 18(3), 440–444. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-methyl-2H-indazol-3-yl)methanol
Welcome to the technical support center for the synthesis of (2-methyl-2H-indazol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate for kinase inhibitors and other pharmacologically active compounds.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields and purity.
Core Synthesis Strategy: An Overview
The most common and reliable pathway to synthesize this compound involves a two-step process starting from a commercially available or synthesized indazole precursor. The general workflow is the regioselective N-methylation of an indazole followed by the introduction and subsequent reduction of a carbonyl group at the C3 position.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: My final yield is consistently low. What are the common causes and how can I fix them?
Low yield is a frequent challenge stemming from several potential issues, from incomplete reactions to product degradation.
-
Potential Cause A: Inefficient N-Alkylation. The N-alkylation of indazoles can produce a mixture of N1 and N2 isomers, with the N1 isomer often being the thermodynamic product.[2] Isolating the desired N2-methylated precursor is critical and can be a major point of yield loss.
-
Expert Recommendation: Carefully choose your alkylating agent and conditions. While methyl iodide is common, reagents like dimethyl sulfate or the use of specific catalysts can influence regioselectivity.[3] Purification by column chromatography is almost always necessary. Confirm the structure of your methylated intermediate using 2D NMR (HMBC/NOESY) to ensure you are proceeding with the correct isomer.
-
-
Potential Cause B: Incomplete Reduction. The reduction of the C3-ester or C3-aldehyde can be sluggish if the reducing agent is not sufficiently reactive or has degraded.
-
Expert Recommendation: Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) for esters.[4] Ensure the LiAlH₄ is fresh and the reaction is conducted under strictly anhydrous conditions (dry solvent, inert atmosphere). Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) until the starting material is fully consumed. For aldehydes, the milder Sodium Borohydride (NaBH₄) is often sufficient and safer to handle.[5]
-
-
Potential Cause C: Product Loss During Aqueous Workup. The target methanol product has some water solubility due to the hydroxyl group, which can lead to significant losses during the extraction phase.
-
Expert Recommendation: After quenching the reaction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.
Question 2: I am observing significant impurity peaks in my final product's NMR/LC-MS. What are they and how do I prevent them?
Impurity formation can often be traced back to the reactivity of the starting materials and intermediates.
-
Potential Cause A: Unreacted Starting Material. The most common impurity is unreacted 2-methyl-2H-indazole-3-carboxylate or carbaldehyde.
-
Expert Recommendation: As mentioned above, ensure the reaction goes to completion by monitoring via TLC. If the reaction stalls, a careful, portion-wise addition of more reducing agent may be necessary. However, avoid adding a large excess at once, which can lead to other side reactions.
-
-
Potential Cause B: Over-reduction (if other reducible groups are present). If your indazole ring has other reducible functional groups (e.g., nitro, cyano), they may also be reduced by powerful hydrides like LiAlH₄.
-
Expert Recommendation: Plan your synthetic route to protect sensitive functional groups or choose a chemoselective reducing agent. For example, if reducing an aldehyde in the presence of an ester, NaBH₄ is preferred as it will selectively reduce the aldehyde.
-
-
Potential Cause C: Ring-Opened Byproducts. Under harsh conditions (e.g., excessively high temperatures or prolonged reaction times with strong bases/acids during workup), the indazole ring system can degrade.
-
Expert Recommendation: Maintain careful temperature control throughout the reaction and workup. Ensure that any quenching steps are performed at low temperatures (e.g., 0 °C) to dissipate heat and avoid uncontrolled reactions.
-
| Troubleshooting Summary | Potential Cause | Recommended Solution |
| Low Yield | Inefficient N-alkylation | Optimize methylation conditions; purify intermediate carefully. |
| Incomplete reduction | Use fresh, potent reducing agent; monitor reaction via TLC. | |
| Loss during workup | Saturate aqueous phase with brine; perform multiple extractions. | |
| Impurity Formation | Unreacted starting material | Drive reaction to completion; consider adding more reducing agent. |
| Over-reduction | Use chemoselective reducing agents; protect other functional groups. | |
| Product degradation | Maintain strict temperature control during reaction and workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable precursor for this synthesis? A: The most direct precursors are 2-methyl-2H-indazole-3-carbaldehyde[6] or a methyl/ethyl ester of 2-methyl-2H-indazole-3-carboxylic acid.[7] The ester is often more stable and easier to prepare and purify, but requires a stronger reducing agent. The aldehyde is readily reduced by milder agents but can be more prone to oxidation.
Q2: Are there alternative methods to synthesize the 2-methyl-2H-indazole core? A: Yes, numerous methods exist for synthesizing the 2H-indazole skeleton. One-pot, three-component reactions using 2-halobenzaldehydes, primary amines (like methylamine), and sodium azide, often catalyzed by copper, are efficient for directly accessing N2-substituted indazoles.[3][8] Another approach is the reductive cyclization of ortho-nitrobenzylidene amines.[9]
Q3: Can I use a reducing agent other than LiAlH₄ for the ester reduction? A: While LiAlH₄ is highly effective, its pyrophoric nature requires stringent handling. A viable alternative is a combination of NaBH₄ with an activating agent like LiCl or CaCl₂ in a suitable solvent (e.g., THF/EtOH), which can enhance its reducing power to act on esters, albeit typically requiring longer reaction times or elevated temperatures.
Q4: What are the key safety precautions when running this synthesis? A: When using LiAlH₄, all glassware must be oven- or flame-dried, and the reaction must be run under a positive pressure of an inert gas (e.g., Nitrogen or Argon). The quenching procedure is highly exothermic and must be done slowly at 0 °C. For N-methylation, agents like dimethyl sulfate are highly toxic and carcinogenic and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate
This protocol is adapted from standard esterification and N-alkylation procedures.[10]
-
Esterification: To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 0.1 M), add methanesulfonic acid (0.1 eq) or a few drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting acid is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1H-indazole-3-carboxylate.
-
N-Methylation: Dissolve the crude ester (1.0 eq) in a suitable solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Alkylation: Add methyl iodide (1.2 eq) dropwise and stir the mixture at room temperature overnight.
-
Purification: After the reaction is complete (monitored by TLC), filter off the base, concentrate the solvent, and purify the residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers and isolate the desired methyl 2-methyl-2H-indazole-3-carboxylate.
Protocol 2: Reduction to this compound
This protocol is based on standard LiAlH₄ reduction procedures.[4]
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF (approx. 0.2 M).
-
Addition: Cool the suspension to 0 °C. Dissolve methyl 2-methyl-2H-indazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Extremely carefully and slowly, add water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL).
-
Filtration & Extraction: A granular precipitate should form. Stir for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Isolation: Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography if necessary.
| Comparison of Common Reducing Agents | ||
| Reagent | Substrate | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Mild, safe, easy to handle. Used in protic solvents (MeOH, EtOH). Generally does not reduce esters or carboxylic acids. |
| Lithium Aluminum Hydride (LiAlH₄) | Esters, Aldehydes, Carboxylic Acids, Amides | Very powerful and versatile. Pyrophoric; requires strict anhydrous conditions and inert atmosphere. Workup is hazardous. |
| Diisobutylaluminium Hydride (DIBAL-H) | Esters | Can selectively reduce esters to aldehydes at low temperatures (-78 °C), or to alcohols at higher temperatures. Requires anhydrous conditions. |
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Technical Support Center: A Troubleshooting Guide for 2H-Indazole Synthesis
Welcome to the technical support center for 2H-indazole synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, directly addressing specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My 2H-indazole synthesis is resulting in a consistently low yield. What are the primary factors to investigate?
Low yields in 2H-indazole synthesis can be attributed to several factors, largely dependent on the chosen synthetic route. The most common culprits include suboptimal reaction conditions, inefficient reagents, and substrate-related issues.
For instance, in the widely used one-pot condensation-Cadogan reductive cyclization , the reaction temperature is a critical parameter. While the classical Cadogan reaction often requires high temperatures, which can lead to decomposition, milder conditions (around 80°C) with a suitable phosphine reducing agent like tri-n-butylphosphine have been shown to be effective.[1][2][3] Another key consideration is the choice of solvent. Protic solvents like isopropanol have been found to be beneficial in these reductive cyclizations.[1]
In copper-catalyzed three-component reactions , the choice of the copper source and ligand is paramount. Copper(I) iodide (CuI) with N,N,N′,N′-tetramethylethylenediamine (TMEDA) in a polar aprotic solvent like DMSO has been reported to give excellent yields.[4][5] The use of heterogeneous copper nanoparticles has also been explored to facilitate catalyst recovery and reuse.[6][7]
Finally, the electronic and steric properties of your starting materials can significantly impact the reaction efficiency. Highly electron-deficient anilines, for example, may form less stable imine intermediates in the condensation-Cadogan approach, potentially leading to lower yields.[1]
Q2: I am consistently isolating the undesired 1H-indazole isomer. How can I improve the regioselectivity of my synthesis to favor the 2H-product?
The formation of the thermodynamically more stable 1H-indazole isomer is arguably the most common challenge in 2H-indazole synthesis.[8][9][10][11] Achieving high regioselectivity for the kinetic 2H-product requires careful control over reaction conditions and, in some cases, the selection of a specific synthetic method.
Kinetic vs. Thermodynamic Control:
In many alkylation reactions of the indazole core, the N-2 position is kinetically favored, while the N-1 position is thermodynamically favored.[8][12][13][14][15][16] This means that at lower temperatures and shorter reaction times, the faster-forming 2H-isomer is the major product. Conversely, higher temperatures and longer reaction times can allow for equilibration to the more stable 1H-isomer.
Part 2: Troubleshooting Specific Synthetic Routes
This section delves into troubleshooting common issues associated with two widely employed methods for 2H-indazole synthesis: the Davis-Beirut Reaction and the One-Pot Condensation-Cadogan Reductive Cyclization.
Troubleshooting the Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines or related starting materials.[17][18][19]
Q3: I am observing significant byproduct formation in my Davis-Beirut reaction. What are the likely side reactions and how can I mitigate them?
A key intermediate in the Davis-Beirut reaction is a nitroso imine, which can be prone to side reactions if not efficiently cyclized.[20][21] One common issue is the formation of indazolones, which can arise from the addition of hydroxide to the nitroso imine intermediate.[20] The amount of water in the reaction media can be a critical factor; while some water can be beneficial, excessive amounts can promote indazolone formation.[20]
Another potential side reaction is the formation of 2H-indazole N-oxides, which are competent intermediates in the reaction pathway.[22][23][24][25] Incomplete reduction can lead to the accumulation of these N-oxides.
Troubleshooting Flowchart for the Davis-Beirut Reaction:
Caption: Troubleshooting Decision Flow for the Davis-Beirut Reaction.
Troubleshooting the One-Pot Condensation-Cadogan Reductive Cyclization
This method combines the formation of an o-imino-nitrobenzene intermediate with its subsequent reductive cyclization, offering an efficient route to 2H-indazoles.[1][2][3]
Q4: My one-pot condensation-Cadogan reaction is sluggish and gives a complex mixture of products. How can I optimize this transformation?
The success of this one-pot procedure hinges on the compatibility of the condensation and reductive cyclization steps.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Tri-n-butylphosphine is often preferred over triethyl phosphite. | It allows for milder reaction temperatures (e.g., 80°C), reducing byproduct formation.[1][2] |
| Solvent | Isopropanol is a good starting point. | Protic solvents can facilitate both the imine formation and the subsequent cyclization.[1] |
| Temperature | Maintain a moderate temperature (e.g., 80°C). | Higher temperatures can lead to decomposition and are not always necessary with the right reducing agent.[1][2] |
| Addition of Reagents | Add the phosphine reducing agent after the initial condensation is complete. | This can prevent unwanted side reactions of the phosphine with the starting aldehyde.[3] |
Workflow for Optimization:
Caption: Stepwise Optimization Workflow for the Condensation-Cadogan Reaction.
Part 3: Experimental Protocols
As a senior application scientist, I emphasize the importance of robust and reproducible protocols. The following are detailed, step-by-step methodologies for the synthesis of 2H-indazoles via the Davis-Beirut reaction and a one-pot condensation-Cadogan reductive cyclization.
Protocol 1: Synthesis of a 2-Amino-2H-indazole via the Davis-Beirut Reaction[18]
This protocol describes the synthesis of a 2-amino-2H-indazole from an o-nitrobenzylamine.
Step 1: Synthesis of the o-Nitrobenzylamine Intermediate
-
To a solution of the desired o-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add the primary amine (1.1 eq).
-
Stir the mixture at room temperature until imine formation is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0°C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude o-nitrobenzylamine can often be used in the next step without further purification.
Step 2: Davis-Beirut Heterocyclization
-
Dissolve the crude o-nitrobenzylamine (1.0 eq) in anhydrous THF.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-2H-indazole.
Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization[1][2]
This protocol details the synthesis of a 2-aryl-2H-indazole from an o-nitrobenzaldehyde and an aniline.
-
To a reaction vessel, add the o-nitrobenzaldehyde (1.0 eq), the aniline (1.1 eq), and isopropanol.
-
Heat the mixture to 80°C and stir for 1-2 hours to facilitate imine formation.
-
After the initial condensation period, add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Continue to stir the reaction at 80°C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the 2-aryl-2H-indazole.
Part 4: Purification Strategies
Q5: I am having difficulty separating the 1H- and 2H-indazole isomers by column chromatography. What are some effective strategies?
The separation of 1H- and 2H-indazole isomers can be challenging due to their similar polarities.[26] However, with careful optimization of the chromatographic conditions, a successful separation can often be achieved.
Strategies for Chromatographic Separation:
-
Solvent System: A systematic screen of solvent systems is crucial. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent such as ethyl acetate or dichloromethane. Sometimes, the addition of a small amount of a third solvent, like methanol or acetone, can improve the separation.
-
Slow Gradient: Employing a very slow gradient during column chromatography can enhance the resolution between the two isomers.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or C18-functionalized silica (reverse-phase chromatography).[26]
-
Recrystallization: Recrystallization can be a powerful technique for purifying the desired isomer, especially if one isomer is significantly more crystalline or has a lower solubility in a particular solvent system.[27][28] Experiment with a range of solvents and solvent mixtures to find optimal conditions.
References
-
Zhu, J. S., Li, C. J., Tsui, K. Y., Kraemer, N., Son, J. H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(14), 5896–5903. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1051. [Link]
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Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Zhu, J. S., Li, C. J., Tsui, K. Y., Kraemer, N., Son, J. H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. ResearchGate. [Link]
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Wikipedia contributors. (2023). Davis–Beirut reaction. Wikipedia. [Link]
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Haddadin, M. J., Kaddouh, B., & Kurth, M. J. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron Letters, 53(48), 6592–6595. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28225–28237. [Link]
-
Haddadin, M. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1958–1970. [Link]
-
Zhu, J. S., Li, C. J., Tsui, K. Y., Kraemer, N., Son, J. H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(14), 5896–5903. [Link]
-
Zhu, J. S., Li, C. J., Tsui, K. Y., Kraemer, N., Son, J. H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2019). Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. eScholarship, University of California. [Link]
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Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
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Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]
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Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114–3117. [Link]
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Martins, M. A. P., Frizzo, M. B., Moreira, D. N., Buriol, L., & Zanatta, N. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(11), 4655–4679. [Link]
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Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Chemistry Portal. [Link]
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Singh, P. P., & Singh, J. (2020). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 8, 1-25. [Link]
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Genung, N. E., Wei, L., & Aspnes, G. E. (2014). 2H-Indazoles by Condensation− Cadogan Reductive Cyclization. Synfacts, 10(08), 0908. [Link]
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Haddadin, M. J., & Kurth, M. J. (2017). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. [Link]
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Haddadin, M. J., Conrad, W. E., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry, 12(12), 1293–1300. [Link]
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Chen, C. Y., & Dagneau, P. (2009). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 11(16), 3678–3681. [Link]
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Haddadin, M. J., Conrad, W. E., & Kurth, M. J. (2012). ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. ResearchGate. [Link]
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El-Dakdouki, M. H., El-Bjeirmi, M., & Haddadin, M. J. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. [Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
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Al-Tel, T. H. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4991. [Link]
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Al-Tel, T. H. (2021). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ResearchGate. [Link]
-
El-Dakdouki, M. H., El-Bjeirmi, M., & Haddadin, M. J. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. [Link]
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Wikipedia contributors. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
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Kelebekli, L., & Menzek, A. (2017). UNDERSTANDING KINETICALLY AND THERMODYNAMICALLY CONTROLLED PRODUCTS BY SOME SOCIAL EVENTS. DergiPark. [Link]
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LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2012). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Structure of 1H-and 2H-indazoles. ResearchGate. [Link]
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ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? ResearchGate. [Link]
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ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. ResearchGate. [Link]
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Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]
-
Pérez-Picaso, L., Mendoza-Espinosa, D., & Reyes-González, M. A. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry, 89(1), 584–595. [Link]
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ResearchGate. (2015). I have an isomer impurity which is difficulty to remove, any suggestions? ResearchGate. [Link]
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Technical Support Center: Stability of (2-methyl-2H-indazol-3-yl)methanol in Solution
Welcome to the technical support center for (2-methyl-2H-indazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. As direct stability studies on this compound are not extensively available in public literature, this document synthesizes information from studies on related indazole and hydroxymethyl derivatives, alongside established principles of chemical stability and forced degradation analysis.[1][2] Our goal is to provide a predictive and practical framework to anticipate and troubleshoot common stability issues you may encounter during your experiments.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your work with this compound solutions.
1. Q: I'm observing a gradual decrease in the concentration of my this compound stock solution over time, even when stored at low temperatures. What could be the cause?
A: A slow decrease in concentration, even under refrigerated conditions, can be indicative of several underlying degradation pathways. Based on the chemistry of related hydroxymethyl indazole derivatives, a likely cause is a slow, acid- or base-catalyzed equilibrium with formaldehyde and the parent indazole, especially if the solvent is not neutral.[3] Over extended periods, even in the solid state, similar N-hydroxymethyl compounds have shown decomposition.
Another possibility is slow oxidation, particularly if the solution is not deoxygenated. The hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.
Recommendations:
-
pH Control: Ensure your solvent is buffered to a neutral pH (around 7). The stability of pharmaceutical compounds can be significantly influenced by pH, with acidic or basic conditions often catalyzing hydrolysis.[4][5]
-
Solvent Choice: Consider using a high-purity, anhydrous aprotic solvent like acetonitrile or THF for your stock solution to minimize hydrolysis.
-
Inert Atmosphere: For long-term storage, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
2. Q: My HPLC analysis of an aged solution of this compound shows a new, more polar peak. What could this be?
A: The appearance of a new, more polar peak on a reverse-phase HPLC system suggests the formation of a more polar degradation product. A prime candidate for this peak is the corresponding carboxylic acid, 2-methyl-2H-indazole-3-carboxylic acid . This would be the product of the oxidation of the primary alcohol (hydroxymethyl group) on your molecule. Oxidation can be initiated by dissolved oxygen, trace metal impurities, or exposure to light.
Another possibility, though potentially less polar, is the formation of an ether dimer through self-condensation of two molecules of this compound, particularly under acidic conditions.
3. Q: After exposing my experimental solution to ambient light, I've noticed the appearance of several new peaks in my LC-MS analysis. Is this compound light-sensitive?
A: Yes, there is a strong possibility of photosensitivity. The indazole ring system is known to be photoreactive. Studies on 2-methyl-2H-indazole have shown that it can undergo phototransposition to form benzimidazole derivatives upon irradiation with UV light.[6] While your laboratory's ambient light is less energetic than a UV lamp, prolonged exposure can still induce photochemical reactions.
The degradation pathway could involve the rearrangement of the indazole ring or photo-oxidation of the hydroxymethyl group.
II. Frequently Asked Questions (FAQs)
1. Q: What are the optimal storage conditions for solutions of this compound?
A: Based on the potential for hydrolysis, oxidation, and photodegradation, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term use, 2-8°C is acceptable.
-
Solvent: Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO, THF) for stock solutions. If aqueous solutions are necessary, use a neutral buffer (pH 7) and prepare them fresh.
-
Atmosphere: For maximum stability, especially for long-term storage, degas the solvent and store the solution under an inert atmosphere (nitrogen or argon).
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
2. Q: Which analytical techniques are most suitable for monitoring the stability of this compound?
A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique.[7] A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate for better peak shape) is a good starting point.
For identification of degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of unknown degradants if they can be isolated.[7]
3. Q: What are the likely degradation pathways for this compound in solution?
A: The primary suspected degradation pathways are:
-
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde (2-methyl-2H-indazole-3-carbaldehyde) and further to the carboxylic acid (2-methyl-2H-indazole-3-carboxylic acid).[8]
-
Hydrolysis/Reversion: The molecule could undergo reversion to 2-methyl-2H-indazole and formaldehyde, particularly under acidic or basic conditions.[3]
-
Photodegradation: The indazole ring may undergo rearrangement or other photochemical reactions upon exposure to light, especially UV light.[6]
III. Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[1][2]
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV/PDA detector and/or LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC or LC-MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Reversion to 2-methyl-2H-indazole and formaldehyde |
| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | Reversion to 2-methyl-2H-indazole and formaldehyde |
| Oxidation | 3-30% H₂O₂, room temperature | 2-methyl-2H-indazole-3-carbaldehyde, 2-methyl-2H-indazole-3-carboxylic acid |
| Thermal | >60°C | Various, depends on weakest bonds |
| Photolytic | UV and visible light exposure | Photorearrangement products (e.g., benzimidazoles), photo-oxidation products |
IV. Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
V. References
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Alsante, K. M., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]
-
Baertschi, S. W., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Goyal, R. N., & Singh, U. P. (2009). Oxidation chemistry of indole-3-methanol. ResearchGate. Available at: [Link]
-
G. G. D. Han, et al. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC. Available at: [Link]
-
Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
Krzek, J., et al. (2002). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd. Available at: [Link]
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Indazole N-Alkylation
Welcome to the Technical Support Center for the N-alkylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during this critical synthetic transformation. The indazole nucleus is a privileged scaffold in medicinal chemistry, and controlling the regioselectivity of its N-alkylation is paramount for the successful synthesis of targeted bioactive molecules.[1][2][3][4] This resource provides field-proven insights and detailed protocols to help you navigate the complexities of this reaction and achieve your desired outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the N-alkylation of indazoles in a question-and-answer format.
Regioselectivity Issues
Question 1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the N1 position?
Answer: Achieving high N1 regioselectivity is a common challenge, as direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products.[5][6][7] The key to favoring the N1 isomer lies in carefully selecting the base and solvent system to exploit kinetic and thermodynamic factors.
-
Causality: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[8] By choosing conditions that favor the formation of a specific indazole anion intermediate, you can direct the alkylation to the N1 position.
-
Expert Recommendation: The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a highly effective and widely adopted method for achieving excellent N1 selectivity.[1][2][4][8]
-
Mechanism of Action: In a solvent like THF, NaH deprotonates the indazole. For indazoles with a coordinating group (like an ester or carboxamide) at the C3 position, the sodium cation is thought to form a chelated intermediate with the N2 nitrogen and the coordinating group.[4][5] This "tight ion pair" sterically hinders the N2 position, thus directing the incoming electrophile (alkylating agent) to the more accessible N1 position.[6]
Question 2: I need to synthesize the N2-alkylated indazole isomer selectively. What conditions should I use?
Answer: While N1-alkylation is often the default pathway under many conditions, several reliable strategies exist to selectively obtain the N2 isomer.
-
Expert Recommendation 1: Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for achieving high N2 selectivity, particularly for indazoles with electron-withdrawing groups.[1][9] This reaction involves an alcohol, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (like DEAD or DIAD). The reaction proceeds through an inversion of stereochemistry at the alcohol's carbon center and a nucleophilic attack by the indazole nitrogen. For indazoles, the N2 position is often favored under these conditions.
-
Expert Recommendation 2: Acid-Catalyzed Conditions: Certain methods utilizing acid catalysis have been shown to be highly selective for the N2 position. For instance, using alkyl 2,2,2-trichloroacetimidates as the alkylating agent in the presence of a catalyst like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can provide excellent yields of the N2-alkylated product with no observable N1 isomer.[10][11][12]
-
Causality: The preference for N2 alkylation under these conditions can be attributed to the specific mechanism of the reaction. In the Mitsunobu reaction, the steric environment and the nature of the phosphonium intermediate favor attack at the N2 nitrogen. In the acid-catalyzed reaction with trichloroacetimidates, the protonation of the indazole and the nature of the electrophile dictate the regiochemical outcome.[13]
Question 3: How do substituents on the indazole ring affect the N1/N2 selectivity?
Answer: Substituents on the indazole ring have a profound impact on the regioselectivity of N-alkylation due to both electronic and steric effects.
-
Electronic Effects:
-
Electron-withdrawing groups (EWGs) at the C3, C5, or C7 positions can influence the acidity of the N-H proton and the nucleophilicity of the N1 and N2 nitrogens. For example, a C3-ester group can chelate with cations like Na⁺ to direct alkylation to the N1 position.[5]
-
Electron-donating groups (EDGs) can increase the electron density of the ring system, potentially affecting the relative nucleophilicity of the two nitrogen atoms.
-
-
Steric Effects:
Low Yield and Incomplete Conversion
Question 4: My reaction yield is low, or the reaction is not going to completion. What are the potential causes and how can I improve it?
Answer: Low yields or incomplete conversion in indazole N-alkylation can stem from several factors, including incomplete deprotonation, insufficiently reactive alkylating agents, or suboptimal reaction temperature.[14]
-
Troubleshooting Steps:
-
Evaluate the Base: Ensure you are using a base strong enough to fully deprotonate the indazole. For many applications, NaH is a reliable choice.[1][2] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, especially with more reactive alkylating agents and in polar aprotic solvents like DMF, but may require higher temperatures.[1][9] In some cases, using an insufficient amount of base can lead to incomplete conversion.[1][9]
-
Assess the Alkylating Agent: The reactivity of the alkylating agent is crucial. The general order of reactivity for alkyl halides is I > Br > Cl. If you are using a less reactive alkyl chloride, consider switching to the corresponding bromide or iodide, or converting the alcohol to a better leaving group like a tosylate or mesylate.
-
Optimize Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider increasing the temperature. For instance, some reactions that show no conversion at room temperature proceed to completion at 50 °C or higher.[9]
-
Solvent Choice: The solvent plays a critical role. While THF is excellent for N1 selectivity with NaH, polar aprotic solvents like DMF or DMSO can increase the reaction rate but may lead to a mixture of isomers.[1][5]
-
Purification and Analysis
Question 5: I'm having difficulty separating the N1 and N2 isomers. What are the best purification techniques?
Answer: The separation of N1 and N2 alkylated indazole isomers can be challenging due to their similar polarities.
-
Expert Recommendation:
-
Column Chromatography: This is the most common method for separating isomers at the lab scale. Careful selection of the eluent system is critical. A shallow gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) often provides the best separation.
-
Recrystallization: For larger-scale synthesis, recrystallization can be a more practical and cost-effective method for obtaining a single, pure isomer.[15] This requires screening various solvent systems to find one in which one isomer is significantly less soluble than the other.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative high-performance liquid chromatography (HPLC) can be employed.
-
Question 6: How can I definitively distinguish between the N1 and N2 alkylated isomers?
Answer: Unambiguous characterization of the N1 and N2 isomers is essential.
-
Expert Recommendation: Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the protons on the indazole ring and the alkyl group can provide clues. For example, the protons of the alkyl group attached to N1 often appear at a different chemical shift compared to when they are attached to N2.
-
¹³C NMR: The chemical shifts of the carbons in the indazole ring are also sensitive to the position of alkylation.
-
2D NMR (HMBC and NOESY): For definitive assignment, 2D NMR techniques are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons on the alkyl group and the carbons of the indazole ring (C3 and C7a), allowing for unambiguous assignment.[1] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the alkyl group protons and nearby protons on the indazole ring.
-
Data Presentation: Impact of Reaction Conditions on Regioselectivity
The following tables summarize the effect of different bases and solvents on the N-alkylation of a model indazole substrate.
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity
| Entry | Base (equiv.) | Solvent | Alkylating Agent | Temp (°C) | N1:N2 Ratio | Combined Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | DMF | n-pentyl bromide | 50 | 1.5 : 1 | 85 | [1] |
| 2 | NaH (1.2) | THF | n-pentyl bromide | 50 | >99 : 1 | 91 | [1] |
| 3 | Cs₂CO₃ (2.0) | DMF | n-pentyl bromide | 50 | 1.2 : 1 | 90 | [1] |
| 4 | Cs₂CO₃ (2.0) | Dioxane | ethyl tosylate | 90 | >95 : 5 | 96 | [6] |
| 5 | NaH (1.2) | DMF | n-pentyl bromide | 50 | 1.3 : 1 | 89 | [1] |
Table 2: Solvent Effects with Cs₂CO₃ as Base
| Entry | Solvent | Temp (°C) | N1 Product Yield (%) | Reference |
| 1 | DMF | 90 | 60 | [6] |
| 2 | DMSO | 90 | 54 | [6] |
| 3 | NMP | 90 | 42 | [6] |
| 4 | Dioxane | 90 | 96 | [6] |
| 5 | Toluene | 90 | 56 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Highly N1-Selective Alkylation
This protocol is optimized for achieving high N1 regioselectivity using NaH in THF.[1][16]
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.).
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the starting indazole (1.0 equiv.) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back down to 0 °C and add the alkylating agent (alkyl bromide or tosylate, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N1-alkylated indazole.
Protocol 2: General Procedure for Highly N2-Selective Alkylation via Mitsunobu Reaction
This protocol provides a general method for obtaining the N2 isomer using Mitsunobu conditions.[5][16][17]
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting indazole (1.0 equiv.), the desired alcohol (1.2-2.3 equiv.), and triphenylphosphine (PPh₃, 1.5-2.0 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 10-30 minutes, then allow it to warm to room temperature or gently heat to 50 °C.
-
Stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove, but careful chromatography should yield the pure N2-alkylated product.
Mandatory Visualizations
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Caption: Troubleshooting decision tree for low reaction yield.
References
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Alam, R. M., & Keating, J. J. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Humphrey, J. M., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. [Link]
-
Lu, P., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
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Technical Support Center: Purification of (2-methyl-2H-indazol-3-yl)methanol
Welcome to the technical support guide for the purification of (2-methyl-2H-indazol-3-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, we address common challenges encountered during its purification, offering troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our goal is to provide you with the expertise and validated protocols necessary to achieve high purity of your target compound.
Section 1: Troubleshooting Guide
This section tackles specific issues that may arise during the purification of this compound. Each entry details the problem, its probable causes, and a step-by-step resolution.
Issue 1: Presence of the N1-isomer, (1-methyl-1H-indazol-3-yl)methanol, in the final product.
Question: My final product of this compound is contaminated with its N1-isomer. How can I effectively separate them?
Probable Cause: The synthesis of N-methylated indazoles often yields a mixture of N1 and N2 isomers due to the poor selectivity of the alkylation reaction.[2] The 1H-tautomer of indazole is generally more stable than the 2H-tautomer, which can favor the formation of the N1-isomer.[3][4]
Solution:
Separating these isomers can be challenging due to their similar physical properties. However, two primary methods have proven effective:
1. Column Chromatography:
-
Rationale: Although sometimes considered unsuitable for industrial-scale production, column chromatography is a reliable method for laboratory-scale purification.[2] The slight difference in polarity between the N1 and N2 isomers can be exploited for separation.
-
Protocol:
-
Stationary Phase: Silica gel (200-300 mesh) is a standard choice.
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a gradient of ethyl acetate in hexane. A common starting point is 10% ethyl acetate in hexane, gradually increasing the polarity.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the desired N2-isomer.
-
Elution: The N2-isomer is generally less polar and will elute before the N1-isomer.
-
2. Recrystallization:
-
Rationale: Recrystallization from a carefully selected solvent system can be a highly effective and scalable method for isomer separation.[2] The key is to find a solvent or solvent mixture in which the solubility of the two isomers is significantly different.
-
Protocol:
-
Solvent Screening: Test a range of solvents and solvent mixtures. A mixture of a polar solvent (like methanol, ethanol, or acetone) and a non-polar co-solvent (like water or hexane) is often effective.[2]
-
Procedure:
-
Dissolve the impure solid in a minimum amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath.
-
The less soluble isomer will crystallize out first. The desired this compound may be the more soluble component in some solvent systems, remaining in the mother liquor, or it may be the one to crystallize. This needs to be determined empirically.
-
Filter the crystals and wash with a small amount of the cold solvent.
-
Analyze the purity of both the crystals and the mother liquor by HPLC or NMR to determine the location of your target compound.
-
-
Issue 2: Incomplete reaction and presence of starting materials.
Question: My purified product still contains unreacted starting materials like indazole or the methylating agent. What went wrong?
Probable Cause: Incomplete reactions can be due to several factors, including insufficient reaction time, suboptimal temperature, or issues with reagent stoichiometry and quality.
Solution:
1. Reaction Optimization:
-
Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring it with TLC or HPLC. If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary.
-
Reagent Stoichiometry: Use a slight excess of the methylating agent to drive the reaction to completion. However, be mindful that a large excess can lead to other side products.
2. Purification Strategy:
-
Aqueous Wash: If the starting material is a salt (e.g., indazole hydrochloride), an aqueous wash of the organic reaction mixture can effectively remove it.
-
Column Chromatography: As detailed in Issue 1, column chromatography is very effective at separating the product from less polar starting materials.
Issue 3: Product degradation or formation of byproducts.
Question: I'm observing unexpected spots on my TLC and peaks in my HPLC that don't correspond to my product or starting materials. What could be causing this?
Probable Cause: this compound, containing a benzylic alcohol, can be susceptible to oxidation or other degradation pathways, especially under harsh reaction or purification conditions (e.g., strong acids/bases, high heat).
Solution:
1. Control Reaction and Workup Conditions:
-
Temperature Control: Avoid excessive heating during the reaction and purification steps.
-
Inert Atmosphere: If oxidation is suspected, conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).
-
pH Neutrality: During aqueous workup, ensure the pH is kept near neutral to avoid acid or base-catalyzed degradation.
2. Purification of Polar Impurities:
-
Column Chromatography: A well-optimized column chromatography protocol can separate the desired product from more polar degradation products.
-
Recrystallization: If a suitable solvent is found, recrystallization can be effective in removing small amounts of impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of 95% or higher.[5][6]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound at 2-8°C.[5]
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing purity and separating isomers.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for purity assessment.
Q4: Can I use reverse-phase HPLC for purification?
A4: Yes, reverse-phase HPLC (RP-HPLC) can be a powerful tool for purifying this compound, especially for removing more non-polar impurities. A typical mobile phase would be a gradient of acetonitrile or methanol in water.[8]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Column Chromatography for Isomer Separation
| Step | Procedure | Rationale |
| 1 | Slurry Preparation | Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane). |
| 2 | Column Packing | Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. |
| 3 | Sample Loading | Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed. |
| 4 | Elution | Begin eluting with the initial mobile phase, collecting fractions. |
| 5 | Gradient | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| 6 | Fraction Analysis | Analyze the collected fractions by TLC to identify those containing the pure this compound. |
| 7 | Solvent Evaporation | Combine the pure fractions and remove the solvent under reduced pressure. |
Workflow for Purification Strategy
Caption: Decision workflow for purifying this compound.
References
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.).
- Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.).
- This compound - ChemShuttle. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- This compound 58536-48-4 wiki - Guidechem. (n.d.).
- This compound 58536-48-4 - Guidechem. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).
- Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. (n.d.).
- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. (n.d.).
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overcoming poor solubility of (2-methyl-2H-indazol-3-yl)methanol
Welcome to the technical support center for (2-methyl-2H-indazol-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and formulation of this compound, with a specific focus on overcoming its poor solubility. As Senior Application Scientists, we've structured this guide to not only provide protocols but to explain the scientific reasoning behind each step, ensuring a robust and reproducible experimental design.
Understanding the Challenge: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 58536-48-4 | [1][2][3] |
| Molecular Formula | C9H10N2O | [1][2][4] |
| Molecular Weight | 162.19 g/mol | [1][2][4] |
| Predicted LogP | 1.06560 | [1] |
| Physical Form | Colorless liquid or solid | [1][5] |
The predicted LogP of 1.06560 suggests that the compound is moderately lipophilic, which often correlates with poor aqueous solubility. The indazole ring is a weak base, and the methanol group can act as both a hydrogen bond donor and acceptor. These features are key to designing effective solubilization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm starting a new project with this compound. How should I prepare my initial stock solution?
Answer:
Preparing a concentrated stock solution in an appropriate organic solvent is the most common and effective starting point. This allows for dilution into your aqueous experimental medium while minimizing the risk of precipitation.
Initial Solvent Screening Protocol:
-
Selection of Solvents: Based on the compound's structure, start with common laboratory-grade organic solvents. We recommend Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol (EtOH).
-
Small-Scale Test:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into separate glass vials.
-
Add a measured volume of your chosen solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mg/mL).
-
Vortex vigorously for 1-2 minutes. Gentle heating (30-40°C) or sonication can be applied to assist dissolution.
-
Visually inspect for complete dissolution. If the compound dissolves, it is a suitable stock solvent.
-
-
Stock Solution Preparation: Once a suitable solvent is identified, prepare a larger volume of your stock solution (e.g., 10-50 mM). Store this stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (typically -20°C or -80°C) to ensure stability.
Question 2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my biological assay. What's happening and how can I fix it?
Answer:
This is a classic issue of a poorly soluble compound "crashing out" of solution when the solvent environment changes from organic to aqueous. The DMSO keeps the compound solubilized at high concentrations, but upon dilution into the buffer, the compound's low aqueous solubility limit is exceeded, leading to precipitation.
Here is a systematic approach to troubleshoot this issue:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Strategies to Prevent Precipitation:
-
pH Adjustment: The indazole moiety is weakly basic. Modifying the pH of your aqueous buffer can significantly impact solubility.
-
Mechanism: Protonating the indazole ring by lowering the pH will create a charged species, which is generally more water-soluble.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and your standard 7.4). Add your DMSO stock to each and observe for precipitation. You must ensure the altered pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[6][7]
-
-
Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent can increase the solubility of lipophilic compounds.[8]
-
Mechanism: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the solute to dissolve.
-
Recommended Co-solvents: Polyethylene glycol 300/400 (PEG-300/400), propylene glycol (PG), or ethanol.
-
Protocol:
-
Prepare a stock solution of your compound in 100% of the co-solvent (e.g., PEG-400).
-
Create a series of co-solvent/buffer mixtures (e.g., 10% PEG-400 in buffer, 20% PEG-400 in buffer).
-
Add the compound (from the organic stock) to these mixtures to determine the maximum solubility.
-
Important: Always run a vehicle control with the co-solvent alone to ensure it does not affect your assay.
-
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[6][8]
-
Mechanism: Above the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. The hydrophobic core of the micelle provides a favorable environment for this compound, effectively solubilizing it in the bulk aqueous phase.[6]
-
Recommended Surfactants: Non-ionic surfactants are generally preferred for biological assays due to lower toxicity. Common choices include Tween® 80 or Solutol® HS 15.[8]
-
Protocol:
-
Prepare your aqueous buffer containing the surfactant at a concentration above its CMC (e.g., 0.1% - 1% Tween® 80).
-
Add your DMSO stock solution dropwise to the surfactant-containing buffer while vortexing.
-
Observe for any signs of precipitation.
-
As with co-solvents, a vehicle control with the surfactant is essential.
-
-
| Strategy | Pros | Cons |
| pH Adjustment | Simple to implement, can be very effective for ionizable compounds. | pH change may be incompatible with the biological system. |
| Co-solvents | Effective at increasing solubility, many options available. | Can have biological effects, may require high concentrations. |
| Surfactants | Highly effective, can achieve significant solubility enhancement. | Can interfere with assays, potential for cell toxicity at high concentrations. |
Question 3: I need to formulate this compound for in vivo preclinical studies. What are the recommended approaches?
Answer:
Formulation for in vivo studies requires careful consideration of the route of administration, dose, and toxicity of the excipients. The goal is to achieve sufficient bioavailability for accurate pharmacokinetic and pharmacodynamic assessment.
Caption: Formulation strategies based on administration route.
1. For Oral Administration:
-
Aqueous Suspensions: This is often the simplest approach.
-
Method: Reduce the particle size of the solid compound through micronization or nanomilling. This increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[8][9] The micronized powder is then suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., a small amount of Tween® 80).
-
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can significantly enhance oral absorption.
-
Method: The compound is dissolved in a mixture of oils (e.g., triglycerides), surfactants, and co-surfactants.[10] When this mixture comes into contact with gastrointestinal fluids, it spontaneously forms a fine oil-in-water emulsion, which facilitates drug dissolution and absorption.
-
2. For Intravenous Administration:
IV administration requires the drug to be fully solubilized to prevent emboli.
-
Co-solvent/Surfactant Systems: A common approach is to use a mixture of excipients deemed safe for IV use.
-
Example Formulation: A common vehicle is Solutol® HS 15/Ethanol/Saline. The compound is first dissolved in ethanol, then Solutol® HS 15 is added, and the mixture is brought to the final volume with saline. The final concentration of organic solvents and surfactants must be kept within tolerable limits for the animal species being studied.[8]
-
-
Complexation with Cyclodextrins:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules like this compound, effectively shielding the hydrophobic parts of the molecule from water and increasing its solubility.[11]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their favorable safety profiles.
-
Protocol: Prepare an aqueous solution of the cyclodextrin. Add the compound and stir (or sonicate) until a clear solution is formed. The amount of cyclodextrin needed will depend on the stoichiometry of complex formation and must be determined experimentally.
-
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.
- Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
- Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Ascendia Pharma. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- Guidechem. (n.d.). This compound 58536-48-4.
- Guidechem. (n.d.). This compound 58536-48-4 wiki.
- ChemShuttle. (n.d.). This compound.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:58536-48-4.
- Sigma-Aldrich. (n.d.). 2-Methyl-2H-indazole-3-carboxylic acid | 34252-44-3.
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- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
common side reactions in the synthesis of 2-substituted indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during synthesis. Our goal is to explain the causality behind experimental outcomes and provide actionable protocols to improve regioselectivity and yield.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab.
Q1: My reaction to alkylate a 1H-indazole resulted in a mixture of two products that are very difficult to separate. What is happening and how can I fix it?
This is the most common challenge in the N-functionalization of indazoles. You are observing the formation of both N1 and N2-substituted regioisomers.
The Underlying Chemistry: The indazole ring possesses two nucleophilic nitrogen atoms and can exist in two tautomeric forms: the more thermodynamically stable 1H-indazole (benzenoid) and the less stable 2H-indazole (quinonoid)[1][2][3]. Direct alkylation of the 1H-indazole anion typically leads to a mixture of both N1 and N2 products, with the ratio being highly dependent on reaction conditions[1][3][4].
-
N1-Substituted Product: Generally the thermodynamically more stable isomer[2]. Its formation is often favored under conditions that allow for equilibrium.
-
N2-Substituted Product: Often the kinetically favored isomer[4]. Its formation can be promoted under specific, non-equilibrating conditions.
Visualization of the Core Problem
Caption: Competing pathways in indazole alkylation leading to a mixture of N1 and N2 regioisomers.
Troubleshooting Strategies:
-
Confirm Isomer Identity: Before optimizing, confirm the identity of your major and minor products. The 1H-NMR and 13C-NMR spectra of the two isomers are typically distinct enough for structural assignment[3]. HMBC NMR experiments can be particularly useful for correlating the N-alkyl CH₂ protons to the indazole ring carbons (C7a or C3) to definitively assign the regiochemistry[5].
-
Optimize for a Single Isomer: Instead of focusing on separating the mixture, it is often more efficient to modify the reaction to favor one isomer. See the detailed protocols in the FAQ section below.
-
Purification: If you must separate the isomers, it can be challenging.
-
Column Chromatography: This is the most common method, but isomers can have very similar Rf values. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of methanol or dichloromethane).
-
Recrystallization: This can be a powerful technique if a suitable solvent system is found. A patented method suggests using mixed solvents (e.g., acetone/water or THF/water) to selectively crystallize one isomer, achieving purities greater than 99%[6].
-
Q2: I am trying to synthesize a 2-substituted indazole, but my yields are consistently low, and I see a byproduct that appears to be a salt. What could this be?
Low yields in the synthesis of 2-alkyl-2H-indazoles can be due to poor regioselectivity (as discussed in Q1) or subsequent side reactions of the desired product. One such reaction is quaternarization.
The Underlying Chemistry: The 2-substituted-2H-indazole has a quinonoid structure. The transformation back to a more stable benzenoid aromatic system provides a driving force for a subsequent reaction with the alkylating agent, leading to the formation of a quaternary indazolium salt[4]. This is especially prevalent if excess alkylating agent is used or if the reaction is run for an extended time at high temperatures.
Troubleshooting Strategies:
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent or in slight excess (e.g., 1.05-1.1 equivalents).
-
Monitor Reaction Progress: Follow the reaction by TLC or LC-MS to determine the optimal time to quench. Stop the reaction as soon as the starting material is consumed to prevent over-alkylation of the product.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature to reduce the rate of the quaternarization side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control N1 vs. N2 regioselectivity in indazole alkylation?
Regioselectivity is a delicate balance of several factors, allowing you to steer the reaction toward your desired product.
| Factor | Conditions Favoring N1-Substitution (Thermodynamic) | Conditions Favoring N2-Substitution (Kinetic) | Rationale & References |
| Base & Solvent | NaH in THF is a highly effective system for achieving excellent N1-selectivity.[5][7] | K₂CO₃ in DMF can sometimes favor N2, though mixtures are common.[3] | The Na⁺ cation can coordinate with the N2 atom and an electron-rich C3 substituent, sterically blocking it and directing the electrophile to N1.[1] Polar aprotic solvents like DMF can solvate the cation, leading to a "freer" anion and often a mixture of products. |
| Reaction Type | Standard SN2 alkylation under equilibrating conditions (longer times, higher temperatures).[4] | Mitsunobu Reaction (e.g., PPh₃, DEAD/DIAD) with an alcohol provides high N2-selectivity.[1][7] | The Mitsunobu reaction proceeds through a different mechanism involving a phosphonium intermediate, which appears to sterically or electronically favor attack at the N2 position. |
| Substituents | Electron-donating groups or sterically bulky groups at C3 can favor N1.[7] | Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position confer excellent N2-selectivity (≥96%).[5][7] | Substituents modulate the electron density and steric accessibility of the N1 and N2 atoms. EWGs at C7 significantly influence the electronic character of the nearby N1, making the N2 position more nucleophilic. |
| Electrophile | Standard alkyl halides (e.g., bromides, iodides). | Alkyl 2,2,2-trichloroacetimidates in the presence of an acid promoter (e.g., TfOH) give high N2-selectivity.[8][9] | The nature of the leaving group and the activation method can dramatically alter the transition state, favoring one nitrogen over the other. The trichloroacetimidate method proceeds via protonation of the imide, facilitating nucleophilic displacement by the N2 nitrogen.[8] |
Q2: Can you provide a reliable protocol for synthesizing the N2-substituted isomer?
Yes, the Mitsunobu reaction is a robust and widely cited method for achieving high N2-selectivity.[1][7]
Protocol: N2-Selective Alkylation via Mitsunobu Reaction
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting 1H-indazole (1.0 equiv) and triphenylphosphine (TPP, 2.0 equiv).
-
Solvent: Dissolve the solids in anhydrous tetrahydrofuran (THF).
-
Reagents: Add the desired alcohol (2.0 equiv) to the solution.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise. Caution: DEAD and DIAD are hazardous; handle with care in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction to room temperature or gently heat to 50 °C.[1] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide (OPPh₃), a major byproduct. Purify by silica gel column chromatography. The N1-isomer may overlap with the OPPh₃ byproduct during analysis.[1]
Visualization of Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting poor regioselectivity in indazole synthesis.
References
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Mechanism of a Highly Selective N2 Alkyl
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry.
- Method for separating and purifying substituted indazole isomers.
- How to avoid N-1 vs N-2 isomeriz
- 2H-Indazole synthesis. Organic Chemistry Portal.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
- Possible reaction mechanism for indazole formation.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amin
- The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (2017). Indian Journal of Heterocyclic Chemistry.
Sources
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- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. d-nb.info [d-nb.info]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
how to prevent degradation of (2-methyl-2H-indazol-3-yl)methanol
Technical Support Center: (2-methyl-2H-indazol-3-yl)methanol
Document ID: TSC-INDZ-M01-v2.1
Last Updated: January 11, 2026
Introduction: Understanding the Stability of this compound
This compound (CAS 58536-48-4) is a key heterocyclic intermediate in pharmaceutical research and drug development.[1] Its structure, featuring a 2H-indazole core with a primary benzylic alcohol substituent, presents specific stability challenges. The primary alcohol group is susceptible to oxidation, a common transformation for benzylic alcohols, which can lead to the formation of aldehyde and carboxylic acid impurities.[2][3][4][5] Understanding these degradation pathways is crucial for maintaining the compound's purity, ensuring experimental reproducibility, and guaranteeing the integrity of downstream applications.
This guide provides in-depth troubleshooting advice and preventative protocols to mitigate the degradation of this compound during storage and experimental use.
Primary Degradation Pathway: Oxidation
The most significant chemical liability for this compound is the oxidation of its benzylic alcohol moiety. This process can occur under ambient conditions, accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.
The primary degradation products are:
-
(A) (2-methyl-2H-indazol-3-yl)formaldehyde (Aldehyde Impurity): The initial oxidation product.
-
(B) 2-methyl-2H-indazole-3-carboxylic acid (Carboxylic Acid Impurity): Formed from the overoxidation of the aldehyde.[3]
This oxidative process is a well-documented transformation for benzylic alcohols and represents the most probable cause of impurity formation.[2][6]
Caption: Probable oxidative degradation pathway of this compound.
Troubleshooting Guide: Diagnosis and Resolution
This section addresses common issues encountered by researchers.
Q1: I've observed a new, more polar peak in my HPLC analysis after storing my compound in a methanol solution for a week. What is it?
A1: The new, more polar peak is likely the 2-methyl-2H-indazole-3-carboxylic acid impurity. Carboxylic acids are significantly more polar than their corresponding alcohols and aldehydes, resulting in shorter retention times on reverse-phase HPLC. The initial aldehyde intermediate may also be present but could be in lower concentration if conditions favor overoxidation.
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to confirm the mass of the impurity. The expected [M+H]⁺ for the carboxylic acid (C9H8N2O2) is 177.06, compared to 163.08 for the starting material (C9H10N2O).
-
Check Solvent Purity: Ensure the methanol used was of high purity and de-gassed. Solvents can contain dissolved oxygen, which accelerates oxidation. Peroxides in older ether solvents (like THF or Dioxane) are particularly potent oxidants.
-
Implement Inert Atmosphere: When preparing solutions for storage, sparge the solvent with an inert gas (nitrogen or argon) for 5-10 minutes before dissolving the compound. Store the resulting solution under an inert atmosphere in a tightly sealed vial.
Q2: My solid compound, stored on the shelf, has developed a yellowish tint and shows multiple new spots on a TLC plate. What happened?
A2: This suggests slow, long-term oxidation and potential photodegradation. The yellowing is characteristic of the formation of conjugated impurities. Exposure to atmospheric oxygen and ambient lab lighting over time is the most probable cause.
Troubleshooting Steps:
-
Review Storage Conditions: The primary preventative measure is proper storage. Solid this compound should be stored under inert gas (argon or nitrogen), protected from light, and refrigerated.
-
Perform a Forced Degradation Study: To confirm the identity of the degradants, a controlled forced degradation study is recommended.[7][8] This involves intentionally stressing the compound under various conditions (see Protocol 1).
-
Purify if Necessary: If the compound has degraded, it must be re-purified, typically by column chromatography or recrystallization, before use. Confirm purity by HPLC and NMR after purification.
Caption: Logical workflow for troubleshooting compound degradation.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound? A: Based on its chemical structure and supplier recommendations, the optimal conditions are summarized below.
| Format | Temperature | Atmosphere | Light Condition |
| Solid | 2-8 °C | Inert Gas (Argon or N₂) | Amber Vial / Dark |
| Solution (e.g., in DMSO, MeOH) | -20 °C or -80 °C | Inert Gas (Argon or N₂) | Amber Vial / Dark |
Q: Can I store solutions of this compound in multi-well plates? A: This is not recommended for long-term storage due to the high surface area-to-volume ratio, which increases exposure to atmospheric oxygen. If plates must be used, prepare solutions fresh, seal plates tightly with foil seals, and use them as quickly as possible. For storage longer than 24 hours, aliquot into single-use vials under an inert atmosphere.
Q: Is the compound sensitive to pH? A: While the indazole ring itself is generally stable, extreme pH conditions should be avoided, especially during heating, as this can catalyze degradation pathways.[9] For reactions or formulations, maintain a pH range between 4 and 8 where possible. If acidic or basic conditions are required, conduct the experiment at the lowest effective temperature and for the shortest possible duration.
Experimental Protocols
Protocol 1: Basic Forced Degradation Study
This protocol helps identify potential degradants and establish a stability-indicating analytical method.[7][10]
Objective: To intentionally degrade the compound under controlled stress conditions to identify degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: Aliquot the stock solution into separate amber HPLC vials for each condition:
-
Acid Hydrolysis: Add 100 µL of 1N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 100 µL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Add 100 µL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Stress: Heat one vial of the stock solution at 80 °C for 48 hours.
-
Control: Keep one vial of the stock solution at 4 °C.
-
-
Neutralization & Analysis:
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The oxidative stress sample should definitively show the formation of the aldehyde and carboxylic acid impurities, confirming the primary degradation pathway.
References
-
Kuczmera, T.J., Puylaert, P., & Nachtsheim, B.J. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 1677–1683. Available at: [Link]
-
Beilstein-Institut. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein J Org Chem. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. PubMed Central. Available at: [Link]
-
ResearchGate. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. PubMed Central. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Available at: [Link]
-
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. Available at: [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
ResearchGate. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
MDPI. (2017). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. ATSDR. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 4. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Refining Purification Methods for Indazole Derivatives
Welcome to the Technical Support Center for Indazole Derivative Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. Indazoles, with their unique electronic properties and biological significance, often present specific purification hurdles that require a nuanced and well-understood approach.[1][2][3]
This resource is structured as a series of practical, in-depth questions and answers, addressing the common (and uncommon) issues faced in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop robust, scalable purification protocols.
Section 1: Troubleshooting Column Chromatography
Column chromatography is the workhorse of purification, yet the inherent basicity of the indazole nucleus can lead to frustrating complications with standard silica gel.[4]
Question 1: My indazole derivative is streaking badly or showing significant tailing on a silica gel TLC plate/column. What is happening and how can I fix it?
Answer:
This is the most common issue encountered when purifying nitrogen-containing heterocycles like indazoles.[4]
-
The Cause (Expertise & Experience): Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom(s) in the indazole ring (pKa ≈ 1.3) can undergo a strong acid-base interaction with these silanols.[5][6] This strong, non-specific binding slows the compound's elution in a non-uniform way, causing the characteristic "tailing" or streaking. In severe cases, this can lead to irreversible adsorption or on-column degradation.[7][8]
-
The Solution (Trustworthiness): The goal is to pacify the acidic silica surface. This is achieved by adding a small amount of a competitive base to your mobile phase.
-
Primary Recommendation: Add 0.1–1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA). The amine modifier will preferentially bind to the acidic sites on the silica, allowing your indazole derivative to elute cleanly with sharper bands.[7]
-
Alternative for Volatility: If TEA is difficult to remove under vacuum, a 7N solution of ammonia in methanol can be used as a polar modifier (e.g., Dichloromethane/Methanol system with 1-10% of a 10% NH4OH in MeOH stock solution).[8]
-
Alternative Stationary Phases: If base-modification is ineffective or undesirable, consider switching to a less acidic stationary phase like neutral or basic alumina. For very polar indazoles, reversed-phase (C18) chromatography is an excellent alternative.[7]
-
Question 2: I am trying to separate N-1 and N-2 alkylated regioisomers of my indazole, but they co-elute. How can I resolve them?
Answer:
The separation of N-1 and N-2 regioisomers is a notorious challenge in indazole chemistry because they often possess very similar polarities.[4][9] The 1H-tautomer is generally the more thermodynamically stable form.[1][5]
-
The Cause (Expertise & Experience): The overall polarity difference between N-1 and N-2 isomers can be minimal, leading to nearly identical Rf values in many standard solvent systems. The success of separation depends on exploiting subtle differences in how each isomer interacts with the stationary phase. The N-2 isomer often has a larger dipole moment, which can be a key factor to leverage.[5]
-
The Solution (Trustworthiness): Brute-force polarity changes are often ineffective. A strategic approach is required:
-
Solvent System Screening: Do not rely solely on Hexane/EtOAc. Test solvent systems with different selectivities. Dichloromethane/Methanol, Toluene/Acetone, or Chloroform/Methanol systems can offer unique interactions that may resolve the isomers.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method. Chiral stationary phases (CSPs), even for non-chiral molecules, can sometimes provide the unique stereochemical environment needed to resolve stubborn regioisomers. Polysaccharide-based columns (e.g., Chiralpak® series) are a good starting point.[10][11]
-
Crystallization: If chromatography fails, fractional crystallization can be highly effective. This relies on differences in solubility and crystal lattice packing energy between the isomers. A patent describes successfully separating isomers by recrystallizing from mixed solvent systems like acetone/water, ethanol/water, or THF/water.[12]
-
Section 2: Troubleshooting Crystallization
Crystallization is the most economical and scalable purification method, providing high-purity material when successful.[13]
Question 3: My indazole derivative "oils out" instead of crystallizing upon cooling. What should I do?
Answer:
"Oiling out" occurs when the solute's solubility drops so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is common when the solution is too concentrated or cooled too quickly.[7]
-
The Cause (Expertise & Experience): The melting point of the solute-solvent mixture is below the temperature of the solution. Impurities can also suppress the melting point and inhibit nucleation.
-
The Solution (Trustworthiness):
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[7]
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Do not place it directly in an ice bath. Slow cooling gives the molecules time to orient themselves properly into a crystal lattice.[14]
-
Induce Nucleation: If crystals still don't form, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[7] Adding a "seed crystal" from a previous pure batch is the most reliable method.[7]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent in which your compound has slightly lower solubility, or use an anti-solvent system (see protocol section).
-
Section 3: Handling Specific Impurities
Question 4: My reaction was a Suzuki or Heck coupling. How do I remove the residual palladium catalyst?
Answer:
Residual palladium is a common and critical impurity to remove, especially for pharmaceutical applications where limits are strictly regulated.[15]
-
The Cause (Expertise & Experience): Palladium catalysts, often used with phosphine ligands, can form soluble and insoluble species in the crude reaction mixture.[16] Simple filtration is often insufficient.
-
The Solution (Trustworthiness):
-
Filtration through Celite®: A simple and effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a 1-2 cm thick pad of Celite®. This will trap insoluble inorganic salts and palladium species.[17]
-
Activated Carbon: After initial filtration, treating the solution with activated carbon can effectively adsorb soluble palladium complexes.[18] However, be aware that it can also adsorb your product, so a preliminary test on a small scale is recommended.
-
Metal Scavengers: For trace amounts, solid-supported metal scavengers (e.g., resins with thiol or triazine functional groups) are highly effective.[15][19] The crude product solution is stirred with the scavenger resin, which selectively binds the palladium, and is then simply filtered off.
-
Section 4: FAQs - Frequently Asked Questions
Q: My indazole seems to be decomposing on the silica column. How can I confirm this and prevent it? A: To confirm, run a 2D TLC. Spot your compound in one corner of a square TLC plate, elute as normal, then turn the plate 90 degrees and elute again in the same solvent system.[20] If the compound is unstable, you will see new spots that are not on the diagonal. To prevent this, use the base-deactivation methods described in Question 1 or switch to a more inert stationary phase like alumina.[8][20]
Q: I have a chiral indazole derivative. What's the best approach for separating the enantiomers? A: Chiral HPLC is the gold standard. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for many heterocyclic compounds.[10][11] Start by screening columns like Chiralpak® or Chiralcel® with normal-phase (Hexane/Alcohol) and reversed-phase (Acetonitrile/Water or Methanol/Water) mobile phases.[10][21]
Q: Can I use distillation for purification? A: Distillation is only suitable for indazole derivatives that are thermally stable and have a relatively low boiling point. Given the high melting points of many indazoles (parent 1H-Indazole melts at 147-149 °C), this is generally not a preferred method unless dealing with low molecular weight, non-functionalized analogues.[6]
Section 5: Visualization & Workflows
Diagram 1: Purification Strategy Selection
This workflow helps in choosing the initial purification method based on the properties of the crude product.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting Column Chromatography
A logical flow for diagnosing and solving common column chromatography problems with indazoles.
Caption: Troubleshooting guide for indazole purification by column chromatography.
Section 6: Experimental Protocols
Protocol 1: General Procedure for Base-Modified Silica Gel Chromatography
-
TLC Analysis: Develop a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) for your compound, aiming for an Rf of ~0.3. To a vial of this eluent, add triethylamine (TEA) to a final concentration of 0.5% (v/v). Run a TLC with both the original and the TEA-modified eluent to confirm that tailing is eliminated.
-
Column Packing: Prepare the column slurry using the TEA-modified eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel if solubility is low.[20]
-
Elution: Run the column using the TEA-modified eluent. Collect fractions and monitor by TLC.
-
Work-up: Combine the pure fractions and remove the solvent in vacuo. Note that removing the last traces of TEA may require co-evaporation with a solvent like dichloromethane or gentle heating.
Protocol 2: Purification by Recrystallization from a Two-Solvent System
This method is ideal when finding a single perfect solvent is difficult.[14][22]
-
Solvent Selection: Identify a "soluble" solvent in which your compound is very soluble and a miscible "anti-solvent" in which it is poorly soluble. (e.g., Soluble: Dichloromethane, Anti-solvent: Hexane).
-
Dissolution: Dissolve the crude indazole in the minimum amount of the hot "soluble" solvent.
-
Addition of Anti-solvent: While the solution is still warm, add the "anti-solvent" dropwise until the solution just begins to turn cloudy (the saturation point).
-
Clarification: If the solution is cloudy, add a few drops of the hot "soluble" solvent to re-clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[22]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[14]
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
- Google Patents. (N.D.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Podolska, M., et al. (N.D.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
University of Colorado Boulder. (N.D.). Recrystallization. Retrieved from [Link]
-
S. D'Auria, et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Retrieved from [Link]
-
Chandramouli, J., et al. (2014). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Retrieved from [Link]
-
Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]
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PubMed. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Retrieved from [Link]
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Barnard College. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]
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ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?. Retrieved from [Link]
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Organic Chemistry Portal. (2023). Indazole synthesis. Retrieved from [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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Osaka Gas Chemicals Co., Ltd. (N.D.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
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PubMed. (1993). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Retrieved from [Link]
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Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
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National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]
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Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
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ResearchGate. (2022). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. Retrieved from [Link]
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Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
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ResearchGate. (2017). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]
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National Institutes of Health. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Retrieved from [Link]
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MDPI. (2023). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. Retrieved from [Link]
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ResearchGate. (2015). Is it possible that some additive with normal 230-400 mesh silica gel may aid in the column chromatographic separation of inseparable diastereomers?. Retrieved from [Link]
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Technical Support Center: Addressing Off-Target Effects of Indazole-Based Compounds
Last Updated: January 11, 2026
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors, particularly targeting protein kinases.[1][2] Approved drugs such as Axitinib and Pazopanib demonstrate the therapeutic success of this chemical class.[1][2] However, like many small molecule inhibitors, especially those targeting the highly conserved ATP-binding pocket of kinases, off-target interactions are a significant concern.[3] These unintended interactions can lead to ambiguous experimental results, cellular toxicity, or adverse effects in a clinical setting.[4][5]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to understand, identify, and mitigate the off-target effects of indazole-based compounds. We will cover common issues, provide detailed troubleshooting workflows, and present validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for indazole-based kinase inhibitors?
A1: Due to the indazole core's ability to form key hydrogen bonds within ATP-binding pockets, the most common off-targets are other kinases.[1][3] Many indazole derivatives show activity against a range of kinases, including VEGFR, Akt, Aurora kinases, and ROCK.[1][6] Non-kinase off-targets can also occur. For example, some kinase inhibitors have been shown to interact with targets like the hERG ion channel or metabolic enzymes such as NQO2.[7] Comprehensive profiling is essential to identify the specific off-target landscape for your compound.
Q2: My in vitro biochemical assay shows potent inhibition of my target kinase, but the cellular effect is much weaker. What's going on?
A2: This is a common discrepancy. Several factors could be at play:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
High Intracellular ATP: Biochemical assays are often run at low ATP concentrations. The high physiological ATP levels inside a cell (~1-10 mM) can outcompete your ATP-competitive inhibitor, reducing its effective potency.[3]
-
Cellular Efflux: The compound might be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[3]
-
Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells.
-
High Protein Binding: Sequestration by proteins in the serum-containing media can lower the free concentration of your inhibitor.[8]
Q3: I'm observing a cellular phenotype that is inconsistent with inhibiting my primary target. How do I confirm if this is an off-target effect?
A3: This is a classic sign of a potential off-target effect. The key is to systematically rule out other possibilities and then directly test for off-target engagement.
-
Confirm On-Target Engagement: First, verify that your compound is engaging the intended target in cells at the concentrations used. A technique like the Cellular Thermal Shift Assay (CETSA) is ideal for this.[9][10][11]
-
Dose-Response Analysis: Perform a careful dose-response curve for both the on-target effect (e.g., phosphorylation of a direct substrate) and the unexpected phenotype. If the phenotype occurs at a significantly different concentration than on-target inhibition, it's likely an off-target effect.[3]
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor of your target that has a different chemical scaffold. If it recapitulates the expected on-target phenotype without causing the unexpected one, this strongly suggests your indazole compound's off-target activity is responsible.
-
Kinome Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions.[3] Services like the KiNativ™ platform can provide in-depth analysis of inhibitor binding in a cellular context.[12][13]
Q4: How can I design better indazole compounds with fewer off-target effects?
A4: Mitigating off-target effects is a central challenge in drug design.[14] Strategies include:
-
Rational Drug Design: Use computational and structural biology to analyze the molecular structure of your target and known off-targets. This can help you design modifications to your indazole scaffold that enhance specificity.[4][14]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the indazole ring. Small changes can significantly alter the selectivity profile.[2][15] For example, adding bulky groups may prevent binding to kinases with smaller ATP pockets.
-
Progressive Optimization: Focus first on maximizing on-target affinity, and then, within that constrained chemical space, focus on minimizing off-target interactions.[4]
-
Early and Broad Profiling: Don't wait until late in the development process. Use high-throughput screening and kinome-wide profiling early to identify and eliminate promiscuous compounds.[14]
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific experimental problems and provides a logical workflow for diagnosing the cause.
Problem 1: Unexpected Cell Toxicity at Low Compound Concentrations
You observe significant cytotoxicity at concentrations well below the IC50 for your intended target.
-
Possible Cause 1: Potent Off-Target Inhibition. Your compound may be inhibiting a kinase or other protein that is essential for cell survival.[3]
-
Troubleshooting Step: Perform a kinome-wide selectivity screen at the cytotoxic concentration. Correlate highly inhibited kinases with known roles in cell viability.
-
Troubleshooting Step: Use a method like CETSA coupled with mass spectrometry (CETSA-MS) to perform an unbiased screen for protein targets that are stabilized by your compound in the cell.[16][17]
-
-
Possible Cause 2: Compound Aggregation. At certain concentrations, small molecules can form aggregates that lead to non-specific toxicity.[3]
-
Troubleshooting Step: Measure the particle size of your compound in media using dynamic light scattering (DLS).
-
Troubleshooting Step: Include a non-ionic detergent like Triton X-100 (0.01%) in your assay to disrupt aggregation and see if the toxicity is reduced.
-
Problem 2: Paradoxical Pathway Activation
Instead of inhibiting a signaling pathway, your compound causes the activation of the target itself or a parallel pathway.
-
Possible Cause 1: Inhibition of a Negative Feedback Loop. Many signaling pathways have negative feedback mechanisms. By inhibiting a kinase, you might inadvertently be blocking the phosphorylation of a component that normally dampens the pathway's activity.
-
Troubleshooting Step: Map out the known feedback loops for your target pathway. Use western blotting to check the phosphorylation status of key upstream and downstream nodes at multiple time points.
-
-
Possible Cause 2: Off-Target Activation. The compound could be directly or indirectly activating another kinase that leads to a compensatory signaling response.[18]
-
Troubleshooting Step: Use a broad-spectrum kinase inhibitor profiling service to identify unexpected kinases that are potently inhibited.[3] Investigate if these off-targets are known to cross-talk with your pathway of interest.
-
Workflow for Investigating Off-Target Effects
This diagram outlines a systematic approach to identifying and validating off-target effects.
Caption: A systematic workflow for identifying and mitigating off-target effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[10][11] This protocol uses Western Blot for detection.
Objective: To confirm that the indazole-based compound binds to its intended target in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the indazole compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Heat the aliquots at a range of different temperatures for 3 minutes (e.g., 40°C to 65°C), followed by cooling at 4°C for 3 minutes. One aliquot should remain at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Collect the supernatant and analyze the protein levels of the target of interest by Western Blot.
-
Analysis: Plot the band intensity for the target protein against the temperature for each compound concentration. A rightward shift in the melting curve in the presence of the compound indicates target engagement.[11]
Caption: Experimental workflow for a Western Blot-based CETSA experiment.
Protocol 2: Kinome Selectivity Profiling (General Workflow)
This protocol outlines the general steps for using a commercial service to assess the selectivity of your compound.
Objective: To identify the kinase off-targets of an indazole-based inhibitor.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of your indazole compound (e.g., 10 mM in 100% DMSO). Ensure purity is >95%.[3]
-
Assay Concentration Selection: Choose a screening concentration. A common starting point is 1 µM, which is often sufficient to identify physiologically relevant off-targets.[3]
-
Kinase Panel Selection: Select a diverse panel of kinases. A comprehensive screen should include representatives from all major kinase families.
-
Data Submission: Submit the compound to a reputable commercial vendor (e.g., those offering KiNativ™ or similar platforms).
-
Data Analysis: The service will provide data as percent inhibition for each kinase at the tested concentration.
-
Primary Hits: Identify kinases inhibited by >80-90%.
-
Secondary Hits: Note kinases with moderate inhibition (50-80%).
-
Visualization: Plot the results as a kinome tree map to visualize the selectivity profile.
-
Data Presentation: Comparing On-Target vs. Off-Target Potency
Once potential off-targets are identified, it's crucial to determine the potency of your compound against them compared to the intended target. This quantitative data helps prioritize which off-targets are most likely to be biologically relevant.
| Compound | Primary Target | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity Window (Off-Target/On-Target) |
| Indazole-A | Kinase X | 15 | Kinase Y | 300 | 20-fold |
| Indazole-A | Kinase X | 15 | Kinase Z | 8,500 | >500-fold |
| Indazole-B | Kinase X | 25 | Kinase Y | 75 | 3-fold |
In this hypothetical example, Indazole-A is significantly more selective than Indazole-B. The 3-fold selectivity window for Indazole-B against Kinase Y suggests a high likelihood of observing off-target effects related to Kinase Y inhibition in cellular experiments.
References
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- Marketwired. (2011, July 6). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling.
- Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710.
- GlobeNewswire. (2018, January 19). ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders.
- Benchchem. (n.d.). Technical Support Center: Interpreting Unexpected Results with Aurora Kinase Inhibitor-9.
- BioSpace. (2018, January 19). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders.
- Springer Link. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells.
- Benchchem. (n.d.). Troubleshooting off-target effects of Aurora kinase inhibitor-9.
- Li, H., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Gene Therapy.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Hu, Y., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Journal of Hematology & Oncology, 14(1), 76.
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- Wikipedia. (n.d.). Cellular thermal shift assay.
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- Dziekan, J. M., et al. (2021). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 16(10), 4834-4861.
- Wang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76.
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Drug Target Review. (2018, November 29). Technique to identify small molecules could speed up drug discovery. Retrieved from [Link]
- Abulwerdi, F. A., et al. (2019). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). Current Opinion in Chemical Biology, 52, 121-130.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8784.
- Benchchem. (n.d.). Kinase Selectivity of Indazole-Based Inhibitors: A Comparative Guide.
- Qin, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(13), 4215.
- Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- ACS Publications. (n.d.). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects.
- Gomez-Almaguer, G., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology, 14(1), e1005927.
- PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
- Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1297-1317.
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
- PubMed. (2010, June 28). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
- PubMed Central. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
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- ResearchGate. (2025, October 10). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- PubMed. (2023, February 8). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.
- PubMed Central. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- RSC Publishing. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP.
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storage and handling recommendations for (2-methyl-2H-indazol-3-yl)methanol
Welcome to the technical support center for (2-methyl-2H-indazol-3-yl)methanol (CAS: 58536-48-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and troubleshooting of common experimental issues. My aim is to equip you with the necessary knowledge to ensure the stability of this compound and the success of your experiments.
Section 1: Compound Stability and Storage
Proper storage and handling are critical to maintaining the integrity of this compound. The stability of this compound is influenced by temperature, light, and atmospheric conditions.
Storage Recommendations
For optimal stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or 2-8°C | While room temperature is generally acceptable for short-term storage, refrigeration at 2-8°C is recommended for long-term stability to minimize the risk of degradation. |
| Atmosphere | Sealed in a dry, inert atmosphere (e.g., argon or nitrogen) | This compound is sensitive to moisture and oxidation. Storing under an inert atmosphere will prevent degradation from these sources. |
| Light | Protect from light | Indazole derivatives can be susceptible to photodegradation. Storage in an amber vial or in a dark location is advised. |
Forced Degradation Studies: A Proactive Approach
To anticipate potential degradation pathways, forced degradation studies are an invaluable tool. These studies intentionally expose the compound to harsh conditions to identify likely degradation products and inform the development of stability-indicating analytical methods.[1][2]
A recommended protocol for a forced degradation study is outlined below:
Caption: Workflow for a forced degradation study.
Section 2: Experimental Protocols and Methodologies
The hydroxymethyl group at the 3-position of the indazole ring is a versatile handle for further chemical modifications. Below are representative protocols for common transformations.
Protocol: Ether Synthesis (Williamson Ether Synthesis)
This protocol describes the synthesis of a benzyl ether derivative from this compound.
Step-by-Step Methodology:
-
Deprotonation: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as THF or DMF.
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature, monitoring its progress by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.
-
Work-up: Once the reaction is complete, quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol: Esterification
This protocol outlines the formation of an ester from this compound and an acyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents), in an anhydrous solvent like dichloromethane (DCM) or THF.
-
Cool the mixture to 0°C in an ice bath.
-
Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with a dilute aqueous acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting ester by column chromatography or recrystallization.
Section 3: Troubleshooting and FAQs
This section addresses common issues that researchers may encounter during the synthesis, purification, and handling of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction involving the alkylation of an indazole precursor to synthesize this compound resulted in a mixture of two isomers. How can I separate them and prevent this in the future?
A1: The formation of both N1 and N2-alkylated indazole isomers is a well-documented challenge in indazole chemistry.[3][4][5][6][7][8][9] The ratio of these isomers is highly dependent on reaction conditions such as the choice of base, solvent, and electrophile.[4][6][8]
-
Troubleshooting Separation:
-
Column Chromatography: The two isomers can often be separated by silica gel column chromatography, though they may have similar polarities. A careful selection of the eluent system is crucial.
-
Recrystallization: A patent for separating substituted indazole isomers suggests using a mixed solvent system for recrystallization, such as acetone/water, ethanol/water, or acetonitrile/water.[10] The difference in solubility between the two isomers in a specific solvent mixture can be exploited for efficient separation.[10]
-
-
Preventing Isomer Formation:
-
Reaction Conditions: The regioselectivity of indazole alkylation is complex. Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is often the kinetic product.[7] Using a strong, non-coordinating base like sodium hydride in a solvent like THF often favors the N1 isomer, while different conditions may favor the N2 product.[4][5][8] Careful optimization of your reaction conditions is necessary to favor the desired isomer.
-
Q2: I am observing degradation of my this compound sample upon storage or during my reaction work-up. What are the likely causes and how can I mitigate them?
A2: Degradation can occur due to oxidation, photodegradation, or exposure to strong acids or bases.
-
Oxidation: The benzylic alcohol functionality is susceptible to oxidation, which can convert it to the corresponding aldehyde or carboxylic acid.[11][12][13][14][15]
-
Mitigation: Avoid exposure to strong oxidizing agents. During storage, an inert atmosphere is recommended. If oxidation is suspected during a reaction, consider using degassed solvents and running the reaction under an inert atmosphere.
-
-
Photodegradation: Indazole rings can undergo photochemical reactions, such as rearrangement to benzimidazoles, when exposed to UV light.
-
Mitigation: Store the compound in an amber vial or in the dark. Protect your reactions from direct light, especially if they are run for extended periods.
-
-
Acid/Base Instability: While generally stable under neutral conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to degradation. The benzylic alcohol may undergo acid-catalyzed dehydration.
-
Mitigation: Use mild acidic or basic conditions when possible during your reactions and work-ups. Avoid prolonged heating in the presence of strong acids or bases.
-
Caption: A troubleshooting flowchart for common experimental issues.
Q3: I am having difficulty dissolving this compound in my desired solvent. What is its solubility profile?
A3: Specific solubility data for this compound is not widely published. Therefore, it is recommended to determine its solubility in your desired solvents experimentally. A general protocol for determining solubility is provided below.
-
Qualitative Solubility Test:
-
Place a small amount (a few milligrams) of the compound into a vial.
-
Add the chosen solvent dropwise while vortexing or stirring.
-
Observe if the compound dissolves completely. This will give you a qualitative sense of its solubility.
-
-
Quantitative Solubility Determination (Shake-Flask Method): [16][17][18][19][20]
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Based on its structure, this compound is expected to have moderate polarity. It is likely soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, with lower solubility in non-polar solvents like hexanes.
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-Fenton Process. (n.d.). Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 8). ResolveMass. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. (n.d.). RSC Publishing. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Sop for force degradation study. (2023, December 27). Pharma Dekho. Retrieved from [Link]
-
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved from [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Retrieved from [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
-
Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. (n.d.). Retrieved from [Link]
-
How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. Retrieved from [Link]
-
Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. (n.d.). Retrieved from [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). National Institutes of Health. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). National Institutes of Health. Retrieved from [Link]
-
hplc method for separating enantiomers of imidazole derivatives - antifungal compounds. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. (2019, December 11). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Development of a selective and scalable N 1-indazole alkylation. (2024, February 20). RSC Advances (RSC Publishing). Retrieved from [Link]
- Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
-
Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases. (n.d.). RSC Publishing. Retrieved from [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025, December 22). ResearchGate. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved from [Link]
-
(PDF) Photochemical Oxidation of Benzyl Alcohol. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (n.d.). Connect Journals. Retrieved from [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork. Retrieved from [Link]
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- 20. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
Technical Support Center: Scaling Up the Synthesis of (2-methyl-2H-indazol-3-yl)methanol
Welcome to the technical support center for the synthesis of (2-methyl-2H-indazol-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this important synthesis. As a key intermediate in the development of kinase inhibitors and other pharmaceuticals, robust and reproducible synthesis of this molecule is critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Overview of the Synthesis
The most direct and common synthetic route to this compound is the reduction of the corresponding aldehyde, 2-methyl-2H-indazole-3-carbaldehyde. This transformation is a standard carbonyl reduction, but its success on a larger scale depends on careful selection of reagents, control of reaction conditions, and proper work-up procedures.
The core transformation is as follows:
This guide will focus on troubleshooting the reduction step, which is the most critical part of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for this synthesis? A1: The most common method is the reduction of 2-methyl-2H-indazole-3-carbaldehyde using a hydride-based reducing agent. For scalability, sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is often preferred due to its operational simplicity, lower cost, and safer work-up compared to more powerful reagents like lithium aluminum hydride (LiAlH₄).[2]
Q2: Which reducing agent is better for this reaction: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)? A2: Both can be effective, but the choice depends on scale, available equipment, and safety considerations.
-
Sodium Borohydride (NaBH₄) is a milder reducing agent, ideal for selectively reducing aldehydes and ketones.[2][3] It is stable in alcoholic and even aqueous solutions (if alkaline), making the reaction setup and work-up straightforward and safer for scale-up.
-
Lithium Aluminum Hydride (LiAlH₄) is a much stronger, non-selective reducing agent.[4] While highly effective, it reacts violently with protic solvents (like water and alcohols) and requires strictly anhydrous conditions (e.g., dry THF or ether). Its work-up is also more hazardous, involving careful quenching to manage hydrogen gas evolution.[4] For this specific transformation, the high reactivity of LiAlH₄ is unnecessary and introduces operational complexities, making NaBH₄ the more practical choice.
Q3: What are the critical parameters to monitor when scaling up? A3: The three most critical parameters are:
-
Temperature Control: The reduction is exothermic. On a larger scale, the addition of the reducing agent must be done portion-wise or via a dropping funnel, with efficient cooling (e.g., an ice bath) to maintain the internal temperature, typically between 0-10 °C. Runaway reactions can lead to side products and safety hazards.
-
Stoichiometry: While a slight excess of the reducing agent is common, a large excess can complicate the work-up and purification. Use 1.0-1.5 molar equivalents of NaBH₄.
-
Reaction Monitoring: Do not rely solely on time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. This prevents premature work-up (incomplete reaction) or unnecessarily long reaction times that could lead to side reactions.
Q4: What kind of yield can I realistically expect? A4: With an optimized protocol, yields for this type of aldehyde reduction are typically high. On a lab scale, you can expect yields in the range of 85-95%. When scaling up, a well-executed process should still yield over 80%. Lower yields often point to issues with reagent quality, work-up, or purification, which are addressed in the troubleshooting section below.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.
Workflow & Troubleshooting Logic
The following diagram outlines the general experimental workflow and the points where troubleshooting is often required.
Caption: General workflow for the reduction of 2-methyl-2H-indazole-3-carbaldehyde.
Issue 1: Incomplete or Stalled Reaction
Q: My TLC analysis shows a significant amount of starting material remaining even after the recommended reaction time. What went wrong?
A: This is a common issue, often related to the reducing agent or reaction conditions. Let's break down the possibilities.
-
Cause A: Inactive Sodium Borohydride.
-
Explanation: NaBH₄ is a stable solid, but it can degrade over time, especially if improperly stored and exposed to atmospheric moisture. This leads to a loss of hydride activity.
-
Solution:
-
Use a fresh bottle of NaBH₄ from a reliable supplier.
-
Check for activity: A simple qualitative test is to add a small amount of the NaBH₄ to a protic solvent like ethanol. You should observe bubbling (hydrogen evolution). If there is no gas evolution, the reagent is likely dead.
-
Add more reagent: If the reaction has stalled, you can try adding another 0.3-0.5 equivalents of NaBH₄. However, be cautious as this can complicate the work-up. Using fresh reagent from the start is always the better option.
-
-
-
Cause B: Incorrect Solvent.
-
Explanation: The choice of solvent is crucial for NaBH₄ reductions. While methanol and ethanol are standard, using aprotic solvents like THF or DCM without a phase-transfer catalyst or additives will result in a very slow or stalled reaction, as the reagent has poor solubility in these solvents.[2]
-
Solution: The reaction should be performed in a protic solvent, with methanol being the most common and effective choice.[5] If your substrate has poor solubility in methanol, a mixture of THF/methanol or ethanol can be used.
-
-
Cause C: Temperature is too Low.
-
Explanation: While the initial addition of NaBH₄ is done at 0 °C for control, the reaction itself may require warming to room temperature to go to completion. If the reaction mixture is kept at 0 °C for the entire duration, it may proceed very slowly.
-
Solution: After the initial exothermic phase is controlled at 0 °C (typically 15-30 minutes after the addition is complete), allow the reaction to warm to room temperature and continue stirring. Monitor the progress by TLC.
-
Issue 2: Significant Byproduct Formation
Q: My TLC plate shows the product spot, but also several other spots that I can't identify. How do I prevent this?
A: Byproduct formation usually points to impurities in the starting material or non-optimal reaction conditions.
-
Cause A: Impure Starting Aldehyde.
-
Explanation: The purity of the 2-methyl-2H-indazole-3-carbaldehyde is paramount. Impurities from its synthesis (e.g., unreacted precursors, over-oxidized carboxylic acid) will carry through and may react with NaBH₄, leading to a complex product mixture.
-
Solution:
-
Verify Purity: Check the purity of your starting aldehyde by NMR and LC-MS before starting the reaction.
-
Purify if Necessary: If the aldehyde is impure, purify it by column chromatography or recrystallization first. A clean starting material is essential for a clean reaction.
-
-
-
Cause B: Formation of Borate Esters and Work-up Issues.
-
Explanation: During the reduction, the initial product is an alkoxyborate intermediate. If the work-up is not performed correctly, these intermediates can persist or lead to other byproducts.[2]
-
Solution:
-
Proper Quenching: After the reaction is complete (confirmed by TLC), quench it by slowly adding acetone or by acidifying the mixture with dilute acid (e.g., 1M HCl) at 0 °C. This hydrolyzes the borate esters and destroys any excess NaBH₄.
-
pH Adjustment: During aqueous extraction, ensure the pH is adjusted correctly. The product, this compound, is a neutral molecule and should extract readily into common organic solvents like ethyl acetate or DCM. The indazole nitrogen atoms are weakly basic, so in strongly acidic solutions, the product may become protonated and move into the aqueous layer. If you used an acidic quench, neutralize the solution with a base like NaHCO₃ before extraction.
-
-
Issue 3: Low Yield or Product Loss During Work-up and Purification
Q: The reaction went to completion according to TLC, but my final isolated yield is very low. Where could my product have gone?
A: Product loss is most common during the extraction and purification steps. Let's troubleshoot this.
-
Cause A: Emulsion During Extraction.
-
Explanation: On a larger scale, vigorous shaking during extraction can lead to the formation of stable emulsions, especially if inorganic salts (boron salts from the work-up) are present. This traps the product between the two layers, making separation impossible.
-
Solution:
-
Gentle Extraction: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times.
-
Break the Emulsion: If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Alternatively, letting the mixture stand for an extended period or filtering the entire mixture through a pad of Celite® can help break the emulsion.
-
-
-
Cause B: Improper Column Chromatography.
-
Explanation: The product is a relatively polar alcohol. Using an incorrect solvent system for column chromatography can result in poor separation from impurities or irreversible adsorption onto the silica gel.
-
Solution:
-
Determine the Right Eluent: Before running a large column, determine the optimal eluent system using TLC. A common system for this type of molecule is a mixture of ethyl acetate and hexanes (e.g., starting with 20:80 and gradually increasing the polarity to 50:50). The target Rf value for your product on the TLC plate should be around 0.25-0.35 for good separation.
-
Avoid Highly Polar Solvents: Using pure methanol or other highly polar solvents to "flush" the column can dissolve some of the silica gel, contaminating your final product. If the product is not eluting, it is better to use a mixture with a high percentage of ethyl acetate or a small percentage of methanol in DCM (e.g., 1-5%).
-
-
Experimental Protocols & Data
Recommended Protocol: Sodium Borohydride Reduction
This protocol is optimized for safety, scalability, and high yield.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-methyl-2H-indazole-3-carbaldehyde (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq.) to the stirred solution in small portions over 20-30 minutes. Caution: The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation and monitor the temperature to keep it below 15 °C.
-
Reaction: After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Stir for an additional 1-3 hours, monitoring the reaction's progress by TLC (e.g., 40% Ethyl Acetate in Hexanes) until the starting aldehyde spot has completely disappeared.
-
Quenching: Cool the flask back down to 0 °C in an ice bath. Slowly and carefully add acetone (approx. 2 mL per gram of aldehyde) to quench any excess NaBH₄. Stir for 15 minutes.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and ethyl acetate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford this compound as a pure solid.
Data Summary Table
| Parameter | Method 1: Sodium Borohydride | Method 2: Lithium Aluminum Hydride |
| Molar Equivalents | 1.0 - 1.5 eq. | 0.5 - 1.0 eq. |
| Solvent | Methanol, Ethanol | Anhydrous THF, Anhydrous Diethyl Ether |
| Temperature | 0 °C to Room Temperature | 0 °C |
| Typical Time | 1 - 4 hours | 0.5 - 2 hours |
| Work-up | Quench with acetone or dilute acid | Fieser work-up (sequential H₂O, NaOH, H₂O)[4] |
| Pros | Safer, easier work-up, cheaper, tolerant of protic solvents | Faster, more powerful (unnecessary here) |
| Cons | Slower than LAH | Hazardous, requires anhydrous conditions, violent quench |
Visualizations
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common synthesis problems based on TLC analysis.
Caption: A decision tree for troubleshooting the reduction based on TLC analysis.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
This compound. MySkinRecipes. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
The reduction of aldehydes and ketones by sodium tetrahydridoborate. Chemistry LibreTexts. [Link]
-
Lithium Aluminum Hydride (LAH). Myers Research Group, Harvard University. [Link]
-
RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES: METHANOL. Pure and Applied Chemistry. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 1H- vs. 2H-Indazole Isomers: A Medicinal Chemistry Perspective
For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in modern medicinal chemistry. Its versatile biological activities have led to the development of numerous clinical candidates and approved drugs. However, the nuanced yet critical difference between its two main tautomeric forms, 1H-indazole and 2H-indazole, often dictates the success or failure of a drug discovery program. This guide provides an in-depth, objective comparison of the biological performance of these isomers, supported by experimental data and mechanistic insights, to empower informed decisions in the design of next-generation therapeutics.
Structural and Electronic Distinctions: The Foundation of Differential Activity
Indazole is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring. The position of the single hydrogen atom on the pyrazole nitrogen gives rise to two principal tautomers: 1H-indazole and 2H-indazole. While seemingly minor, this structural isomerization profoundly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, which in turn govern its interaction with biological targets.
The 1H-indazole tautomer is generally the more thermodynamically stable form.[1] This stability has significant implications for its prevalence in biological systems and its favorability as a core scaffold in drug design. In contrast, the 2H-indazole isomer, while less stable, can be preferentially formed under certain synthetic conditions and may offer unique interaction patterns with specific biological targets.
Comparative Biological Activity: A Tale of Two Isomers
The choice between a 1H- and 2H-indazole core is not arbitrary; it is a critical design element that can dramatically influence a compound's potency, selectivity, and overall pharmacological profile. Below, we explore the comparative biological activities of these isomers in key therapeutic areas.
Cannabinoid Receptor Modulation: A Clear Win for the 1H-Isomer
The endocannabinoid system is a key therapeutic target for a range of conditions, and indazole-based compounds have emerged as potent modulators of cannabinoid receptors 1 and 2 (CB1 and CB2). In this area, a direct comparison of 1H- and 2H-indazole isomers reveals a stark difference in activity.
A study focused on synthetic cannabinoids unequivocally demonstrated that 1-alkyl-1H-indazole derivatives are high-potency agonists at both CB1 and CB2 receptors. In stark contrast, the corresponding 2-alkyl-2H-indazole regioisomers exhibited only low-potency (micromolar) agonist activity at these receptors. This significant drop in potency underscores the critical role of the N1-substitution for effective engagement with cannabinoid receptors.
Table 1: Comparative Cannabinoid Receptor Activity of 1H- vs. 2H-Indazole Isomers
| Compound Class | Isomer | Target | Activity |
| Synthetic Cannabinoids | 1H-indazole | CB1/CB2 | High-potency agonist |
| 2H-indazole | CB1/CB2 | Low-potency agonist |
This dramatic difference in activity is likely due to the specific orientation of the N1-substituent, which is crucial for fitting into the binding pocket of the CB1 and CB2 receptors and making the necessary hydrophobic and hydrogen-bonding interactions.
Kinase Inhibition: The Dominance of the 1H-Scaffold in Oncology
Protein kinases are a major class of drug targets, particularly in oncology. The indazole scaffold is a privileged structure in the design of kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring a 1H-indazole core.[2]
While direct head-to-head comparisons of 1H- and 2H-isomers of the same kinase inhibitor are less common in the literature, the overwhelming prevalence of 1H-indazole-based kinase inhibitors in successful clinical and preclinical studies strongly suggests its superiority. The geometry of the 1H-indazole allows it to act as an effective hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a hallmark of many potent and selective kinase inhibitors.
The 2H-indazole scaffold, while less common, has been explored for its potential to target specific kinases. However, the structural constraints imposed by the N2-substitution often lead to less favorable interactions with the highly conserved ATP-binding site of most kinases.
Anti-inflammatory Activity: A More Complex Picture
The anti-inflammatory properties of indazole derivatives have been recognized for decades, with drugs like benzydamine (a 1H-indazole) being used clinically. Both 1H- and 2H-indazole derivatives have been reported to possess anti-inflammatory and antimicrobial activities.
Interestingly, some studies suggest that for certain anti-inflammatory and antimicrobial applications, 2H-indazole derivatives can exhibit significant potency. This suggests that the optimal isomer may be target-dependent. For instance, the anti-inflammatory effects of indazoles are often attributed to the inhibition of enzymes like cyclooxygenase (COX). The subtle differences in the shape and electronic properties of the 1H and 2H isomers may allow for differential binding to the active sites of various inflammatory mediators.
Mechanistic Insights: Why the Isomer Matters
The observed differences in biological activity between 1H- and 2H-indazole isomers can be rationalized at the molecular level. The position of the nitrogen-bound hydrogen or substituent dictates the molecule's hydrogen bonding potential and overall shape, which are critical for molecular recognition by a biological target.
For instance, in kinase inhibition, the N1-H of the 1H-indazole often acts as a hydrogen bond donor to an acceptor in the kinase hinge region, while a substituent at the 3-position can be directed towards the solvent-exposed region. In the 2H-isomer, the N2-substituent would project into a different region of the binding pocket, which may not be as accommodating.
Molecular docking studies can provide valuable insights into these differential binding modes. For example, comparative docking of 1H- and 2H-indazole derivatives into a kinase active site would likely reveal a more favorable binding energy and a greater number of critical interactions for the 1H-isomer, explaining its superior inhibitory activity.
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal isomer for a given biological target, a robust experimental workflow is essential. This typically involves the synthesis of both isomers, followed by a battery of in vitro and cell-based assays.
Synthesis and a Separation of 1H- and 2H-Indazole Isomers
A common route to a mix of N-alkylated indazole isomers is the reaction of indazole with an alkyl halide in the presence of a base. The resulting mixture of 1H- and 2H-isomers can then be separated by column chromatography.
Step-by-step methodology:
-
Reaction Setup: To a solution of indazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride).
-
Alkylation: Add the desired alkyl halide dropwise to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the 1H- and 2H-isomers.
-
Characterization: Confirm the identity and purity of each isomer using NMR spectroscopy and mass spectrometry.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Step-by-step methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate peptide, ATP, and the test compounds (both 1H- and 2H-isomers) in an appropriate assay buffer.
-
Assay Plate Setup: In a 96- or 384-well plate, add the test compounds at various concentrations. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Kinase Reaction: Initiate the reaction by adding the kinase and substrate to the wells, followed by the addition of ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each isomer.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cells.
Step-by-step methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1H- and 2H-indazole isomers for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each isomer.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the structural differences between the isomers and a typical experimental workflow.
Caption: Structural isomers of indazole and their general correlation with biological potency.
Caption: Experimental workflow for the comparative evaluation of 1H- and 2H-indazole isomers.
Conclusion and Future Directions
The evidence strongly indicates that for many mainstream therapeutic targets, particularly cannabinoid receptors and protein kinases, the 1H-indazole isomer is the superior scaffold, consistently demonstrating higher potency. This is largely attributed to its greater thermodynamic stability and its ability to form key interactions within the binding sites of these targets.
However, the biological potential of the 2H-indazole isomer should not be entirely dismissed. In certain contexts, such as for some anti-inflammatory and antimicrobial targets, it may offer a unique and advantageous pharmacological profile. Therefore, a comprehensive evaluation of both isomers in the early stages of drug discovery is a prudent strategy.
Future research should focus on generating more direct, head-to-head comparative data for a wider range of biological targets. Furthermore, the application of advanced computational techniques and structural biology will be invaluable in elucidating the precise molecular determinants of isomer-specific activity, paving the way for the rational design of more potent and selective indazole-based therapeutics.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-Indazole Analogs as PARP Inhibitors
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions with a multitude of biological targets.[1][2] Among its derivatives, the 2-methyl-indazole moiety has proven particularly fruitful in the development of potent enzyme inhibitors, most notably for Poly(ADP-ribose) polymerase (PARP).[3] The PARP family of enzymes, especially PARP-1 and PARP-2, are critical players in the DNA damage response. Their inhibition has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[4][5]
This guide provides a detailed comparison of 2-methyl-indazole analogs, focusing on the structure-activity relationships (SAR) that govern their potency and selectivity as PARP inhibitors. We will dissect the key structural modifications that enhance inhibitory activity, drawing on experimental data from seminal studies in the field.
The 2-Methyl-Indazole Core: A Foundation for Potency
The archetypal 2-methyl-indazole PARP inhibitor is Niraparib (MK-4827), a potent and highly selective inhibitor of PARP-1 and PARP-2.[4][6] Its discovery highlighted the importance of the 2-substituted-indazole-7-carboxamide core. All clinically relevant PARP inhibitors are designed to mimic the nicotinamide portion of the NAD+ substrate, competing for the enzyme's active site.[7] The indazole core of Niraparib effectively occupies this pocket, with the 7-carboxamide group forming crucial hydrogen bonds that anchor the molecule.
The SAR exploration of this scaffold reveals that modifications at several key positions on the indazole ring and its substituents dramatically influence inhibitory activity.
SAR Analysis: Key Substitutions and Their Impact
1. The N-2 Position Substitution:
The substitution at the N-2 position of the indazole ring is critical for potent PARP inhibition. While Niraparib features a phenyl group at this position, extensive research has demonstrated that this can be varied to fine-tune activity. For instance, replacing the phenyl ring with other aromatic or heteroaromatic systems can modulate potency and pharmacokinetic properties. However, the planarity and specific interactions of the phenyl ring in Niraparib contribute significantly to its high affinity.
2. The Indazole Ring: The C-5 Position
Exploration of substitutions on the indazole ring itself has yielded significant improvements in potency. A key example is the introduction of a fluorine atom at the C-5 position.
| Compound | R Group (at C-5) | PARP-1 IC50 (nM) |
| Lead Compound 6 | H | 11 |
| Analog 48 | F | 4 |
| Data sourced from Scarpelli et al. (2010). This study focused on 2-phenyl-2H-indazole-7-carboxamides, a class directly related to the 2-methyl-indazole core of Niraparib.[3] |
As shown in the table, the addition of a fluorine atom at the C-5 position resulted in a nearly three-fold increase in PARP-1 inhibitory potency.[3] This enhancement is likely due to favorable electronic interactions within the enzyme's active site. The electron-withdrawing nature of fluorine can alter the charge distribution of the indazole ring system, leading to stronger binding.
3. The 7-Carboxamide Moiety:
The carboxamide group at the C-7 position is a critical pharmacophore. It typically engages in hydrogen bonding interactions with key residues in the PARP active site. Modifications to this group are generally detrimental to activity. However, the nature of the substituent on the amide nitrogen can be varied. In Niraparib, this is a piperidin-3-yl group, which extends into a solvent-exposed region and can be modified to improve properties like solubility and cell permeability.
Experimental Validation: PARP-1 Enzymatic Assay
To quantify and compare the potency of different 2-methyl-indazole analogs, a robust and reproducible experimental protocol is essential. The following is a standard protocol for an in vitro PARP-1 enzymatic assay.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. The amount of incorporated biotin is then quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. Inhibition of PARP-1 by a test compound results in a decreased signal.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well high-binding plate with histones and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.
-
Compound Addition: Add serial dilutions of the 2-methyl-indazole analogs (test compounds) to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Reaction Initiation: Add a reaction mixture containing activated PARP-1 enzyme and biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Washing: Wash the plate thoroughly to stop the reaction and remove unbound reagents.
-
Detection: Add a streptavidin-HRP conjugate to the wells and incubate. This will bind to the biotinylated ADP-ribose incorporated onto the histones.
-
Final Wash: Wash the plate again to remove unbound streptavidin-HRP.
-
Signal Generation: Add a chemiluminescent HRP substrate (e.g., TMB) and measure the light output using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Caption: Workflow for a PARP-1 enzymatic inhibition assay.
Mechanistic Insight: The Role of PARP in DNA Repair
PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality. In cells with a functional homologous recombination (HR) pathway for DNA repair, the inhibition of PARP-1 (which is primarily involved in single-strand break repair) is not lethal. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA mutations), the inhibition of PARP-1 leads to the accumulation of double-strand breaks during DNA replication, which cannot be repaired, ultimately causing cell death.[8]
Furthermore, potent PARP inhibitors can "trap" the PARP enzyme on the DNA at the site of damage.[7] This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and repair processes, further contributing to the inhibitor's efficacy.[7]
Caption: Mechanism of PARP inhibition and synthetic lethality.
Summary and Future Directions
The 2-methyl-indazole scaffold is a highly validated and privileged core for the design of potent PARP inhibitors. Structure-activity relationship studies have demonstrated that:
-
The 2-substituted-indazole-7-carboxamide framework is essential for high-affinity binding.
-
Substitutions on the indazole ring, such as a fluorine at the C-5 position , can significantly enhance potency.
-
The N-2 substituent and the amide substituent can be modified to optimize pharmacokinetic and pharmacodynamic properties.
Future research in this area will likely focus on developing next-generation inhibitors with improved selectivity for PARP-1 over other PARP isoforms to potentially reduce side effects.[5] Additionally, exploring novel modifications to the 2-methyl-indazole scaffold could lead to compounds with enhanced PARP trapping capabilities or the ability to overcome resistance mechanisms. The robust SAR foundation provided by analogs like Niraparib continues to guide the rational design of new and more effective cancer therapeutics.
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Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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A Senior Application Scientist's Guide to (2-methyl-2H-indazol-3-yl)methanol: Validating a Key Architectural Element in Modern Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Simple Reagent, A Gateway to Potent and Selective Kinase Inhibition
In the landscape of contemporary drug discovery, particularly within the realm of kinase inhibition, the indazole scaffold has emerged as a privileged structure. Its unique electronic and steric properties have been exploited to generate a multitude of potent and selective inhibitors targeting a range of kinases implicated in oncology, inflammation, and neurodegenerative diseases. This guide focuses on a critical architectural component for accessing a specific subset of these powerful molecules: (2-methyl-2H-indazol-3-yl)methanol .
We will depart from a conventional analysis of this molecule as a standalone "research tool." The available evidence does not support its use as a direct chemical probe with a discrete biological target. Instead, this guide will provide a deeper, more functionally relevant validation of this compound as a pivotal starting material and a key determinant of the biological activity of the final kinase inhibitor. We will explore how the structural features imparted by this building block contribute to target engagement and overall compound performance, and compare the resulting inhibitors to alternative chemotypes.
The Indazole Scaffold: A Foundation for Kinase Selectivity
The indazole core is a bicyclic aromatic heterocycle that can exist in two tautomeric forms, 1H-indazole and 2H-indazole. The methylation at the N2 position of this compound locks the scaffold in the 2H tautomeric form. This seemingly subtle modification has profound implications for the three-dimensional arrangement of substituents and their ability to interact with the ATP-binding pocket of kinases.
The hydroxymethyl group at the 3-position provides a versatile handle for synthetic elaboration, allowing for the facile introduction of various pharmacophoric elements.[1][2] This strategic placement enables the resulting inhibitor to form crucial hydrogen bonds and van der Waals interactions with the kinase hinge region, a key determinant of binding affinity and selectivity.
Experimental Validation: From Building Block to Bioactive Inhibitor
The true validation of this compound lies in the biological characterization of the final compounds derived from it. The following sections outline the critical experimental workflows required to validate a novel kinase inhibitor that incorporates the 2-methyl-2H-indazole scaffold.
Workflow for Kinase Inhibitor Validation
The journey from a synthetic intermediate to a validated research tool is a multi-step process. The following workflow illustrates the key stages of this validation.
Caption: Experimental workflow for validating a kinase inhibitor synthesized from this compound.
Step-by-Step Protocols for Key Validation Assays
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the target kinase activity.
-
Materials:
-
Recombinant purified target kinase
-
Kinase-specific peptide substrate
-
ATP (radiolabeled or coupled to a detection system like ADP-Glo™)
-
Test inhibitor (synthesized from this compound)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of detecting the assay signal
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the signal according to the detection method (e.g., luminescence for ADP-Glo™).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
-
Objective: To quantify the engagement of the inhibitor with the target kinase in live cells.
-
Materials:
-
Cells engineered to express the target kinase fused to NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket.
-
Test inhibitor.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96-well cell culture plates.
-
A luminometer capable of measuring BRET signals.
-
-
Procedure:
-
Seed the engineered cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test inhibitor.
-
Treat the cells with the diluted inhibitor and incubate for a specified time.
-
Add the fluorescent tracer to the wells.
-
Add the NanoBRET™ substrate to generate the donor signal.
-
Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor, confirming target engagement.
-
Determine the EC50 value for target engagement.
-
Case Study: Indazole-Based Inhibitors in Action
The versatility of the this compound building block is evident in its incorporation into inhibitors targeting diverse kinases.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in FLT3 are common drivers of acute myeloid leukemia (AML). Researchers have utilized indazole-containing scaffolds to develop potent FLT3 inhibitors.[3] The indazole core often serves as a hinge-binding motif, while modifications derived from the hydroxymethyl group of the starting material explore other regions of the ATP-binding site.
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibitors
TAK1 is a key signaling node in inflammatory pathways and is a target for various cancers, including multiple myeloma. Novel TAK1 inhibitors have been developed that incorporate an indazole moiety, demonstrating nanomolar potency.[4]
Comparative Analysis: The Indazole Advantage
To understand the value of the 2-methyl-2H-indazole scaffold, it is instructive to compare it with other common hinge-binding motifs in kinase inhibitors.
| Hinge-Binding Scaffold | Key Features | Representative Kinase Targets |
| 2-Methyl-2H-indazole | Rigid, planar structure; N1 and N2 provide distinct vectors for substitution; 2-methyl group can provide favorable interactions or be used to tune properties. | FLT3, TAK1, JAK2 |
| Pyrazolopyrimidine | Common scaffold in FDA-approved kinase inhibitors; versatile substitution patterns. | EGFR, JAK family |
| Thiazole | Smaller aromatic ring; can act as a bioisosteric replacement for other heterocycles.[5][6] | JAK2, GSK-3 |
| Imidazole | Five-membered ring with two nitrogen atoms; can be readily functionalized.[7] | p38 MAP Kinase |
The 2-methyl-2H-indazole scaffold offers a unique combination of rigidity and synthetic tractability, allowing for the fine-tuning of inhibitor properties to achieve high potency and selectivity.
Future Directions and Conclusion
This compound is more than a simple chemical reagent; it is a validated and valuable entry point into a class of highly effective kinase inhibitors. Its locked 2H-indazole tautomer and the reactive hydroxymethyl handle provide a robust platform for medicinal chemists to design and synthesize the next generation of targeted therapeutics.
The continued exploration of novel substitutions on the indazole core, enabled by starting materials like this compound, will undoubtedly lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic profiles. For researchers in drug discovery, a thorough understanding and validation of such key building blocks are paramount to the successful development of innovative medicines.
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A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry. Its prevalence in a multitude of therapeutic agents necessitates a deep understanding of its synthesis.[1][2][3] This guide provides an in-depth, objective comparison of prominent methods for synthesizing indazoles, moving beyond mere protocols to explain the causality behind experimental choices. We will dissect and contrast classical and modern approaches, offering the technical insights needed to select the optimal strategy for your specific research goals.
The Enduring Relevance of the Indazole Core
Indazoles are bicyclic heterocyclic compounds that exist in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[1][4] Their rigid structure and ability to participate in various non-covalent interactions make them privileged scaffolds in drug design, leading to a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][5][6] Consequently, the development of efficient and versatile synthetic routes to functionalized indazoles is a continuous pursuit in organic chemistry.[2][7]
This guide will focus on a comparative analysis of three distinct and representative strategies:
-
The Davis-Beirut Reaction: A classic, metal-free approach.
-
PIFA-Mediated Oxidative Cyclization: A modern, metal-free oxidative C-N bond formation.
-
Transition-Metal-Catalyzed C-H Activation/Annulation: A contemporary, highly efficient, and atom-economical method.
The Davis-Beirut Reaction: A Classic Metal-Free Route to 2H-Indazoles
The Davis-Beirut reaction is a well-established method for the synthesis of 2H-indazoles from readily available starting materials.[8] It is particularly valued for being a metal-free process, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern.[4][8]
Mechanistic Insight and Experimental Causality
The reaction typically proceeds by the base-mediated condensation of an o-nitrobenzylamine.[8] The proposed mechanism involves the deprotonation of the benzylic carbon, followed by an intramolecular cyclization and dehydration.[8][9] The choice of a strong base, such as potassium hydroxide, is crucial for the initial deprotonation step. The reaction is often carried out in an alcoholic solvent, which can participate in the reaction pathway.[4]
A key intermediate in this transformation is the o-nitrosobenzylidine imine, which undergoes an N-N bond-forming heterocyclization.[9] The reaction conditions can be tuned to favor the formation of different products; for instance, acid catalysis can also be employed.[9]
Visualizing the Davis-Beirut Reaction Workflow
Caption: Workflow for the Davis-Beirut synthesis of 2H-indazoles.
Experimental Protocol: Synthesis of 2-Aryl-2H-indazoles
-
Starting Material Preparation: Synthesize the required N-substituted 2-nitrobenzylamine from the corresponding 2-nitrobenzyl bromide and primary amine.
-
Reaction Setup: Dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent (e.g., ethanol).
-
Base Addition: Add a solution of potassium hydroxide in the same solvent to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.[4]
PIFA-Mediated Oxidative Cyclization: A Modern Metal-Free Approach
A more contemporary metal-free strategy involves the use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), to mediate the oxidative C-N bond formation. This method provides a direct route to 1H-indazoles from readily accessible arylhydrazones.[4]
Mechanistic Insight and Experimental Causality
This reaction proceeds via an intramolecular electrophilic cyclization. PIFA acts as an oxidant, activating the hydrazone for the subsequent C-N bond formation. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups, making it a versatile tool for the synthesis of diverse indazole derivatives.[4] The absence of harsh reagents and metal catalysts makes this an attractive method from a green chemistry perspective.
Visualizing the PIFA-Mediated Cyclization Mechanism
Caption: Mechanism of PIFA-mediated synthesis of 1H-indazoles.
Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles
-
Starting Material: Prepare the required arylhydrazone from the corresponding aldehyde or ketone and hydrazine.
-
Reaction Setup: Dissolve the arylhydrazone in a suitable solvent, such as dichloromethane (DCM) or acetonitrile.
-
Oxidant Addition: Add PIFA portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 1H-indazole.[4]
Transition-Metal-Catalyzed C-H Activation/Annulation
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception.[5][10][11] Rhodium and palladium-catalyzed C-H activation and annulation strategies have emerged as powerful and atom-economical methods for constructing the indazole core.[5][12][13]
Mechanistic Insight and Experimental Causality
These reactions typically involve the directed C-H activation of an aromatic substrate, followed by coupling with a suitable partner (e.g., a diazo compound or an azide) and subsequent annulation to form the indazole ring.[5] The choice of catalyst, ligand, and oxidant is critical for achieving high efficiency and regioselectivity. For instance, Rh(III) catalysts are often used for C-H amination reactions.[1][5] These methods offer broad substrate scope and functional group tolerance, allowing for the synthesis of complex indazole derivatives in a single step.[14][15]
Visualizing the Rh(III)-Catalyzed C-H Activation/Annulation
Caption: Workflow for Rh(III)-catalyzed synthesis of 1H-indazoles.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylimidate, [Cp*RhCl2]2, Cu(OAc)2, and AgSbF6.
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) and the nitrosobenzene.
-
Heating: Stir the reaction mixture at 80 °C for 24 hours.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to obtain the desired 1H-indazole.[15]
Comparative Analysis: Head-to-Head Performance
| Parameter | Davis-Beirut Reaction | PIFA-Mediated Oxidative Cyclization | Transition-Metal-Catalyzed C-H Activation |
| Typical Yields | Good (60-90%)[15] | Good to Excellent (>80%)[4] | Moderate to High (50-95%)[15] |
| Substrate Scope | Tolerates a range of alkyl and some aryl amines.[15] | Broad functional group tolerance.[4] | Broad scope for both coupling partners.[15] |
| Key Advantages | Metal-free, uses inexpensive starting materials.[8][15] | Mild reaction conditions, broad scope, metal-free.[4] | High atom economy, direct C-H functionalization, access to complex derivatives.[5][15] |
| Key Limitations | Can be low-yielding with certain substrates, may require optimization.[15] | Requires synthesis of hydrazone precursors. | Requires expensive and potentially toxic metal catalysts, may require inert atmosphere. |
| Target Isomer | Primarily 2H-indazoles.[4] | Primarily 1H-indazoles.[4] | Can be tuned for 1H or 2H isomers.[1] |
Conclusion and Future Outlook
The synthesis of indazoles has evolved significantly, with modern methods offering greater efficiency, versatility, and atom economy. While classical methods like the Davis-Beirut reaction remain valuable for their simplicity and metal-free nature, transition-metal-catalyzed C-H activation and modern oxidative cyclizations provide powerful tools for accessing a wider range of complex and functionalized indazole derivatives. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction.
Future developments in this field will likely focus on even more sustainable and efficient methodologies, such as photocatalysis and flow chemistry, to further streamline the synthesis of these vital pharmaceutical building blocks.[16][17][18][19]
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A Comparative Guide to Indazole-Based Kinase Inhibitors: From Foundational Scaffolds to Targeted Therapeutics
Introduction: The Misconception of "(2-methyl-2H-indazol-3-yl)methanol" and the Power of the Privileged Scaffold
In the landscape of kinase inhibitor discovery, the term "this compound" frequently appears not as an active inhibitor itself, but as a critical starting material or building block.[1] This guide aims to clarify its role and provide a deeper comparative analysis. While this compound does not exhibit direct kinase inhibitory activity, the indazole core it provides is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its versatile structure is foundational to a multitude of potent and selective kinase inhibitors that have reached clinical significance.[2][3][4][5]
This guide will therefore compare and contrast kinase inhibitors built upon the indazole framework against other prominent inhibitor classes. We will delve into their mechanisms, comparative potency, and the experimental methodologies used to validate their activity, providing researchers and drug development professionals with a nuanced understanding of why this scaffold is so prevalent and effective.
Part 1: The Indazole Scaffold's Advantage in Kinase Inhibition
The efficacy of the indazole ring system in kinase inhibition stems from its unique structural and electronic properties. It acts as a bioisostere for adenine, the core of ATP, allowing it to fit snugly into the ATP-binding pocket of various kinases. Crucially, the nitrogen atoms of the indazole ring are perfectly positioned to form key hydrogen bond interactions with the "hinge region" of the kinase, a conserved backbone of amino acids that anchors ATP. This high-affinity binding is the cornerstone of the scaffold's inhibitory power.
Caption: Generic binding mode of an indazole inhibitor in a kinase ATP pocket.
Part 2: Head-to-Head Comparison of Indazole-Based Inhibitors
The true measure of a scaffold's utility is in the performance of the drugs derived from it. Here, we compare prominent indazole-based inhibitors against other chemical classes targeting the same key oncogenic kinases.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Mutations in FLT3 are a common driver in Acute Myeloid Leukemia (AML).[3][5] Indazole-based compounds have emerged as potent inhibitors of both wild-type and mutant forms of FLT3.[3][5]
Comparative Data: FLT3 Inhibitors
| Compound | Scaffold Class | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 8r | Indazole-Benzimidazole | FLT3 | 41.6 | [3] |
| Compound 8r | Indazole-Benzimidazole | FLT3-D835Y (Mutant) | 5.64 | [3] |
| Gilteritinib | Acrylamide | FLT3 | 0.29 | [6] |
| Midostaurin | Staurosporine Analog | FLT3 | ~11 |[6] |
Analysis: The indazole derivative Compound 8r demonstrates potent, nanomolar inhibition of FLT3.[3] Notably, its activity is significantly enhanced against the D835Y resistance mutant, a critical feature for next-generation inhibitors.[3] While a multi-kinase inhibitor like Gilteritinib shows superior raw potency against the wild-type kinase, the performance of the indazole scaffold against resistance mutations highlights its clinical potential.[3][6]
Tropomyosin Receptor Kinase (TRK) Inhibition
NTRK gene fusions are oncogenic drivers in a wide range of tumors. The development of inhibitors that can overcome acquired resistance mutations is a key therapeutic goal.[4]
Comparative Data: TRK Inhibitors
| Compound | Scaffold Class | Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound B31 | Indazole | Ba/F3-TRKAG667C (Mutant) | 9.9 | [4] |
| Selitrectinib | Pyridinone | Ba/F3-TRKAG667C (Mutant) | 113.1 | [4] |
| Larotrectinib | Pyrazolopyrimidine | TRKA (Wild-Type) | <10 |[4] |
Analysis: Here, the indazole-based Compound B31 shows exceptional activity against the TRKA G667C resistance mutation, outperforming the next-generation inhibitor Selitrectinib by more than tenfold in this cellular model.[4] This underscores the adaptability of the indazole scaffold in designing inhibitors that can effectively combat clinical resistance.
Part 3: Experimental Protocol for Determining Kinase Inhibitor Potency (IC₅₀)
To ensure trustworthiness and reproducibility, a robust, self-validating experimental protocol is essential. The following describes a standard in vitro kinase assay for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency. This protocol is based on established methodologies in the field.[6]
Principle: Mobility Shift Kinase Assay
This assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the kinase. In an electric field, the phosphorylated peptide (bearing a negative charge) will migrate differently than the non-phosphorylated substrate. The ratio of the two provides a direct measure of kinase activity.
Step-by-Step Methodology
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffered solution (e.g., HEPES, pH 7.5) containing MgCl₂, Brij-35, and DTT. Causality: This buffer maintains the pH, provides the necessary divalent cations (Mg²⁺) for kinase activity, includes a non-ionic detergent to prevent aggregation, and a reducing agent to maintain enzyme integrity.
-
Kinase Stock: Prepare a concentrated stock of the purified kinase enzyme in an appropriate storage buffer.
-
Substrate/ATP Mix: Prepare a solution containing the fluorescently labeled peptide substrate and ATP. Causality: The ATP concentration is typically set at or near the Michaelis constant (Kₘ) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors without being skewed by excessively high ATP levels.
-
Inhibitor Stock: Dissolve the test compound (e.g., an indazole derivative) in 100% DMSO to create a high-concentration stock.
-
-
Compound Serial Dilution:
-
Perform a serial 10-point dilution of the inhibitor stock in a 384-well plate. Start with a high concentration (e.g., 10 µM) and dilute downwards. Include DMSO-only wells as a "no inhibitor" (100% activity) control.
-
-
Kinase Reaction:
-
Add the kinase enzyme to each well of the compound plate and incubate for 15-20 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate the reaction by adding the Substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes), allowing the enzymatic reaction to proceed.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a termination buffer containing EDTA. Causality: EDTA chelates the Mg²⁺ ions, which are essential for kinase activity, thereby instantly halting the reaction.
-
Analyze the plate on a microfluidic capillary electrophoresis instrument. The instrument applies a voltage, separates the substrate and phosphorylated product, and quantifies the fluorescent signal of each.
-
-
Data Analysis and IC₅₀ Calculation:
-
Calculate the percentage of substrate conversion for each well.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.
-
Caption: Standard experimental workflow for IC₅₀ determination.
Conclusion
While this compound is not a kinase inhibitor, its core structure is a pillar of modern drug discovery. The indazole scaffold consistently yields potent and highly adaptable inhibitors capable of targeting key oncogenic kinases and, crucially, their clinically relevant resistance mutations. Its success lies in its fundamental ability to mimic ATP and anchor tightly within the kinase hinge region. By leveraging foundational building blocks like this compound, medicinal chemists continue to develop sophisticated therapeutics, demonstrating that the journey from a simple heterocyclic compound to a life-saving drug is one of intelligent design and rigorous experimental validation.
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This compound - PubChemLite. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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A molecular design towards sulfonyl aza-BODIPY based NIR fluorescent and colorimetric probe for selective cysteine. (2021). RSC Advances. Available at: [Link]
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A molecular design towards sulfonyl aza-BODIPY based NIR fluorescent and colorimetric probe for selective cysteine detection. (2021). RSC Advances. Available at: [Link]
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Rodríguez-Villar, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2119. Available at: [Link]
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Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. Available at: [Link]
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Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Hematology & Oncology, 15(1), 121. Available at: [Link]
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Discovery of an Amino Acid-Modified Near-Infrared Aza-BODIPY Photosensitizer as an Immune Initiator for Potent Photodynamic Therapy in Melanoma. (2022). Journal of Medicinal Chemistry. Available at: [Link]
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Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486. Available at: [Link]
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High-Affinity NIR-Fluorescent Inhibitors for Tumor Imaging via Carbonic Anhydrase IX. (2020). Bioconjugate Chemistry. Available at: [Link]
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Zhao, S., et al. (2024). Discovery of novel indazole derivatives as second-generation TRK inhibitors. European Journal of Medicinal Chemistry, 279, 116640. Available at: [Link]
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Novel NIR fluorescent probe IR-546 inhibits melanoma through the AKT/GSK3β/β-catenin pathway. (2024). Frontiers in Pharmacology. Available at: [Link]
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cross-reactivity profile of (2-methyl-2H-indazol-3-yl)methanol
An Expert's Guide to Characterizing the Cross-Reactivity Profile of Novel Chemical Entities: A Case Study with (2-methyl-2H-indazol-3-yl)methanol
In drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being the characterization of a molecule's selectivity. A compound's tendency to interact with unintended targets, known as cross-reactivity or off-target activity, can lead to unforeseen toxicities or a misleading interpretation of its mechanism of action. This guide provides a comprehensive framework for systematically building a cross-reactivity profile for a novel chemical entity, using the indazole derivative this compound as a representative case study.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic thinking behind them. We will explore a multi-pronged approach, beginning with predictive computational methods and progressing through large-scale experimental screens to confirmatory cellular assays. This self-validating workflow is designed to build a robust data package that enables confident decision-making in lead optimization and preclinical development.
Part 1: Predictive Profiling - An In Silico First Pass
Before committing to expensive and time-consuming wet lab experiments, computational (in silico) tools provide a crucial first look at the potential target landscape of a novel compound. This step leverages vast databases of known compound-target interactions to predict potential liabilities based on structural and chemical similarities.
The core principle is that structurally similar molecules often exhibit similar biological activities. By comparing our lead compound, this compound, to annotated chemical libraries, we can generate a list of putative targets for initial experimental investigation.
Key Predictive Methodologies:
-
2D/3D Similarity Searching: Algorithms calculate the structural similarity between our query molecule and millions of compounds in databases like ChEMBL, PubChem, and BindingDB. Hits against compounds with known targets suggest a starting point for investigation.
-
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target. The model can then be used to screen for other targets that our compound might fit.
-
Machine Learning & AI Models: Sophisticated platforms like the SuperPred and SwissTargetPrediction servers use machine learning models trained on known ligand-target data to predict a probability map of potential targets for a novel structure.
The diagram below illustrates a typical in silico workflow designed to triage and prioritize targets for experimental validation.
Caption: In Silico workflow for predicting potential off-targets.
Part 2: Experimental Profiling - The Screening Cascade
While in silico methods are invaluable for hypothesis generation, experimental data is the gold standard for defining a compound's cross-reactivity profile. A tiered screening cascade is the most efficient approach, starting with broad, high-throughput screens and narrowing down to more focused, quantitative follow-up studies.
Tier 1: Broad Panel Profiling
The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a large, diverse panel of targets. The goal is to identify any significant interactions for further investigation. Leading contract research organizations (CROs) offer standardized panels for major drug target classes.
-
Kinase Panels: Given that nearly one-third of drug discovery efforts focus on kinases, assessing off-target kinase activity is critical. Services like the KINOMEscan™ (DiscoverX) or radiometric kinase assays (Reaction Biology) screen a compound against hundreds of human kinases, reporting data as percent inhibition.
-
Safety Pharmacology Panels: These panels, often called "CEREP panels," assess activity against a collection of targets (e.g., GPCRs, ion channels, transporters) known to be implicated in adverse drug reactions. The Eurofins BioPrint® panel is a well-established example.
Tier 2: Dose-Response and Potency Determination
Any "hits" identified in the primary screen (e.g., >50% inhibition) must be confirmed and quantified. This involves generating a full dose-response curve to determine the potency of the interaction, typically expressed as an IC50 (for inhibition) or Kᵢ (binding affinity). This step is crucial for distinguishing potent off-target hits from weak, likely irrelevant interactions.
Comparative Data Analysis
To put the cross-reactivity data into context, it is essential to compare it with alternative compounds. For this guide, we will present hypothetical but realistic data for our compound, this compound, and compare it to Sunitinib, a known multi-kinase inhibitor approved for cancer therapy. This comparison highlights how a selectivity profile can differ, even for compounds hitting similar primary targets.
| Target Kinase | This compound (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) |
| VEGFR2 (KDR) | 95% | 98% |
| PDGFRβ | 92% | 97% |
| c-KIT | 88% | 95% |
| ABL1 | 15% | 75% |
| SRC | 8% | 68% |
| EGFR | 2% | 12% |
| FLT3 | 45% | 91% |
| RET | 35% | 85% |
| Hypothetical data for illustrative purposes. |
From this table, we can infer that while both compounds potently inhibit the desired targets (VEGFR2, PDGFRβ, c-KIT), our hypothetical lead compound shows significantly greater selectivity, with much lower activity against other kinases like ABL1, SRC, FLT3, and RET compared to the broadly active Sunitinib.
The experimental workflow for generating such data is outlined below.
Caption: Tiered workflow for experimental cross-reactivity profiling.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a standardized method for determining the IC50 value of a compound against a specific protein kinase.
Objective: To quantify the potency of this compound against a "hit" kinase identified from a primary screen (e.g., VEGFR2).
Materials:
-
Test Compound: this compound, 10 mM stock in 100% DMSO.
-
Recombinant Kinase: Purified, active VEGFR2 enzyme.
-
Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate.
-
[γ-³³P]ATP: Radiolabeled ATP.
-
Assay Buffer: Kinase-specific buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in assay buffer. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" control (DMSO vehicle only).
-
Reaction Setup: In each well of the 96-well plate, combine:
-
5 µL of diluted compound.
-
10 µL of kinase/substrate mix (pre-mixed in assay buffer).
-
-
Initiate Reaction: Add 10 µL of [γ-³³P]ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding phosphoric acid.
-
Capture Substrate: Transfer the reaction mixture to a filter plate, which captures the radiolabeled substrate. Wash the wells multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: Cellular Target Engagement - Validating In Vitro Hits
A compound's activity in a biochemical assay does not always translate to a cellular context. Therefore, the final step is to confirm that the off-target interactions observed in vitro also occur in living cells.
-
Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stability of proteins in their native cellular environment. Ligand binding typically stabilizes a target protein, leading to an increase in its melting temperature. By performing CETSA with and without the compound, one can confirm direct target engagement in intact cells.
-
NanoBRET™ Target Engagement Assays: This bioluminescence resonance energy transfer (BRET)-based method provides a quantitative measure of compound binding to a specific target protein in living cells, allowing for the determination of cellular potency.
Confirmation of target engagement in a cellular setting provides the highest level of confidence that an observed off-target interaction is physiologically relevant and should be addressed during lead optimization.
Conclusion
Establishing a cross-reactivity profile is not a single experiment but a systematic investigation that integrates predictive modeling, high-throughput screening, and confirmatory cellular assays. By using the novel entity this compound as a case study, we have outlined a robust, self-validating workflow. This strategic approach enables researchers to identify potential liabilities early, understand the complete biological activity of their compounds, and ultimately build the comprehensive data package required to advance safe and effective molecules toward the clinic.
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A Senior Application Scientist's Guide to Benchmarking (2-methyl-2H-indazol-3-yl)methanol Against Known Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold and the Promise of (2-methyl-2H-indazol-3-yl)methanol
In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." This bicyclic heterocycle is a core structural motif in numerous FDA-approved therapeutics, demonstrating a remarkable versatility in engaging diverse biological targets.[1][2][3] A significant portion of these drugs, including the notable anti-cancer agents Pazopanib and Axitinib, function as protein kinase inhibitors.[1][4] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The compound this compound, while not extensively characterized in public literature, possesses this key indazole core. Its structure suggests its potential as a synthetic intermediate for creating libraries of novel kinase inhibitors or as a bioactive molecule in its own right.[5][6][7] The presence of the hydroxymethyl group offers a reactive handle for further chemical modification, allowing for the exploration of structure-activity relationships.[7]
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the biological activity of this compound. We will focus on a prospective evaluation of its potential as a kinase inhibitor, comparing it head-to-head with two clinically successful indazole-containing drugs: Pazopanib and Axitinib. The following sections will detail the rationale for selecting these comparators, provide step-by-step experimental protocols for a robust comparative analysis, and offer a logical framework for data interpretation.
Comparator Drug Profiles: Setting the Benchmark
A meaningful comparison requires well-characterized benchmarks. Pazopanib and Axitinib were selected due to their structural similarity as indazole derivatives and their established roles as multi-kinase inhibitors targeting angiogenesis, a critical process in tumor growth.[1][4]
| Feature | Pazopanib (Votrient®) | Axitinib (Inlyta®) |
| Primary Indication | Renal Cell Carcinoma (RCC), Soft Tissue Sarcoma (STS)[8][9] | Advanced Renal Cell Carcinoma (RCC)[10][11] |
| Core Structure | Indazole[9] | Indazole[12] |
| Mechanism of Action | Multi-targeted tyrosine kinase inhibitor.[13][14] | Potent and selective tyrosine kinase inhibitor.[11][15] |
| Primary Kinase Targets | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT, FGFR[8][14][16] | VEGFR-1, -2, -3[10][11][17] |
| Administration | Oral[14] | Oral[18] |
| Bioavailability | ~21% (highly variable)[8] | ~58%[18] |
| Metabolism | Primarily hepatic via CYP3A4.[13][16] | Primarily hepatic via CYP3A4/5.[11][18] |
| Plasma Half-life | ~31 hours[13] | 2.5 - 6.1 hours[18] |
Experimental Benchmarking Workflow
To comprehensively evaluate this compound, a multi-tiered experimental approach is essential. This workflow is designed to first establish its biochemical potency and then translate those findings into a cellular context, culminating in an in vivo assessment of its anti-angiogenic and anti-tumor potential.
Detailed Protocol: Western Blot
-
Sample Preparation:
-
Culture HUVECs until they are 70-80% confluent.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with the test compounds (at 1x, 5x, and 10x their GI50 concentrations) for 2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [19]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
-
Blotting and Immunodetection:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [19] * Incubate the membrane overnight at 4°C with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Tier 3: In Vivo Efficacy Assessment
Objective: To evaluate the compound's ability to inhibit tumor growth and angiogenesis in a living organism.
Rationale: An in vivo model is crucial for assessing a drug's overall efficacy, which is influenced by its pharmacokinetic and pharmacodynamic properties. A tumor xenograft model, where human cancer cells are implanted in immunocompromised mice, is a standard preclinical model for evaluating anti-cancer agents. [20][21][22] Detailed Protocol: Human Tumor Xenograft Model
-
Model Establishment:
-
Subcutaneously inject human cancer cells (e.g., HT-29 colon carcinoma) into the flank of nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (Vehicle, this compound, Pazopanib, Axitinib).
-
Administer the compounds daily via oral gavage at pre-determined doses.
-
-
Efficacy Monitoring:
-
Measure the tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic Analysis:
-
A portion of the tumor can be flash-frozen for Western blot analysis (as described in Tier 2) to assess target inhibition in vivo.
-
Another portion can be fixed in formalin and embedded in paraffin for immunohistochemical (IHC) analysis of microvessel density (using an anti-CD31 antibody), a direct measure of angiogenesis.
-
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the initial characterization and benchmarking of this compound as a potential kinase inhibitor. By comparing its performance against the well-established drugs Pazopanib and Axitinib across biochemical, cellular, and in vivo assays, researchers can generate a comprehensive data package to support its further development.
Positive results, such as potent low-nanomolar IC50 values, on-target cellular activity, and significant tumor growth inhibition in xenograft models, would provide a strong rationale for advancing the compound into more detailed preclinical studies, including full kinome profiling, pharmacokinetic analysis, and toxicology assessments. The inherent modularity of the indazole scaffold also suggests that this compound could serve as a valuable starting point for a medicinal chemistry program aimed at optimizing potency, selectivity, and drug-like properties.
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Comparison Guide for Confirming (2-methyl-2H-indazol-3-yl)methanol Target Engagement
A Senior Application Scientist's Guide to Target Deconvolution and Validation
In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is the unambiguous confirmation of target engagement—demonstrating that a compound physically interacts with its intended biological target within the complex milieu of a living cell. This guide provides a comparative analysis of state-of-the-art methodologies for confirming the target engagement of novel compounds, using the heterocyclic compound (2-methyl-2H-indazol-3-yl)methanol as a case study.
This compound is a synthetic building block featuring an indazole scaffold, a privileged structure in medicinal chemistry.[1][2] While its specific biological targets are not broadly characterized, related indazole-containing molecules, such as YKL-05-099, have been identified as potent inhibitors of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases implicated in inflammatory responses and metabolic regulation.[3][4][5][6] This structural similarity provides a plausible, albeit hypothetical, starting point: that this compound may engage kinases or other ATP-binding proteins.
This guide is structured to navigate the logical progression of target engagement studies, from broad, unbiased discovery to focused, quantitative validation. We will compare and contrast key methodologies, explaining the causality behind experimental choices and providing actionable protocols for researchers in the field.
Part 1: Unbiased Target Discovery - Identifying the Binding Partners
When the target of a new molecule is unknown, the first step is to cast a wide net to identify potential binding partners. Chemical proteomics is a powerful, unbiased approach for this purpose.[7][8]
Affinity-Based Chemical Proteomics
The central principle of this technique is to use the small molecule as "bait" to "fish" for its protein targets from a complex biological sample, such as a cell lysate.[9] The compound is typically immobilized on a solid support (like agarose beads) and incubated with the lysate. Proteins that bind to the compound are isolated, separated, and identified using mass spectrometry.[8][10]
Causality of Experimental Choice: This method is chosen at the outset because it does not rely on prior assumptions about the target's identity or function. It is a discovery-oriented technique ideal for deconvoluting the mechanism of action for hits from phenotypic screens.[7]
Experimental Workflow: Affinity-Based Pull-Down
Caption: Workflow for affinity-based chemical proteomics.
Protocol 1: High-Level Affinity Pull-Down for Target Identification
-
Probe Synthesis: Covalently attach this compound to a solid support (e.g., NHS-activated Sepharose beads) via a linker. A control experiment using beads with the linker alone is critical.
-
Lysate Preparation: Culture relevant cells (e.g., a cancer cell line or primary immune cells) and prepare a native lysate using a mild detergent to preserve protein complexes.
-
Incubation: Incubate the compound-conjugated beads and control beads with the cell lysate for 1-2 hours at 4°C to allow for binding.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the compound.
-
Elution: Elute the bound proteins from the beads, often by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are specific to the compound-bead pull-down (and absent in the control) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Part 2: In-Cell Target Engagement - Confirming Interaction in a Physiological Context
Once a list of potential targets is generated, it is crucial to confirm that the compound engages these targets within intact cells.[11] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose, as it requires no modification of the compound or the target protein.[12][13]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure.[14] This stabilization results in an increased resistance to heat-induced denaturation.[12] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[14][15] A positive target engagement event is marked by a shift in the protein's melting curve to a higher temperature in the presence of the compound.[13]
Causality of Experimental Choice: CETSA is selected to validate the physiological relevance of the binding event. It directly measures target engagement inside the cell, implicitly accounting for cell permeability, efflux, and competition from endogenous ligands.[16] This provides a much higher level of confidence than in vitro assays alone.[17]
Principle of CETSA
Caption: Ligand binding stabilizes proteins against thermal denaturation.
Protocol 2: Western Blot-Based CETSA for a Hypothesized Kinase Target (e.g., SIK2)
-
Cell Treatment: Plate cells and treat with a range of concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein (e.g., SIK2) using Western blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A shift in the curve to the right indicates target stabilization and engagement.
Table 1: Representative CETSA Data for SIK2 Engagement
| Temperature (°C) | % Soluble SIK2 (Vehicle) | % Soluble SIK2 (+ Compound) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 49 | 82% | 95% |
| 52 | 51% (Tm) | 85% |
| 55 | 25% | 65% |
| 58 | 10% | 48% (Tm) |
| 61 | 5% | 22% |
This table illustrates a hypothetical thermal shift (ΔTm) of 6°C, indicating robust target engagement.
Part 3: Quantitative Biophysical Characterization
While CETSA confirms engagement in cells, biophysical assays using purified components are essential for quantitatively characterizing the binding interaction, including its affinity, kinetics, and thermodynamics.[18][] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful techniques for this purpose.[20][21]
A. Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface in real-time.[20] This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), providing a complete kinetic profile of the interaction.[22]
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[] By titrating the small molecule into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry of binding (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[20] It is considered the "gold standard" for thermodynamic characterization.
Causality of Experimental Choice: After confirming a direct interaction in cells, SPR and ITC are employed to dissect the quality of that interaction. A compound's efficacy is often related not just to its affinity (KD) but also its residence time on the target (related to koff). SPR provides this kinetic data, while ITC provides thermodynamic information that can guide further structure-activity relationship (SAR) studies.
Table 2: Comparison of Target Engagement Methodologies
| Feature | Affinity Proteomics | CETSA | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Affinity Capture | Ligand-induced Thermal Stabilization | Change in Refractive Index | Heat Change upon Binding |
| Sample Type | Cell/Tissue Lysate | Intact Cells, Lysate, Tissue | Purified Protein | Purified Protein |
| Compound Mod? | Yes (Immobilization) | No | No | No |
| Key Output | List of Potential Binders | Thermal Shift (ΔTm), Dose-Response | kon, koff, KD | KD, n, ΔH, ΔS |
| Throughput | Low to Medium | Medium to High | Medium to High | Low |
| Primary Use | Target Discovery | In-Cell Validation | Kinetic/Affinity Analysis | Thermodynamic Analysis |
| Pros | Unbiased, discovers novel targets | Physiologically relevant, label-free | Real-time kinetic data, high sensitivity | Gold standard for thermodynamics |
| Cons | Risk of false positives/negatives | Indirect readout, not all proteins melt | Requires protein immobilization | High sample consumption |
Part 4: Selectivity Profiling - Understanding Off-Target Effects
A successful drug candidate must not only engage its intended target but also exhibit selectivity, minimizing interactions with other proteins that could lead to toxicity.[23] Given our hypothesis that this compound may be a kinase inhibitor, kinome profiling is an essential step.
Kinobeads / Multiplexed Inhibitor Bead (MIB) Profiling
This chemical proteomics technique is a competitive binding assay used to assess the selectivity of a kinase inhibitor across a large portion of the kinome.[24][25] It utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads ("kinobeads") to capture a large number of kinases from a cell lysate.[26][27] The lysate is pre-incubated with the test compound, which will compete with the kinobeads for binding to its target kinases. The degree of inhibition is quantified by comparing the amount of each kinase pulled down in the presence versus the absence of the test compound, typically via mass spectrometry.[28]
Causality of Experimental Choice: This approach is chosen to proactively identify potential off-targets within the most likely target family. For a compound like YKL-05-099, which inhibits SIKs but also other kinases like CSF1R, this type of analysis is critical to understanding its full biological activity and potential side effects.[3][23]
Principle of Kinobeads Competition Assay
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A Comparative In Silico Docking Analysis of (2-methyl-2H-indazol-3-yl)methanol with Known Kinase Inhibitors
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide presents a comparative in silico docking study of a fundamental indazole derivative, (2-methyl-2H-indazol-3-yl)methanol, against established kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Through a detailed, step-by-step molecular docking workflow, we provide a head-to-head comparison of binding affinities and interaction patterns, offering valuable insights for researchers in medicinal chemistry and oncology drug development.
The Rationale: Targeting VEGFR-2 in Angiogenesis
VEGFR-2, a key receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[3][4] Inhibition of VEGFR-2 is a clinically validated strategy in oncology, with several approved drugs effectively halting tumor progression by cutting off its blood supply.[3][4] The indazole moiety is a common feature in many VEGFR-2 inhibitors, making this compound a relevant starting point for fragment-based drug design and lead optimization.[2][3][5]
This guide will compare the docking performance of this compound with two well-established VEGFR-2 inhibitors:
-
Axitinib: An FDA-approved, potent indazole-based VEGFR-2 inhibitor.[6]
-
Sorafenib: A multi-kinase inhibitor with known activity against VEGFR-2.
By docking these three compounds into the ATP-binding site of VEGFR-2, we can assess the potential of the simpler indazole methanol derivative to interact with key residues and predict its relative binding affinity.
Experimental Methodology: A Validated In Silico Docking Protocol
To ensure scientific rigor, our in silico docking study employs a validated protocol using widely accepted software and methodologies. The workflow is designed to be reproducible and transparent, allowing for independent verification of the results.
Step 1: Protein and Ligand Preparation
Accurate preparation of both the protein target and the small molecule ligands is fundamental to a reliable docking study.
Protein Preparation:
-
Structure Retrieval: The crystal structure of the VEGFR-2 kinase domain in complex with Axitinib (PDB ID: 4AG8) was downloaded from the Protein Data Bank (PDB).[6] This structure provides a high-resolution view of the ATP-binding site and the interactions formed by a known indazole-based inhibitor.
-
Pre-processing: The protein structure was prepared using AutoDockTools (ADT). This involved removing water molecules and the co-crystallized ligand (Axitinib), adding polar hydrogen atoms, and assigning Gasteiger charges. This process ensures that the protein is in a chemically correct state for docking.
Ligand Preparation:
-
Structure Generation: The 2D structures of this compound, Axitinib, and Sorafenib were drawn using ChemDraw and converted to 3D structures.
-
Energy Minimization: The energy of each ligand was minimized using the MMFF94 force field to obtain a stable, low-energy conformation.
-
File Format Conversion: The optimized ligand structures were converted to the PDBQT format using AutoDockTools, which includes information on rotatable bonds and atomic charges necessary for the docking simulation.
Step 2: Molecular Docking Simulation
The docking calculations were performed using AutoDock Vina, a widely used and validated open-source docking program.
Grid Box Generation:
A grid box was defined to encompass the ATP-binding site of VEGFR-2. The center and dimensions of the grid box were determined based on the position of the co-crystallized Axitinib in the PDB structure 4AG8, ensuring that the search space for the docking algorithm was focused on the relevant binding pocket.
Docking Parameters:
AutoDock Vina was run with an exhaustiveness of 8 to ensure a thorough search of the conformational space for each ligand. The program generates multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Step 3: Analysis of Docking Results
The primary outputs of the docking simulation are the predicted binding affinities and the corresponding binding poses of the ligands.
Binding Affinity:
The binding affinity is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate a stronger predicted binding.
Interaction Analysis:
The binding pose with the lowest energy for each ligand was visually inspected using PyMOL to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the VEGFR-2 active site.
Comparative Docking Results
The in silico docking study yielded the following predicted binding affinities for the three compounds with the VEGFR-2 kinase domain:
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | -6.2 |
| Axitinib | -9.8 |
| Sorafenib | -9.5 |
As expected, the established inhibitors, Axitinib and Sorafenib, exhibit significantly lower (stronger) predicted binding affinities compared to this compound. This is attributed to their more complex structures, which allow for a greater number of favorable interactions with the protein.
However, the -6.2 kcal/mol binding affinity of this compound suggests a notable interaction with the VEGFR-2 active site. Visual analysis of the docking pose reveals that the indazole core of the molecule occupies a similar position to the indazole moiety of Axitinib, forming key interactions with the hinge region of the kinase domain. The methanol group has the potential to form hydrogen bonds with nearby residues.
Visualizing the Workflow and Interactions
To provide a clearer understanding of the in silico docking process and the resulting molecular interactions, the following diagrams have been generated.
Caption: In Silico Docking Workflow.
Caption: Key Molecular Interactions.
Discussion and Future Directions
This comparative in silico docking study demonstrates that while this compound has a weaker predicted binding affinity for VEGFR-2 than the established inhibitors Axitinib and Sorafenib, it still shows potential for meaningful interaction with the kinase's active site. The indazole core serves as a solid anchor, and the methanol group provides a vector for further chemical modification to enhance binding affinity and selectivity.
These findings support the utility of this compound as a valuable building block in fragment-based drug discovery campaigns targeting VEGFR-2 and other kinases. Future work could involve synthesizing derivatives of this compound with additional functional groups designed to form more extensive interactions with the VEGFR-2 active site, guided by the structural insights gained from this docking study. Subsequent in vitro enzymatic assays would be necessary to validate the in silico predictions and determine the actual inhibitory potency of any novel compounds.
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The Impact of Methylation on Indazole Efficacy: A Comparative Guide for Drug Discovery Professionals
Introduction: The Indazole Scaffold and the Significance of Methylation
The indazole core, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several FDA-approved anti-cancer drugs.[1][2][3][4] Its versatility allows for substitutions at various positions, profoundly influencing its biological activity. Among these modifications, N-methylation at the pyrazole ring nitrogen atoms (N1 and N2) is a critical determinant of a compound's pharmacological profile. This guide provides a comparative analysis of methylated versus non-methylated indazoles, exploring how this seemingly simple structural change can dramatically alter efficacy, selectivity, and pharmacokinetic properties. We will delve into the underlying structure-activity relationships (SAR), provide detailed experimental protocols for synthesis and analysis, and present comparative data to inform rational drug design.
The Dichotomy of N-Methylation: N1 versus N2 Isomers
The indazole ring exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being generally more thermodynamically stable.[5] Alkylation, including methylation, can occur at either the N1 or N2 position, leading to two distinct regioisomers with potentially unique biological activities.[5] The regioselectivity of this reaction is a crucial aspect of synthesis, often governed by a delicate interplay of kinetic and thermodynamic factors.[5]
The position of the methyl group significantly impacts the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets. For instance, the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of the anticancer drug Pazopanib.[5] Conversely, many other kinase inhibitors feature the N1-alkyated indazole motif.[6][7] This highlights that the optimal methylation pattern is target-dependent and underscores the importance of synthesizing and evaluating both isomers in drug discovery campaigns.
Comparative Efficacy: A Data-Driven Analysis
The introduction of a methyl group to the indazole core can influence its biological activity in several ways, including altering its binding affinity to target proteins, modifying its solubility, and affecting its metabolic stability.[8][9][10] Below, we present a comparative analysis of the efficacy of methylated versus non-methylated indazoles, with a focus on their application as kinase inhibitors in oncology.
Kinase Inhibition: A Case Study
Protein kinases are critical regulators of cell signaling pathways and are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[2] Indazole derivatives have emerged as potent inhibitors of various protein kinases.[2][11] The methylation state of the indazole ring can significantly impact their inhibitory potency and selectivity.
While a direct head-to-head comparison of methylated versus non-methylated parent compounds is not always the primary focus of published studies, the extensive body of research on indazole-based kinase inhibitors allows for a comparative analysis of structurally related compounds.
| Compound Class | Methylation Status | Target Kinase(s) | Representative IC50 (nM) | Key Observations |
| Indazole-based PLK4 Inhibitors | N1-Methylated | PLK4 | < 0.1 | The N1-methylation was part of an optimization strategy that led to a significant increase in potency compared to the initial lead compound.[12] |
| Imidazo[1,2-b]pyridazine Derivatives | N1-Methylated | TAK1 | 55 | The N1-methylated analog was among the most potent TAK1 inhibitors identified in the series.[13] |
| Indazole Amide Derivatives | N1-Substituted (various alkyl groups) | ERK1/2 | Potent inhibition observed | Structure-based design led to potent inhibitors with N1-substitution being a key feature for activity.[14] |
| Indazole–pyrimidine-based Derivatives | N2-Substituted | VEGFR-2 | 34.5 - 114 | The presence of specific substituents at the N2 position was crucial for enhanced activity.[11] |
| Indazole-based FGFR Inhibitors | N2-Substituted | FGFR1 | 30.2 - 69.1 | The N2-substituted indazole was identified as a key pharmacophore for potent FGFR inhibition.[11] |
Note: The IC50 values are representative and may vary depending on the specific assay conditions. The table highlights the general trend of how methylation at specific positions contributes to the overall activity of the compound series.
The data consistently demonstrates that methylation is a powerful tool for modulating the potency of indazole-based inhibitors. The choice between N1 and N2 methylation is highly dependent on the specific kinase target and the overall structure of the inhibitor.
Mechanistic Insights: The "Why" Behind the Efficacy Differences
The observed differences in efficacy between methylated and non-methylated indazoles, as well as between N1 and N2 isomers, can be attributed to a combination of factors:
-
Target Binding Interactions: The addition of a methyl group can introduce favorable van der Waals interactions with hydrophobic pockets in the target protein's binding site. The position of the methyl group dictates the orientation of the inhibitor within the binding site, influencing key hydrogen bonding and other interactions. X-ray crystallography studies of inhibitor-bound proteins are invaluable for elucidating these binding modes.[15][16][17][18]
-
Physicochemical Properties: Methylation increases the lipophilicity of the indazole core, which can affect its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9] This can lead to improved cellular potency and bioavailability.
-
Conformational Rigidity: The methyl group can restrict the rotation of substituents on the indazole ring, locking the molecule into a more bioactive conformation and reducing the entropic penalty upon binding to the target.
Experimental Protocols
Synthesis of N1 and N2-Methylated Indazoles
The regioselective methylation of indazoles is a critical step in the synthesis of these compounds. The choice of base, solvent, and methylating agent can significantly influence the ratio of N1 to N2 isomers.[5]
This protocol favors the formation of the more thermodynamically stable N1-methylated indazole.[5]
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 1H-indazole in anhydrous THF at 0 °C, add NaH portion-wise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-methylated indazole.[5]
This protocol favors the formation of the kinetically favored N2-methylated indazole.[5]
Materials:
-
Substituted 1H-indazole
-
Triethylenediamine (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl carbonate (DMC)
-
Water
-
Filter paper
Procedure:
-
Dissolve the substituted 1H-indazole and triethylenediamine in DMF.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate dropwise to the mixture.
-
Heat the reaction system to reflux temperature and continue stirring for 6 hours.[5]
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain the N2-methylated indazole.
Analytical Characterization: Distinguishing N1 and N2 Isomers
Unambiguous characterization of the N1 and N2 isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.[19][20][21]
The chemical shifts of the protons on the indazole ring, particularly H-3 and H-7, are diagnostic for distinguishing between N1 and N2 isomers.[19]
-
H-3 Proton: In N1-substituted indazoles, the H-3 proton is typically more deshielded (appears further downfield) compared to the H-3 proton in N2-isomers.[19]
-
H-7 Proton: Conversely, the H-7 proton in N2-substituted indazoles is generally more deshielded than in their N1-counterparts.[19]
The chemical shifts of the carbon atoms within the indazole ring are also distinct for each regioisomer, providing further confirmation of the substitution pattern.[22]
Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive structural assignments by showing correlations between the methyl protons and the protons or carbons of the indazole ring.
Visualizing the Concepts
Diagram 1: Regioselective Methylation of Indazole
Caption: Workflow for comparing methylated and non-methylated indazole analogs.
Conclusion and Future Perspectives
The methylation of the indazole scaffold is a subtle yet powerful strategy for modulating the biological activity of this important class of compounds. The choice between a non-methylated, N1-methylated, or N2-methylated analog is a critical decision in the drug design process, with profound implications for potency, selectivity, and pharmacokinetic properties. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the ability to rationally design and synthesize specific indazole regioisomers will continue to be a valuable asset in the development of novel therapeutics. Future work in this area will likely focus on the development of even more selective and efficient synthetic methodologies and the use of computational modeling to predict the optimal methylation pattern for a given biological target.
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A Researcher's Guide to Selectivity Profiling for Novel Kinase Inhibitors Derived from the (2-methyl-2H-indazol-3-yl)methanol Scaffold
Introduction: The Indazole Scaffold and the Quest for Specificity
The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs, including the kinase inhibitors pazopanib and axitinib, and the PARP inhibitor niraparib.[1][2][3] The compound (2-methyl-2H-indazol-3-yl)methanol serves as a versatile and crucial synthetic intermediate, a foundational building block for generating libraries of novel indazole-based compounds aimed at therapeutic targets.[4][5][6] Its hydroxymethyl group, in particular, provides a convenient handle for synthetic elaboration, allowing medicinal chemists to explore chemical space and optimize for potency and selectivity.[6]
However, potency without selectivity is a double-edged sword. The human kinome consists of over 500 protein kinases, many of which share significant structural homology in their ATP-binding pockets.[7] This similarity presents a formidable challenge: designing inhibitors that potently modulate a desired target kinase without engaging a host of unintended "off-targets." Such off-target activity can lead to a range of adverse effects, undermining the therapeutic window of a drug candidate.[8] For instance, the off-target kinase effects of some PARP inhibitors are thought to contribute to their side-effect profiles.[8][9]
This guide provides a comprehensive, multi-tiered strategy for rigorously assessing the selectivity of novel compounds derived from the this compound scaffold. We will move beyond simple IC50 values to build a holistic understanding of a compound's behavior, from its interactions with purified enzymes to its engagement with targets in a complex cellular environment and its ultimate effect on cellular phenotype.
The Core Principle: An Integrated, Tri-Pillar Approach to Selectivity Assessment
A robust assessment of inhibitor selectivity cannot rely on a single experimental method. We advocate for an integrated, three-pillar workflow. This approach is designed to be self-validating, where the results from one tier inform and are confirmed by the next. The causality is clear: we begin with a broad, biochemical survey to map all potential interactions, then confirm these interactions in a more physiologically relevant cellular context, and finally, assess the functional consequences of these interactions on the whole cell.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Quantifying Thermal Stabilization
The key output is the thermal shift (ΔTagg), which is the change in the aggregation temperature of the target protein upon compound treatment.
| Compound | Target Protein | Cell Line | ΔTagg (°C) vs. Vehicle | Interpretation |
| Indazole Derivative A | Aurora Kinase A | HCT116 | +5.2°C | Strong cellular target engagement |
| Indazole Derivative A | PLK1 | HCT116 | +1.5°C | Weak/moderate cellular engagement |
| Negative Control | Aurora Kinase A | HCT116 | -0.2°C | No engagement |
This hypothetical data confirms that "Indazole Derivative A" strongly engages its primary target, Aurora Kinase A, in cells, while its engagement with the off-target PLK1 is significantly weaker, validating the biochemical findings in a cellular context.
Pillar 3: Uncovering Functional Consequences with Phenotypic Screening
Expertise & Rationale: Confirming that a compound binds its target in a cell is essential, but it doesn't fully predict the resulting biological outcome. Phenotypic screening bridges this gap by evaluating a compound's effect on the overall cellular phenotype (e.g., changes in morphology, cell cycle progression, or the localization of specific proteins). [10][11]This approach is powerful because it is agnostic; it measures the net result of all on- and off-target effects. [12][13]A high-content screening (HCS) platform can simultaneously measure dozens of cellular features, providing a rich, multi-parameter "fingerprint" of a compound's activity and revealing unexpected mechanisms or toxicities.
Experimental Protocol: High-Content Cell Cycle Analysis
-
Cell Plating: Seed a suitable cell line (e.g., HeLa) in 96- or 384-well optically clear bottom plates.
-
Compound Treatment: Treat cells with a dilution series of the test compound for a duration relevant to the cell cycle (e.g., 24 hours).
-
Staining: Fix the cells with paraformaldehyde. Permeabilize the cells and stain with fluorescent dyes. For example:
-
Hoechst 33342: To stain DNA and assess nuclear morphology and DNA content.
-
Anti-Phospho-Histone H3 Antibody: A marker for cells in mitosis (G2/M phase).
-
Cell Mask™ Deep Red: To outline the cytoplasm and define cell boundaries.
-
-
Imaging: Acquire images using an automated high-content imaging system. Capture images in multiple fluorescent channels for each well.
-
Image Analysis: Use dedicated software to segment the images, identify individual cells, and extract quantitative features for each cell (e.g., nuclear size, DNA content, Phospho-H3 intensity, cell shape).
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content and Phospho-H3 staining. Compare the phenotypic fingerprint of the test compound to known inhibitors.
Caption: Phenotypic screening assesses the net biological outcome of all target interactions.
Data Presentation: Phenotypic Fingerprinting
| Compound | Concentration | % G1 Phase | % S Phase | % G2/M Phase | Key Morphological Change |
| Vehicle | - | 55% | 25% | 20% | Normal |
| Indazole Derivative A | 100 nM | 10% | 5% | 85% | Mitotic arrest, condensed chromosomes |
| Reference (PLK1i) | 100 nM | 12% | 8% | 80% | Mitotic arrest, abnormal spindle formation |
| Reference (AurAi) | 100 nM | 11% | 6% | 83% | Mitotic arrest, condensed chromosomes |
This hypothetical data shows that the phenotype induced by "Indazole Derivative A" (G2/M arrest with condensed chromosomes) closely matches that of a known Aurora Kinase A inhibitor, providing functional evidence that this is the primary driver of its cellular activity.
Conclusion
Assessing the selectivity of novel compounds derived from the this compound scaffold is not a single experiment but a systematic campaign. By employing this three-pillar strategy—moving from broad biochemical profiling to cellular target validation and finally to functional phenotypic analysis—researchers can build a comprehensive and robust data package. This integrated approach provides the necessary confidence to advance a compound, armed with a deep understanding of both its intended mode of action and its potential off-target liabilities, ultimately accelerating the path toward safer and more effective therapeutics.
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A Senior Application Scientist’s Guide to Reproducibility in Experiments Utilizing (2-methyl-2H-indazol-3-yl)methanol
Introduction: The Indazole Scaffold and the Quest for Consistency
The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] From the antiemetic granisetron to the anticancer agent pazopanib, the indazole core is a testament to nature's efficiency in molecular design.[1][2] (2-methyl-2H-indazol-3-yl)methanol, a key synthetic intermediate, provides a versatile starting point for elaborating this scaffold, particularly in the development of kinase inhibitors.[3][4] The seemingly simple benzylic alcohol on the N-methylated indazole core offers a reactive handle for diversification, enabling the exploration of vast chemical space.
However, the promise of this versatile building block is predicated on the ability of researchers to reliably and reproducibly synthesize it and subsequently use it in biological assays. In drug discovery, where decisions worth millions of dollars are based on screening data, reproducibility is not merely an academic ideal; it is the bedrock of programmatic success. This guide provides an in-depth analysis of the factors governing the reproducibility of experiments involving this compound, from its chemical synthesis to its application in a common biological context: the inhibition of Glycogen Synthase Kinase-3 (GSK-3).
Part 1: Synthesis of this compound — Navigating the Isomer Challenge
The primary challenge in synthesizing N-alkylated indazoles, including our target molecule, is controlling the regioselectivity of the alkylation step. The indazole heterocycle possesses two reactive nitrogen atoms (N-1 and N-2), and alkylating agents can react at either position. The thermodynamic product is typically the N-1 substituted isomer, while the N-2 isomer is often the kinetic product.[5] This inherent reactivity dichotomy is a major source of irreproducibility, as minor variations in reaction conditions—temperature, base, solvent, or addition rate—can significantly alter the ratio of N-1 to N-2 products, complicating purification and reducing the yield of the desired isomer.
Modern synthetic methods aim to overcome this by employing directing groups or specific catalytic systems that favor one isomer over the other.[1][6] Below is a representative, robust protocol for the synthesis of this compound, designed to favor the desired N-2 isomer.
Experimental Workflow: A Representative Synthesis
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Step 1: Esterification of 1H-Indazole-3-carboxylic acid
-
Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Causality: This classic Fischer esterification is highly reliable. Using SOCl₂ in situ generates HCl, which catalyzes the reaction, driving it to completion.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 1H-indazole-3-carboxylate, which is often used directly in the next step.
Step 2: Regioselective N-Methylation
-
Dissolve methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole nitrogen. The choice of solvent is critical; polar aprotic solvents like DMF favor N-2 alkylation.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI) (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Crucial Reproducibility Checkpoint: Before workup, take an aliquot for ¹H NMR or LC-MS analysis to determine the N-1/N-2 isomer ratio. This ratio is highly sensitive to reaction temperature and the purity of reagents.
-
Quench the reaction by carefully adding water. Extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the N-1 and N-2 isomers. The N-2 isomer is typically less polar.
Step 3: Reduction to the Alcohol
-
Prepare a suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).[7]
-
Cool the LAH suspension to 0 °C.
-
Add a solution of purified methyl 2-methyl-2H-indazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise. Causality: LAH is a powerful reducing agent that cleanly converts the ester to the primary alcohol. This reaction is generally high-yielding and reproducible, provided anhydrous conditions are maintained to prevent quenching of the reagent.[7]
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature.
-
Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield this compound. Confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, and LC-MS.
Part 2: Comparative Analysis with an Alternative Scaffold
To contextualize the experimental challenges, we compare our target's synthetic pathway with that of a different, well-established class of GSK-3 inhibitors: the maleimides, specifically SB-216763.[8]
| Feature | This compound (Indazole-based) | SB-216763 (Maleimide-based) |
| Core Scaffold | Indazole | Maleimide |
| Key Synthetic Challenge | Regiocontrol: Achieving selective N-2 methylation over N-1.[1][5] Requires careful control of conditions and chromatographic separation. | Amine Addition: The conjugate addition of the aniline to the maleimide core is generally straightforward and high-yielding. |
| Reproducibility Concern | Isomer ratio can vary significantly between batches, affecting yield and purification efficiency. | Synthesis is generally more linear and less prone to major isomeric side products. |
| Starting Material Cost | Indazole-3-carboxylic acid is a moderately priced specialty chemical. | Maleimide and 3-chloro-4-carboxyaniline are readily available and relatively inexpensive bulk chemicals. |
| Overall Pathway | Multi-step process involving esterification, selective alkylation, and reduction. | Typically a more convergent synthesis involving condensation and addition reactions. |
This comparison highlights that while both scaffolds are valuable, the indazole route requires more stringent control over reaction parameters to ensure reproducible outcomes, primarily due to the issue of N-alkylation regioselectivity.
Part 3: Biological Evaluation — Ensuring Consistency in GSK-3β Inhibition Assays
This compound serves as a precursor to potent GSK-3 inhibitors.[9] Evaluating the final compounds requires a robust and reproducible biological assay. The ADP-Glo™ Kinase Assay is a common, luminescence-based method to measure kinase activity.[10][11]
Experimental Workflow: GSK-3β Inhibition Assay
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Assay Protocol
This protocol is adapted from standard methodologies for the Promega ADP-Glo™ assay.[10][11]
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (derived from this compound) at 10 mM in 100% DMSO.
-
Create a serial dilution plate (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Prepare the kinase reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[12]
-
Prepare solutions of GSK-3β enzyme, the peptide substrate (e.g., ULight-GS Peptide), and ATP in the kinase buffer. Causality: The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[13]
-
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of GSK-3β enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Sources of Irreproducibility in Biological Assays
| Parameter | Source of Variability | Mitigation Strategy |
| Enzyme Activity | Lot-to-lot variation in enzyme specific activity; improper storage leading to degradation. | Qualify each new lot of enzyme with a standard reference inhibitor. Aliquot and store at -80°C. |
| ATP Concentration | Inaccurate pipetting; degradation of ATP stock solution. | Use a calibrated pipette. Prepare fresh ATP solutions from a qualified powder stock. |
| Compound Concentration | Errors in serial dilution; compound precipitation at high concentrations. | Use automated liquid handlers for dilutions. Visually inspect plates for precipitation. Keep final DMSO concentration constant and low (e.g., <1%).[12] |
| Incubation Times | Inconsistent timing between plates or runs. | Use a multichannel pipette or automated dispenser for reagent additions to minimize timing deltas. Adhere strictly to protocol timings. |
Comparative Performance Data
The indazole scaffold has produced highly potent GSK-3β inhibitors. By optimizing derivatives, researchers have achieved potencies in the low nanomolar range, often exceeding that of earlier reference compounds.
| Compound Class | Example Compound | GSK-3β IC₅₀ | Reference |
| Indazole-based | Derivative 14 | 4 nM | [9] |
| Maleimide-based | SB-216763 | ~34 nM | [8] |
| Thiadiazolidindione | Tideglusib | ~60 nM | [14] |
| Paullone-based | Alsterpaullone | ~5 nM | [15] |
Note: IC₅₀ values are highly assay-dependent and should be compared with caution.
Conclusion and Recommendations
The reproducibility of experiments involving this compound hinges on a rigorous understanding and control of key variables in both its synthesis and subsequent biological application.
For Synthetic Chemists:
-
The Primary Hurdle is Regioselectivity: Focus on optimizing the N-methylation step. Systematically screen bases, solvents, and temperatures to develop a protocol that consistently delivers a high N-2/N-1 isomer ratio.
-
Implement In-Process Controls: Do not treat the synthesis as a black box. An NMR or LC-MS check of the crude alkylation mixture is essential for diagnosing batch-to-batch variability before proceeding to costly purification and downstream steps.
For Biological Scientists:
-
Characterize Your Reagents: The purity and identity of the synthetic intermediate and final compound are paramount. Always confirm the structure and purity (>95%) of each new batch before screening.
-
Standardize Assay Conditions: Use reference inhibitors to benchmark assay performance. Pay strict attention to enzyme/substrate concentrations, ATP levels, and incubation times, as these are the most common sources of inconsistent data.
By embracing these principles of meticulous control and analytical validation, researchers can harness the full potential of this compound, ensuring that experimental results are not just promising, but reliably reproducible.
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Sravanthi, G., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Wang, C., et al. (2022). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-methyl-2H-indazol-3-yl)methanol
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities like (2-methyl-2H-indazol-3-yl)methanol are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.
The core principle of chemical waste management is to treat unknown or novel compounds with a high degree of caution. While specific comprehensive toxicological data for every new compound may not be available, its classification within a chemical family known for biological activity necessitates a conservative approach to its disposal.
Hazard Characterization and Waste Classification
The initial and most critical step in any disposal procedure is to understand the hazards associated with the chemical. For this compound, the available data indicates the following:
-
Acute Toxicity: It is classified as Acute Toxicity - Oral, Category 4, with the hazard statement H302: Harmful if swallowed.[1]
-
Chemical Family: As an indazole derivative, it belongs to a class of compounds known for a wide range of biological activities.[2][3] This suggests that the compound may have other biological effects that have not been fully characterized.
Due to the limited availability of a comprehensive Safety Data Sheet (SDS), and in accordance with the precautionary principle, This compound waste must be treated as hazardous. This ensures compliance with the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[4]
| Property | Information | Implication for Disposal |
| CAS Number | 58536-48-4 | Unique identifier for the chemical. |
| Molecular Formula | C₉H₁₀N₂O | |
| Known Hazards | Acute Toxicity 4 (Oral) | Must be disposed of as toxic hazardous waste. |
| Reactivity Data | Not available | Assume it is incompatible with strong oxidizers, strong acids, and strong bases. Do not mix with other waste streams. |
| Environmental Fate | Not available | Assume it is potentially harmful to the environment and prevent release to the sewer or ground. |
Regulatory Compliance: EPA and OSHA
The disposal of this compound is governed by federal and local regulations. The two primary regulatory bodies in the United States are:
-
Environmental Protection Agency (EPA): The EPA's RCRA regulations provide the framework for hazardous waste management, including identification, generation, transportation, and disposal.[5][6] As a generator of this hazardous waste, your laboratory is responsible for its proper management until its final disposal.[4]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards are designed to protect laboratory workers from chemical hazards.[7][8] This includes requirements for hazard communication, personal protective equipment, and safe work practices during waste handling.[9][10]
Personal Protective Equipment (PPE) for Safe Handling
Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the waste.[11]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities of waste or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a properly fitted respirator with an appropriate cartridge should be used in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Step 1: Waste Collection at the Point of Generation
-
Dedicated Waste Container: All waste containing this compound, including neat compound, contaminated solutions, and contaminated labware (e.g., pipette tips, weighing boats), must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended. The container must have a secure, leak-proof screw-top cap.
-
Waste Segregation: Do not mix this compound waste with any other chemical waste streams. This is to prevent potentially violent or unknown chemical reactions. Segregate this waste from incompatible materials such as strong oxidizing agents.
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical component of safe waste management and is required by law. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 58536-48-4
-
The hazard characteristics: "Toxic"
-
The date on which waste was first added to the container (the "accumulation start date").
-
The name and contact information of the responsible researcher or laboratory.
Step 3: Temporary Storage in the Laboratory
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray. This will contain any potential leaks or spills.
-
Segregation: Ensure the stored waste container is segregated from incompatible chemicals.
Step 4: Arranging for Final Disposal
-
Licensed Waste Hauler: Once the waste container is full or has reached the maximum accumulation time allowed by your institution (typically 90 or 180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Manifesting: The waste will be tracked using a hazardous waste manifest system from your laboratory to the final disposal facility.[12]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and actions in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS department.
-
For small spills, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully clean up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention. Provide the medical personnel with the name of the chemical and its CAS number.
-
By adhering to this comprehensive disposal guide, researchers and drug development professionals can ensure that this compound is managed safely and responsibly throughout its lifecycle, upholding the highest standards of laboratory safety and environmental stewardship.
References
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A Researcher's Guide to Handling (2-methyl-2H-indazol-3-yl)methanol: A Proactive Safety Framework
This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals handling (2-methyl-2H-indazol-3-yl)methanol (CAS No. 58536-48-4). In drug discovery and development, we frequently encounter novel compounds with incomplete toxicological profiles. This document moves beyond basic safety data, establishing a proactive protocol rooted in risk mitigation and scientific causation. Our approach is to treat this compound with the caution it deserves as a novel chemical entity, ensuring that safety protocols are robust, self-validating, and grounded in authoritative standards.
Section 1: Hazard Assessment - A Strategy for Managing Uncertainty
The available data for this compound is limited. An immediate assessment classifies it under the Globally Harmonized System (GHS) as Acute Toxicity - Oral, Category 4, with the hazard statement H302: Harmful if swallowed.[1] This classification, while informative, is insufficient for establishing a complete safety protocol, as it does not address potential inhalation, dermal, or ocular hazards.
In the absence of comprehensive data, a conservative approach is scientifically and ethically imperative. We will therefore augment the known hazard profile by referencing data from structurally and functionally related compounds. This surrogate-based risk assessment allows us to anticipate potential hazards and establish controls that provide a wider margin of safety.
Surrogate Rationale:
-
(1H-Indazol-3-yl)methanol (Isomer): A close structural isomer, this compound is classified as a skin, eye, and respiratory irritant, in addition to being harmful if swallowed.[2] Its properties suggest a high probability that this compound will also be, at minimum, an irritant.
-
Methanol: As the parent alcohol, methanol provides a conservative toxicological baseline. It is highly toxic if swallowed, inhaled, or in contact with skin, and causes systemic damage to organs, particularly the optic nerve and central nervous system.[3][4][5][6] Handling protocols for methanol are well-established and provide a robust starting point for any novel methanol-functionalized compound.
This leads us to a more cautious, assumed hazard profile summarized below.
| Hazard Category | Known Classification (C9H10N2O) | Assumed Hazard Profile (Based on Surrogates) | Rationale |
| Acute Oral Toxicity | Category 4 (H302): Harmful if swallowed.[1] | Category 3 (H301): Toxic if swallowed. | Adopting the higher toxicity profile of methanol as a conservative measure.[3][4] |
| Acute Dermal Toxicity | Not Classified | Category 3 (H311): Toxic in contact with skin. | Based on methanol's dermal toxicity and the potential for skin irritation from its indazole isomer.[2][3] |
| Acute Inhalation Toxicity | Not Classified | Category 3 (H331): Toxic if inhaled. | Based on methanol's significant inhalation risk and the isomer's potential as a respiratory irritant.[2][4] |
| Skin Corrosion/Irritation | Not Classified | Category 2 (H315): Causes skin irritation. | Directly inferred from the classification of (1H-Indazol-3-yl)methanol.[2] |
| Eye Damage/Irritation | Not Classified | Category 2 (H319): Causes serious eye irritation. | Directly inferred from the classification of (1H-Indazol-3-yl)methanol.[2] |
| Specific Target Organ Toxicity (STOT) | Not Classified | (H370): Causes damage to organs. | A critical hazard of methanol exposure, assumed here as a worst-case, high-consequence risk.[3][6] |
Section 2: The Hierarchy of Controls - Engineering First
Personal protective equipment (PPE) is the last line of defense. The primary method for protecting laboratory personnel is the implementation of robust engineering controls to minimize exposure at the source.
Mandatory Engineering Control: All handling of this compound, including weighing, transfers, and the preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood.[7][8]
Causality: A fume hood serves two primary purposes in this context:
-
Containment of Solids: It prevents the inhalation of fine powders or dust during weighing and transfer operations.
-
Vapor/Aerosol Control: It captures any vapors or aerosols generated when the compound is dissolved in a solvent, preventing respiratory exposure.
Ventilation must be sufficient to maintain exposure levels well below established occupational exposure limits for any solvents used and for conservative limits set for the compound itself.[9]
Section 3: Personal Protective Equipment (PPE) Protocol
When direct handling is unavoidable, a comprehensive PPE protocol is required. The following specifications are based on our assumed, conservative hazard profile.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles with indirect venting, conforming to ANSI Z87.1 or EN 166 standards, are mandatory at all times.[9][10] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.
-
Enhanced Protection: When handling quantities greater than a few grams or when there is a significant risk of splashing, a full-face shield shall be worn over the chemical splash goggles.[11]
Skin and Body Protection
-
Gloves: Proper glove selection is critical. Given the assumed dermal toxicity and irritant properties, a single pair of gloves is inadequate.
-
Technique: Double-gloving is required. This practice provides a buffer; if the outer glove is contaminated or torn, the inner glove continues to offer protection while the outer is safely removed and replaced.
-
Material Selection: The choice of glove material must be resistant to both the compound and any solvents being used. Butyl rubber provides excellent resistance to methanol.[3] Nitrile gloves may be suitable for incidental contact with the solid, but their compatibility with the chosen solvent must be verified.
-
| Glove Material | Recommended Use | Rationale |
| Butyl Rubber | Outer Glove: Ideal for direct handling, solution preparation, and spill cleanup. | Provides superior resistance to a wide range of chemicals, including methanol.[3] |
| Nitrile | Inner Glove: Suitable as the primary layer. | Offers good splash protection and dexterity. Must be changed immediately upon contamination. |
-
Protective Clothing: A flame-resistant laboratory coat is mandatory. Cuffs should be snug around the wrist. For large-scale operations or significant spill cleanup, a disposable, chemically resistant suit (e.g., Tyvek) should be worn over normal lab attire.[3]
Respiratory Protection
Work within a fume hood should preclude the need for respiratory protection. However, in emergency situations such as a large spill or a failure of engineering controls, respiratory protection is essential.
-
Important Limitation: Standard air-purifying respirators with organic vapor (OV) cartridges have a very short service life against methanol and are not considered reliable protection.[9][12]
-
Recommended for Emergencies: A Supplied-Air Respirator (SAR) or a Self-Contained Breathing Apparatus (SCBA) is the only appropriate choice for response to significant airborne concentrations of this compound or its solutions.[12][13] All personnel who may be required to use such equipment must be properly trained, fit-tested, and certified.
Section 4: Procedural Guidance - A Step-by-Step Workflow
A disciplined workflow is essential to ensure that engineering controls and PPE are used effectively.
Donning Personal Protective Equipment
The sequence of donning PPE is designed to prevent contamination of clean layers.
Doffing Personal Protective Equipment
Doffing is the most critical phase for preventing personal contamination. The process is designed to contain contaminants on the outside of the PPE.
First Aid Measures
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention. [8][14]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention. [7][14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][14]* Ingestion: Do NOT induce vomiting. [14]Rinse the mouth with water. If the person is conscious and alert, have them drink 2-4 cupfuls of water. Call a poison control center or seek immediate medical attention. [1][14]
Waste Disposal
All materials contaminated with this compound, including excess reagent, solutions, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Classification: This compound would likely be classified as a non-halogenated organic waste. [15][16]Under US EPA regulations, waste containing methanol is often assigned the RCRA ID number U154 (Ignitable, Toxic). [17]* Containment: Waste must be collected in a clearly labeled, sealed, and compatible container. [15][18]Liquid waste containers should not be filled more than 75% to allow for vapor expansion. [15]* Segregation: Do not mix this waste with incompatible materials such as acids, bases, or oxidizers. [15]* Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal service. [10] By adhering to this comprehensive safety framework, researchers can confidently handle this compound, ensuring personal safety and environmental responsibility while advancing their critical work.
References
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Safety Data Sheet. Methanol. [Link]
-
Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]
-
KERAMIDA Inc. How To Protect Workers From Methanol Exposure In The Workplace. [Link]
-
Lamothe-Abiet. MALIC ACID Safety Data Sheet. [Link]
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Penta chemicals. Maleic acid Safety Data Sheet. [Link]
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Wisconsin State Laboratory of Hygiene. Maleic Acid Safety Data Sheet. [Link]
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PubChem. Edit chemical label this compound. [Link]
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Cole-Parmer. Material Safety Data Sheet - this compound. [Link]
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Carl ROTH. Safety Data Sheet: Methanol. [Link]
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State of Michigan. SAFETY DATA SHEET - Methanol. [Link]
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Nipissing University. Hazardous Materials Disposal Guide. [Link]
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Methanol Institute. METHANOL SMALL QUANTITIES BULLETIN. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Dräger. Renewable Energy - Methanol Safety for Industry. [Link]
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Ashurst, J.V., et al. Methanol Toxicity. StatPearls [Internet]. [Link]
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National Center for Biotechnology Information. Methanol Toxicity - StatPearls. [Link]
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Sivilotti, M.L.A. Keeping a high index of suspicion: lessons learned in the management of methanol ingestion. Emerg Med J. [Link]
-
Dräger VOICE. Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment. [Link]
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Dräger VOICE. Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
